molecular formula C16H12O5 B1683318 Wogonin CAS No. 632-85-9

Wogonin

カタログ番号: B1683318
CAS番号: 632-85-9
分子量: 284.26 g/mol
InChIキー: XLTFNNCXVBYBSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Wogonin is a dihydroxy- and monomethoxy-flavone in which the hydroxy groups are positioned at C-5 and C-7 and the methoxy group is at C-8. It has a role as a cyclooxygenase 2 inhibitor, an antineoplastic agent, an angiogenesis inhibitor and a plant metabolite. It is a dihydroxyflavone and a monomethoxyflavone. It is a conjugate acid of a this compound(1-).
This compound has been reported in Trichoderma virens, Rhinacanthus nasutus, and other organisms with data available.
structure in first source

特性

IUPAC Name

5,7-dihydroxy-8-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H12O5/c1-20-15-12(19)7-10(17)14-11(18)8-13(21-16(14)15)9-5-3-2-4-6-9/h2-8,17,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTFNNCXVBYBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212557
Record name Wogonin
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Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-85-9
Record name Wogonin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Wogonin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Wogonin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WOGONIN
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POK93PO28W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Wogonin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wogonin, a flavonoid compound isolated from the root of Scutellaria baicalensis Georgi, has demonstrated significant anti-cancer properties across a variety of malignancies.[1][2] Its therapeutic potential stems from its ability to modulate a wide array of cellular processes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3][4] This technical guide provides an in-depth overview of the core mechanisms of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

This compound exerts its anti-tumor effects through several key mechanisms:

  • Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[1] This is often mediated by the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and activation of caspase cascades.

  • Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, primarily G0/G1 and G2/M, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

  • Inhibition of Angiogenesis: this compound suppresses the formation of new blood vessels, a process critical for tumor growth and metastasis, by targeting key signaling molecules like vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α).

  • Suppression of Metastasis and Invasion: this compound impedes the spread of cancer cells by inhibiting processes like epithelial-mesenchymal transition (EMT) and downregulating the activity of matrix metalloproteinases (MMPs).

  • Modulation of Key Signaling Pathways: At the core of its action, this compound influences multiple oncogenic signaling pathways, including PI3K/Akt, MAPK, NF-κB, and STAT3, thereby disrupting the signals that drive cancer progression.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
A549Lung Cancer~5072
A427Lung Cancer~5072
HCT116Colorectal CancerNot specified-
SW480Colorectal CancerNot specified-
MCF-7Breast CancerNot specified-
DU145Prostate Cancer100Not specified
22Rv1Prostate Cancer100Not specified
A2780Ovarian Cancer200Not specified
SGC-7901Gastric Cancer3048
BGC-823Gastric CancerNot specified48
HepG2Hepatocellular CarcinomaNot specified-
Bel7402Hepatocellular CarcinomaNot specified-
U251GliomaNot specified-

Table 2: Effects of this compound on Protein Expression and Activity

Target Protein/ProcessCancer Cell LineThis compound Concentration (µM)EffectReference
p-AKTA549, H460 (Lung)Not specifiedDownregulation
c-MycA549, H460 (Lung)Not specifiedDownregulation
Caspase-3, -8, -9A427 (Lung)50Activation
Cyclin D1, E, AHCT116 (Colorectal)Not specifiedDownregulation
CDK2, 4HCT116 (Colorectal)Not specifiedDownregulation
NF-κB p65Mantle Cell LymphomaNot specifiedDecreased expression and phosphorylation
STAT3MDA-MB-231 (Breast)10-40Inhibition of phosphorylation (Ser727)
HIF-1αMCF-7 (Breast)Not specifiedDecreased expression and nuclear translocation
VEGFEndothelial CellsNot specifiedSuppression of IL-6-induced expression
MMP-9MDA-MB-231 (Breast)Not specifiedInhibition of expression and activity
p-YAP1SW480, HCT116 (Colon)Not specifiedUpregulation
IRF3SW480, HCT116 (Colon)Not specifiedDownregulation

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on this compound's anti-cancer effects.

Cell Culture and Viability Assays
  • Cell Lines and Culture Conditions: Cancer cell lines (e.g., A549, HCT116, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay for Cell Viability:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (or DMSO as a control) for specified time periods (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assays
  • Annexin V-FITC/PI Staining for Flow Cytometry:

    • Treat cells with this compound for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

Western Blot Analysis
  • Protein Extraction and Quantification:

    • Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Immunoblotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Caspase-3, Cyclin D1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining for Flow Cytometry:

    • Treat cells with this compound for the indicated times.

    • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Studies
  • Tumor Implantation and Treatment:

    • Inject cancer cells (e.g., SGC-7901) subcutaneously into the flank of nude mice.

    • When tumors reach a palpable size, randomly assign the mice to treatment and control groups.

    • Administer this compound (e.g., 25-50 mg/kg, intraperitoneally or orally) or vehicle control daily or on a specified schedule.

  • Tumor Growth Measurement and Analysis:

    • Measure tumor volume regularly using calipers (Volume = 0.5 × length × width²).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow.

This compound's Impact on Key Cancer Signaling Pathways

Wogonin_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_STAT3 JAK/STAT3 Pathway cluster_Wnt Wnt/β-catenin Pathway This compound This compound PI3K PI3K This compound->PI3K ERK ERK This compound->ERK IKK IKK This compound->IKK JAK JAK This compound->JAK Wnt Wnt This compound->Wnt ROS ROS Generation This compound->ROS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK AP1 AP-1 ERK->AP1 Gene_Expression Gene Expression (Proliferation, Differentiation) AP1->Gene_Expression IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Inflammation_Survival Inflammation, Anti-apoptosis, Cell Survival NFkB_nucleus->Inflammation_Survival STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer (nucleus) STAT3->STAT3_dimer dimerization & translocation STAT3_targets Target Genes (e.g., Cyclin D1, Bcl-2) STAT3_dimer->STAT3_targets GSK3b GSK3β Wnt->GSK3b beta_catenin β-catenin GSK3b->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Cell_Proliferation_Wnt Cell Proliferation TCF_LEF->Cell_Proliferation_Wnt Apoptosis Apoptosis ROS->Apoptosis

Caption: this compound inhibits multiple oncogenic signaling pathways.

This compound-Induced Apoptosis Pathway

Wogonin_Apoptosis This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Caspase8 Caspase-8 activation This compound->Caspase8 ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8->Caspase3 PARP_cleavage PARP cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: this compound induces apoptosis via ROS and caspase activation.

This compound-Mediated Cell Cycle Arrest

Wogonin_Cell_Cycle This compound This compound p21 ↑ p21 This compound->p21 CyclinD1_CDK4 ↓ Cyclin D1/CDK4 This compound->CyclinD1_CDK4 CyclinE_CDK2 ↓ Cyclin E/CDK2 This compound->CyclinE_CDK2 G1_Arrest G1 Phase Arrest This compound->G1_Arrest p21->CyclinD1_CDK4 p21->CyclinE_CDK2 G1_S_Transition G1 to S Phase Transition CyclinD1_CDK4->G1_S_Transition CyclinE_CDK2->G1_S_Transition

Caption: this compound induces G1 cell cycle arrest.

Experimental Workflow for Assessing this compound's Effects

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Cancer Cell Culture Treatment This compound Treatment (Dose & Time Course) Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle (Flow Cytometry) Treatment->CellCycle Protein Protein Expression (Western Blot) Treatment->Protein Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis CellCycle->Analysis Protein->Analysis

Caption: A typical workflow for in vitro evaluation of this compound.

Conclusion

This compound is a promising natural compound with multifaceted anti-cancer activities. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis and metastasis through the modulation of numerous key signaling pathways highlights its potential as a therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the anti-cancer properties of this compound. Future research should focus on optimizing its bioavailability and exploring its synergistic effects with existing chemotherapeutic agents to translate its preclinical efficacy into clinical applications.

References

A Technical Guide to the Bioactive Compounds in Scutellaria baicalensis Root

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellaria baicalensis, commonly known as Baikal skullcap or Huang-Qin, is a perennial herb of the Lamiaceae family. Its dried root is a cornerstone of traditional Chinese medicine, revered for its broad spectrum of therapeutic properties. Modern phytochemical research has identified a rich array of bioactive compounds within the root, primarily flavonoids, which are responsible for its diverse pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antiviral activities. This technical guide provides an in-depth overview of the core bioactive compounds in Scutellaria baicalensis root, their quantitative analysis, detailed experimental protocols for their extraction and quantification, and their mechanisms of action through key signaling pathways.

Major Bioactive Compounds

The primary bioactive constituents of Scutellaria baicalensis root are flavonoids. These can be broadly categorized into free-form flavones and their glycoside conjugates. The most abundant and pharmacologically significant of these are baicalin, wogonoside, and their respective aglycones, baicalein and wogonin. Other notable flavonoids present in the root include oroxylin A, scutellarein, and northis compound.[1][2][3]

Quantitative Analysis of Major Flavonoids

The concentration of these flavonoids can vary depending on factors such as the plant's origin, age, and the extraction method employed. High-performance liquid chromatography (HPLC) is the most common and reliable method for the quantitative analysis of these compounds.[4] The following table summarizes the reported concentrations of the major flavonoids in dried Scutellaria baicalensis root.

Bioactive CompoundConcentration Range (mg/g of dry root)Reference(s)
Baicalin39.14 - 160.11
Wogonoside32.40 - 64.11
Baicalein5.2 - 58.8
This compound0.8 - 16.1
Oroxylin A 7-O-glucuronide34.69 - 106.30

Experimental Protocols

Extraction of Flavonoids from Scutellaria baicalensis Root

Several methods can be employed for the extraction of flavonoids from the dried root powder. Ultrasonic-assisted extraction (UAE) and Soxhlet extraction are two commonly used and effective techniques.

a) Ultrasonic-Assisted Extraction (UAE) Protocol

This method utilizes ultrasonic waves to accelerate the extraction process.

  • Sample Preparation: Grind the dried roots of Scutellaria baicalensis into a fine powder (approximately 40-60 mesh).

  • Solvent Selection: Prepare a 70% ethanol solution in distilled water.

  • Extraction Parameters:

    • Solid-to-Liquid Ratio: 1:40 (g/mL).

    • Ultrasonic Temperature: 60°C.

    • Ultrasonic Time: 40 minutes.

  • Procedure: a. Weigh 10 g of the powdered root and place it in a 500 mL flask. b. Add 400 mL of the 70% ethanol solvent. c. Place the flask in an ultrasonic bath set to 60°C. d. Sonicate for 40 minutes. e. After extraction, filter the mixture through Whatman No. 1 filter paper. f. Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure to obtain the crude flavonoid extract.

b) Soxhlet Extraction Protocol

This is a continuous extraction method that is highly efficient.

  • Sample Preparation: Prepare the powdered root as described for UAE.

  • Solvent: Use 95% ethanol.

  • Procedure: a. Place 20 g of the powdered root into a cellulose thimble. b. Place the thimble into the main chamber of the Soxhlet extractor. c. Fill a round-bottom flask with 300 mL of 95% ethanol and connect it to the Soxhlet extractor and a condenser. d. Heat the solvent to its boiling point. The solvent vapor will travel up into the condenser, where it will cool and drip down onto the sample in the thimble. e. Allow the extraction to proceed for approximately 4-6 hours, or until the solvent in the siphon arm runs clear. f. Once the extraction is complete, cool the apparatus and collect the ethanolic extract from the round-bottom flask. g. Concentrate the extract using a rotary evaporator.

High-Performance Liquid Chromatography (HPLC) for Quantification

The following protocol provides a validated HPLC method for the simultaneous quantification of baicalin, baicalein, and this compound.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Chromatographic Conditions:

    • Column: Luna C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase:

      • Eluent A: 0.1% formic acid in water.

      • Eluent B: Methanol.

    • Gradient Elution:

      • 0-2 min: 45% B

      • 2-10 min: Linear gradient from 45% to 60% B.

      • 10-30 min: Linear gradient from 60% to 70% B.

      • 30-31 min: Linear gradient from 70% to 99% B.

      • 31-32 min: 99% B.

      • 32-33 min: Return to 45% B.

      • 33-35 min: 45% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation: a. Standard Solutions: Prepare stock solutions of baicalin, baicalein, and this compound standards in methanol at a concentration of 1 mg/mL. Create a series of working standard solutions by serial dilution for calibration curves. b. Sample Solution: Dissolve a known amount of the dried extract in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Construct calibration curves for each standard by plotting peak area against concentration. Determine the concentration of each flavonoid in the sample by interpolating its peak area on the respective calibration curve.

Signaling Pathways and Mechanisms of Action

The bioactive compounds in Scutellaria baicalensis root exert their pharmacological effects by modulating various cellular signaling pathways. Below are diagrams representing some of the key pathways involved in their anti-inflammatory and anticancer activities.

Anti-inflammatory Signaling Pathway

Baicalein and this compound are known to inhibit the NF-κB signaling pathway, a central mediator of inflammation. They can block the activation of IKK, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB NFkB_p p-NF-κB IkBa->NFkB_p Degradation Nucleus Nucleus NFkB_p->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Transcription Baicalein_this compound Baicalein / this compound Baicalein_this compound->IKK

Anti-inflammatory action via NF-κB pathway inhibition.

Anticancer Signaling Pathway

The flavonoids from Scutellaria baicalensis also exhibit potent anticancer activity by modulating pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis. Baicalein and this compound have been shown to inhibit PI3K and Akt phosphorylation, leading to the downstream inhibition of mTOR and subsequent induction of apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis mTOR->Apoptosis Baicalein_this compound Baicalein / this compound Baicalein_this compound->PI3K Baicalein_this compound->Akt Experimental_Workflow Start Dried Scutellaria baicalensis Root Grinding Grinding Start->Grinding Extraction Extraction (UAE or Soxhlet) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Flavonoid Extract Concentration->Crude_Extract HPLC HPLC Analysis Crude_Extract->HPLC Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis

References

Wogonin Signaling Pathways in Glioblastoma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The elucidation of novel therapeutic agents and their mechanisms of action is paramount to improving patient outcomes. Wogonin, a flavonoid extracted from the root of Scutellaria baicalensis, has emerged as a promising anti-cancer compound with demonstrated efficacy against various malignancies, including glioblastoma. This technical guide provides a comprehensive overview of the signaling pathways modulated by this compound in glioblastoma cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways Modulated by this compound in Glioblastoma

This compound exerts its anti-glioblastoma effects through the modulation of several critical signaling pathways that govern cell proliferation, survival, apoptosis, and cell cycle progression. The primary pathways affected include the PI3K/Akt, MAPK, AMPK, p53, and STAT3 signaling cascades.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in glioblastoma.[1][2] this compound has been shown to inhibit this pathway, leading to downstream anti-tumor effects.

Mechanism of Action:

This compound treatment in glioblastoma cells leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. This inactivation of Akt prevents the subsequent phosphorylation and activation of mTOR, a serine/threonine kinase that promotes protein synthesis and cell growth.[3] The inhibition of the PI3K/Akt/mTOR pathway by this compound contributes to the suppression of glioblastoma cell proliferation and survival.[4]

Diagram of this compound's Effect on the PI3K/Akt/mTOR Pathway:

Wogonin_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway in glioblastoma.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK and p38 MAPK subfamilies, plays a crucial role in cell proliferation, differentiation, and apoptosis. This compound has been demonstrated to modulate MAPK signaling to induce apoptosis in cancer cells.

Mechanism of Action:

In some cancer cell types, this compound induces the generation of reactive oxygen species (ROS), which in turn can lead to the activation of ERK and p38 MAPK signaling pathways. The sustained activation of these pathways can trigger a cascade of events culminating in apoptotic cell death.

Diagram of this compound's Effect on the MAPK Pathway:

Wogonin_MAPK_Pathway This compound This compound ROS ROS This compound->ROS ERK ERK ROS->ERK p38 p38 MAPK ROS->p38 Apoptosis Apoptosis ERK->Apoptosis p38->Apoptosis

Caption: this compound induces apoptosis via ROS-mediated activation of MAPK pathways.

The AMPK and p53 Signaling Pathways

The AMP-activated protein kinase (AMPK) is a key energy sensor that, when activated, promotes catabolic processes and inhibits anabolic pathways. The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. This compound has been shown to activate both of these pathways in glioblastoma cells.

Mechanism of Action:

This compound treatment leads to the activation of AMPK, which subsequently suppresses downstream targets like mTOR, leading to a decrease in protein synthesis. Furthermore, this compound induces the expression of p53, which in turn upregulates the expression of the cyclin-dependent kinase inhibitor p21. This upregulation of p21 leads to cell cycle arrest at the G1 phase and contributes to the induction of apoptosis.

Diagram of this compound's Effect on the AMPK and p53 Pathways:

Wogonin_AMPK_p53_Pathway This compound This compound AMPK AMPK This compound->AMPK p53 p53 This compound->p53 mTOR mTOR AMPK->mTOR ProteinSynth Protein Synthesis mTOR->ProteinSynth p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest G1 Cell Cycle Arrest p21->CellCycleArrest

Caption: this compound activates AMPK and p53 pathways to induce cell cycle arrest and apoptosis.

The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in glioblastoma, promoting tumor cell survival, proliferation, and immune evasion. This compound has been identified as an inhibitor of STAT3 signaling.

Mechanism of Action:

This compound directly inhibits the activation of STAT3 by preventing its phosphorylation on tyrosine 705. This inhibition of STAT3 activation leads to the downregulation of its target genes, which are involved in cell proliferation and survival.

Diagram of this compound's Effect on the STAT3 Pathway:

Wogonin_STAT3_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 GeneExpression Target Gene Expression pSTAT3->GeneExpression Proliferation Proliferation & Survival GeneExpression->Proliferation

Caption: this compound inhibits the STAT3 signaling pathway in glioblastoma.

Quantitative Data on this compound's Effects in Glioblastoma

The following tables summarize the quantitative data from various studies on the effects of this compound on glioblastoma cells.

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines

Cell LineThis compound IC50 (µM)Exposure Time (h)AssayReference
U87~50-10048MTT
U251~100-20024Not Specified
THP-1 (Leukemia)492.2 (24h), 179.6 (48h)24, 48CCK-8

Note: Data for glioblastoma cell lines is limited and further studies are required for a comprehensive understanding of IC50 values across different GBM subtypes.

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in Glioblastoma Cells

Cell LineThis compound Conc. (µM)ProteinChange in ExpressionMethodReference
U8750, 100Bcl-2Gradual DecreaseWestern Blot
U8750, 100BaxGradual IncreaseWestern Blot
U25125BaxUp-regulationWestern Blot
U25125Bcl-2Mild DecreaseWestern Blot
U251100BadSignificant Up-regulationWestern Blot
U251100Bcl-2Significant DecreaseWestern Blot
LNCaP (Prostate)50p53IncreasedWestern Blot
LNCaP (Prostate)50p21IncreasedWestern Blot

Detailed Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed glioblastoma cells (e.g., U87, U251) in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (e.g., a nitrocellulose or PVDF membrane), and then probing with antibodies specific to the target protein.

Protocol:

  • Cell Lysis: After treating glioblastoma cells with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

Flow Cytometry for Cell Cycle Analysis

Principle: This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). It involves staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and then measuring the fluorescence intensity of individual cells as they pass through a laser beam. The amount of DNA in a cell is indicative of its phase in the cell cycle.

Protocol:

  • Cell Preparation: After this compound treatment, harvest the glioblastoma cells by trypsinization and wash them with cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent it from interfering with DNA staining.

  • Propidium Iodide Staining: Add a PI staining solution to the cell suspension and incubate in the dark at room temperature for at least 15-30 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

Principle: The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.

Protocol:

  • Sample Preparation: Prepare glioblastoma cells grown on coverslips or as a cell suspension.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100 or proteinase K to allow the labeling reagents to enter the cells.

  • TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing TdT and fluorescently labeled dUTPs in a humidified chamber at 37°C.

  • Washing: Wash the cells to remove unincorporated labeled nucleotides.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI to visualize all cells.

  • Visualization: Analyze the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Conclusion

This compound demonstrates significant anti-tumor activity in glioblastoma by modulating a network of critical signaling pathways, including PI3K/Akt/mTOR, MAPK, AMPK, p53, and STAT3. Its ability to induce cell cycle arrest and apoptosis underscores its potential as a therapeutic agent for this devastating disease. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and to develop novel treatment strategies for glioblastoma. Further research is warranted to fully elucidate the intricate molecular mechanisms of this compound and to translate these promising preclinical findings into clinical applications.

References

The Pharmacological Effects of Wogonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Wogonin, a naturally occurring monoflavonoid (5,7-dihydroxy-8-methoxyflavone), is a primary bioactive constituent isolated from the root of Scutellaria baicalensis (Baikal skullcap).[1] Traditionally used in Chinese medicine, this compound has garnered significant scientific interest due to its diverse and potent pharmacological activities.[2][3] Preclinical in vitro and in vivo studies have demonstrated its therapeutic potential across a spectrum of diseases, primarily attributed to its anti-inflammatory, anticancer, neuroprotective, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of the core pharmacological effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Effects

This compound exhibits broad-spectrum anticancer activity against various cancer types, including but not limited to, breast, lung, gastric, colorectal, and prostate cancers, as well as glioblastoma and hematological malignancies. Its multifaceted mechanism of action involves the induction of apoptosis, modulation of autophagy, and induction of cell cycle arrest. Furthermore, this compound has been shown to suppress tumor angiogenesis, epithelial-mesenchymal transition (EMT), invasion, and metastasis.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation(s)
A549Human Lung Adenocarcinoma50-200
SGC-7901Human Gastric Cancer20-200
BGC-823Human Gastric CancerNot Specified
PLC/PRF/5Human Hepatocellular Carcinoma50-100
MHCC97LHuman Hepatocellular Carcinoma50-100
HCT-116Human Colorectal CancerNot Specified
DU145Human Prostate Cancer100
22Rv1Human Prostate Cancer100
A427Human Lung Cancer50
GBC-SDHuman Gallbladder Cancer1-10
T47DHuman Breast Cancer (ER+)50-200Not Specified
MDA-MB-231Human Breast Cancer (ER-)50-200Not Specified
SKOV3Human Ovarian CancerNot Specified
OV2008Human Ovarian CancerNot Specified
C13*Human Ovarian CancerNot Specified
Quantitative Data: In Vivo Tumor Growth Inhibition

The table below presents the in vivo anticancer efficacy of this compound in xenograft mouse models.

Cancer TypeAnimal ModelThis compound DosageTumor Growth InhibitionCitation(s)
Gastric CancerMale BALB/c nude mice60 mg/kg/daySignificant reduction in tumor mass
Prostate CancerXenograft100 mg/kgTumor growth repression
Multiple MyelomaNude mice80 mg/kg>70% reduction in tumor volume and weight
Colon CancerBALB/c nude miceNot SpecifiedSignificant decrease in tumor weight and volume
Breast CancerAthymic nude miceNot SpecifiedUp to 88% inhibition of T47D and MDA-MB-231 xenograftsNot Specified
LeukemiaMouse modelNot SpecifiedIncreased body weight and survival rate
Key Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of several critical signaling pathways.

  • PI3K/Akt Pathway: this compound has been shown to inhibit the phosphorylation of Akt, a key kinase in the PI3K/Akt pathway, which is crucial for cell survival and proliferation. This inhibition leads to the downregulation of downstream targets like GSK-3β and p27, and subsequently suppresses cell growth.

  • MAPK Pathway: this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, which is involved in cell proliferation and migration. Inhibition of ERK1/2 phosphorylation by this compound has been observed in gallbladder cancer cells.

  • NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival. This is achieved by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another target of this compound. By modulating this pathway, this compound can suppress cancer cell invasion and migration.

  • Wnt/β-catenin Pathway: this compound can downregulate the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers, by suppressing the expression of β-catenin and its downstream targets like c-myc and Cyclin D1.

Diagram of this compound's Anticancer Signaling Pathways

G This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK (ERK1/2) This compound->MAPK Inhibits NFkB NF-κB This compound->NFkB Inhibits JAK_STAT JAK/STAT This compound->JAK_STAT Modulates Wnt Wnt/β-catenin This compound->Wnt Inhibits Akt Akt (PKB) PI3K->Akt GSK3b GSK-3β Akt->GSK3b p27 p27 Akt->p27 Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Migration Migration & Invasion MAPK->Migration Inflammation Anti-inflammatory Response NFkB->Inflammation Apoptosis_Regulation Apoptosis Regulation NFkB->Apoptosis_Regulation JAK_STAT->Migration b_catenin β-catenin Wnt->b_catenin c_myc c-myc b_catenin->c_myc CyclinD1 Cyclin D1 b_catenin->CyclinD1 Cell_Cycle Cell Cycle Progression c_myc->Cell_Cycle CyclinD1->Cell_Cycle

Caption: this compound's multifaceted anticancer activity.

Experimental Protocols
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

  • Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Effects

This compound demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Quantitative Data: In Vivo Anti-inflammatory Activity
Animal ModelInflammatory StimulusThis compound DosageEffectCitation(s)
Mouse Ear EdemaTPA250-1000 µ g/ear Reduction in ear edema and PGE2 concentration (27.3-34.3%)
Mouse Ear EdemaArachidonic Acid250-1000 µ g/ear Reduction in ear edema
Key Signaling Pathways in Anti-inflammatory Activity
  • NF-κB Pathway: As a central regulator of inflammation, the inhibition of the NF-κB pathway by this compound is a key mechanism for its anti-inflammatory effects. This compound prevents the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

  • MAPK Pathway: this compound can also suppress the phosphorylation of p38 MAPK, another critical kinase in the inflammatory response.

Diagram of this compound's Anti-inflammatory Signaling Pathway

G cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (LPS, TPA) IKK IKK Inflammatory_Stimuli->IKK MAPK MAPK (p38) Inflammatory_Stimuli->MAPK This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Proinflammatory_Genes Inflammatory_Response Inflammatory Response Proinflammatory_Genes->Inflammatory_Response MAPK->Inflammatory_Response

Caption: this compound's inhibition of inflammatory pathways.

Experimental Protocols
  • Animal Model: Use male ICR mice.

  • Induction of Edema: Topically apply an inflammatory agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) or arachidonic acid, dissolved in acetone to the inner and outer surfaces of the right ear. The left ear serves as a control.

  • This compound Treatment: Apply this compound dissolved in a suitable vehicle topically to the right ear shortly after the application of the inflammatory agent.

  • Measurement of Edema: After a specific time (e.g., 6 hours), sacrifice the mice and take a plug (e.g., 6 mm in diameter) from both ears. Weigh the earplugs to determine the extent of edema.

  • Data Analysis: Calculate the percentage of inhibition of edema by comparing the weight difference between the treated and control groups.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in various models of neurological damage, including cerebral ischemia. Its neuroprotective mechanisms are largely attributed to its anti-inflammatory and antioxidant properties.

Quantitative Data: In Vivo Neuroprotection
Animal ModelInjury ModelThis compound DosageEffectCitation(s)
RatFocal Cerebral IschemiaNot SpecifiedMarked reduction in infarct volume
RatPermanent Middle Cerebral Artery Occlusion20 mg/kgSignificant reduction in total infarct volume
Key Mechanisms in Neuroprotection
  • Inhibition of Microglial Activation: this compound inhibits the activation of microglia, the primary immune cells in the central nervous system, thereby reducing the production of neurotoxic pro-inflammatory mediators.

  • Reduction of Oxidative Stress: this compound can mitigate oxidative stress-induced neuronal damage, a key contributor to neurodegenerative diseases.

  • Modulation of Signaling Pathways: The neuroprotective effects of this compound are also linked to its ability to modulate signaling pathways like NF-κB.

Diagram of this compound's Neuroprotective Workflow

G Neurological_Insult Neurological Insult (e.g., Ischemia) Microglial_Activation Microglial Activation Neurological_Insult->Microglial_Activation Oxidative_Stress Oxidative Stress Neurological_Insult->Oxidative_Stress This compound This compound This compound->Microglial_Activation Inhibits This compound->Oxidative_Stress Reduces Neuroprotection Neuroprotection This compound->Neuroprotection Proinflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, NO) Microglial_Activation->Proinflammatory_Mediators Neuronal_Damage Neuronal Damage Proinflammatory_Mediators->Neuronal_Damage Oxidative_Stress->Neuronal_Damage G cluster_host_cell Host Cell Influenza_Virus Influenza Virus Host_Cell Host Cell Influenza_Virus->Host_Cell Infects This compound This compound AMPK AMPK Pathway This compound->AMPK Modulates Inhibition_Replication Inhibition of Viral Replication This compound->Inhibition_Replication Viral_Replication Viral Replication AMPK->Viral_Replication Promotes

References

Wogonin and Its Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wogonin, a flavonoid primarily isolated from the root of Scutellaria baicalensis Georgi, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological effects of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, neuroprotective, and antiviral properties. The document details the molecular mechanisms, summarizes quantitative data, provides experimental protocols for key assays, and visualizes the intricate signaling pathways modulated by this promising natural compound. As research into natural products for therapeutic applications continues to expand, this compound presents itself as a compelling candidate for further investigation and drug development.[1][2][3]

Anticancer Activities

This compound exerts its anticancer effects through a variety of mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1][3] Its activity has been demonstrated across a wide range of cancer cell lines.

Quantitative Data: Anticancer Activity of this compound and Its Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives in various cancer cell lines.

CompoundCancer TypeCell LineIC50 (µM)Reference
This compoundOvarian CancerSKOV3>20 (72h)
This compoundOvarian CancerSKOV3/DDP (cisplatin-resistant)>20 (72h)
This compoundOvarian CancerOV2008>20 (72h)
This compoundOvarian CancerC13* (cisplatin-resistant)>20 (72h)
This compoundColorectal CancerHCT-116Not specified, dose-dependent inhibition (0-100 µM)
This compoundGastric CancerSGC7901Dose-dependent inhibition (20-200 µmol/L)
This compoundGastric CancerBGC-823Dose-dependent inhibition (20-200 µmol/L)
This compoundGastric CancerMKN-45Dose-dependent inhibition (20-200 µmol/L)
This compound Derivative (18n)VariousNot specifiedLow micromolar
This compound Derivative (20b)VariousNot specifiedLow micromolar
Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of several key signaling pathways.

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Apoptosis Apoptosis This compound->Apoptosis Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt P CellSurvival Cell Survival & Proliferation p_Akt->CellSurvival p_Akt->Apoptosis

This compound inhibits the PI3K/Akt signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38, is involved in the regulation of cell proliferation, differentiation, and apoptosis. This compound can activate ERK and p38 MAPKs, which contributes to its pro-apoptotic effects in cancer cells.

MAPK_Pathway This compound This compound ROS ROS This compound->ROS ERK ERK ROS->ERK p38 p38 ROS->p38 p_ERK p-ERK ERK->p_ERK P p_p38 p-p38 p38->p_p38 P Apoptosis Apoptosis p_ERK->Apoptosis p_p38->Apoptosis NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK TAK1->IKK IκBα IκBα IKK->IκBα P NFkB NF-κB (p65/p50) IκBα->NFkB Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Inflammatory Gene Expression This compound This compound This compound->IKK JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK p_JAK p-JAK JAK->p_JAK P STAT STAT p_JAK->STAT p_STAT p-STAT STAT->p_STAT P Nucleus Nucleus p_STAT->Nucleus Translocation InflammatoryGenes Inflammatory Gene Expression This compound This compound This compound->JAK

References

Wogonin: A Technical Guide to its Anti-Inflammatory Properties and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wogonin, a dihydroxy-O-methylated flavone (5,7-dihydroxy-8-methoxyflavone) extracted from the root of Scutellaria baicalensis Georgi, has emerged as a potent anti-inflammatory agent with significant therapeutic potential.[1][2][3][4] Extensive preclinical research has demonstrated its ability to mitigate inflammatory responses in a wide range of conditions, including neuroinflammation, acute lung injury, inflammatory bowel disease, and arthritis.[5] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, presents quantitative data from key studies, details common experimental protocols, and visualizes the core signaling pathways it modulates. The primary focus is on its ability to inhibit the NF-κB and MAPK signaling cascades, suppress NLRP3 inflammasome activation, and modulate the JAK/STAT pathway, making it a compelling candidate for further drug development.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways that are crucial for the initiation and propagation of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. This compound is a well-documented inhibitor of this pathway. In inflammatory states, stimuli like lipopolysaccharide (LPS) activate Toll-like Receptor 4 (TLR4), leading to a cascade involving MyD88 and TAK1, which ultimately activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation and allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound intervenes at multiple points:

  • It inhibits the expression of upstream molecules like TLR4, MyD88, and TAK1.

  • It suppresses the phosphorylation of IKKα/β and IκBα, preventing IκBα degradation.

  • By stabilizing IκBα, it prevents the nuclear translocation and DNA-binding activity of the NF-κB p65 subunit.

This comprehensive inhibition leads to a significant downregulation of NF-κB target genes, including those encoding for cytokines (TNF-α, IL-6, IL-1β), chemokines (MCP-1), and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

G Figure 1. This compound's Inhibition of the NF-κB Pathway cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK IkBa p-IκBα IKK->IkBa p65_50 NF-κB (p65/p50) (Active) p65_50_IkBa NF-κB (p65/p50)-IκBα (Inactive) p65_50_IkBa->p65_50 p65_50_nuc p65/p50 p65_50->p65_50_nuc Translocation Nucleus Nucleus DNA DNA p65_50_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes This compound This compound This compound->TLR4 Inhibit expression This compound->IKK Inhibit phosphorylation This compound->p65_50_nuc Inhibit translocation

Figure 1. This compound's Inhibition of the NF-κB Pathway
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPKs—including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK)—are critical signaling molecules that regulate the production of inflammatory mediators. This compound has been shown to suppress the activation of these pathways in various inflammatory models. By inhibiting the phosphorylation of p38, ERK, and JNK, this compound blocks downstream signaling events that contribute to inflammation. This inhibition further contributes to the reduced expression of pro-inflammatory cytokines and enzymes.

G Figure 2. This compound's Inhibition of MAPK Signaling Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimuli->TAK1 p38 p-p38 TAK1->p38 ERK p-ERK TAK1->ERK JNK p-JNK TAK1->JNK AP1 AP-1 Activation p38->AP1 ERK->AP1 JNK->AP1 Cytokines Inflammatory Mediator Production AP1->Cytokines This compound This compound This compound->p38 Inhibit phosphorylation This compound->ERK Inhibit phosphorylation This compound->JNK Inhibit phosphorylation

Figure 2. This compound's Inhibition of MAPK Signaling
Suppression of the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers pyroptosis—a highly inflammatory form of programmed cell death—and the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound effectively inhibits the activation of the NLRP3 inflammasome. The mechanism involves:

  • Inhibition of NLRP3 expression: this compound downregulates the expression of the core NLRP3 protein.

  • Blockade of Caspase-1 activation: It prevents the cleavage and activation of Caspase-1, the effector enzyme of the inflammasome.

  • Prevention of Pyroptosis: By inhibiting Caspase-1, this compound prevents the cleavage of Gasdermin-D (GSDMD), the molecule that forms pores in the cell membrane to execute pyroptosis and release mature IL-1β.

This mechanism is particularly relevant in diseases like psoriasis and cerebral ischemia-reperfusion injury.

G Figure 3. This compound's Suppression of the NLRP3 Inflammasome Signal1 Priming Signal (NF-κB) (e.g., LPS) proNLRP3 pro-NLRP3 pro-IL-1β Signal1->proNLRP3 Transcription Signal2 Activation Signal (e.g., ATP, Toxins) NLRP3_complex NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) Signal2->NLRP3_complex Assembly Casp1 Active Caspase-1 NLRP3_complex->Casp1 Activation IL1b Mature IL-1β Casp1->IL1b Cleavage GSDMDN GSDMD-N Casp1->GSDMDN Cleavage proIL1b pro-IL-1β Pyroptosis Pyroptosis (Cell Lysis, IL-1β Release) GSDMD Gasdermin-D (GSDMD) GSDMDN->Pyroptosis Pore Formation This compound This compound This compound->NLRP3_complex Inhibits expression & assembly This compound->Casp1 Inhibits activation G Figure 4. This compound's Modulation of the JAK/STAT Pathway cluster_n Cytokine Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK p-JAK Receptor->JAK STAT p-STAT JAK->STAT Dimer STAT Dimer STAT->Dimer Dimer_nuc STAT Dimer Dimer->Dimer_nuc Translocation Nucleus Nucleus Genes Inflammatory Gene Expression Dimer_nuc->Genes This compound This compound This compound->STAT Inhibits phosphorylation SOCS3 SOCS3 This compound->SOCS3 Upregulates TLR4 TLR4 SOCS3->TLR4 TLR4->JAK G Figure 5. Experimental Workflow for Carrageenan-Induced Paw Edema A 1. Animal Acclimatization & Grouping B 2. Compound Administration (this compound or Vehicle, p.o. / i.p.) A->B C 3. Baseline Paw Volume Measurement (V₀) (Plethysmometer) B->C t = -60 min D 4. Carrageenan Injection (1%) (Subplantar, Right Hind Paw) C->D t = 0 min E 5. Post-Injection Paw Volume Measurement (Vₜ) (Hourly for 4-5 hours) D->E t = 1, 2, 3, 4, 5 hr F 6. Data Analysis Calculate % Edema and % Inhibition E->F G 7. Euthanasia and Tissue Collection (Optional) (For Histology or Cytokine Analysis) F->G

References

The Neuroprotective Potential of Wogonin: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Mechanisms and Methodologies for Researchers, Scientists, and Drug Development Professionals

Wogonin, a flavonoid originally isolated from the root of Scutellaria baicalensis Georgi, has emerged as a promising neuroprotective agent in a multitude of preclinical studies.[1][2][3] Its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, position it as a compelling candidate for the development of novel therapeutics for a range of neurodegenerative and acute neurological conditions.[2][4] This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Key Neuroprotective Mechanisms of this compound

Preclinical research has elucidated three primary mechanisms through which this compound exerts its neuroprotective effects:

  • Anti-inflammatory Activity: this compound has been shown to suppress neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the central nervous system. This is achieved, in part, by modulating key inflammatory signaling pathways such as the Toll-like receptor 4 (TLR4)/NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

  • Antioxidant Effects: The compound effectively mitigates oxidative stress, a critical factor in neuronal damage, by enhancing the expression of antioxidant enzymes. This is largely mediated through the activation of the PI3K/Akt/Nrf2/HO-1 signaling pathway, which upregulates endogenous antioxidant defenses.

  • Anti-apoptotic Activity: this compound demonstrates the ability to inhibit programmed cell death (apoptosis) in neurons. This is accomplished by modulating the expression of key apoptotic proteins, such as increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic proteins Bax and cleaved caspase-3.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of this compound in various models of neurological disorders.

Table 1: Neuroprotective Effects of this compound in Traumatic Brain Injury (TBI) Models

Animal ModelThis compound DosageAdministration Route & TimingKey Quantitative OutcomesReference
Sprague-Dawley Rats (Controlled Cortical Impact)40 mg/kgIntraperitoneal injection at 10 min, 24h, and 48h post-TBISignificantly reduced neurological severity scores at days 3, 5, 7, and 14 post-TBI. Significantly decreased brain water content on day 3.
C57BL/6 Mice (Controlled Cortical Impact)20, 40, 50 mg/kgIntraperitoneal injection 10 min post-injury40 mg/kg dose significantly improved functional recovery and reduced contusion volumes up to 28 days post-injury. Significantly reduced neuronal death, BBB permeability, and brain edema starting at day 1.

Table 2: Neuroprotective Effects of this compound in Ischemic Stroke Models

Animal ModelThis compound DosageAdministration Route & TimingKey Quantitative OutcomesReference
Rats (Permanent Middle Cerebral Artery Occlusion - pMCAO)20 mg/kgIntraperitoneal injection at 30 min before and 4h after pMCAOSignificantly reduced infarct areas in the cerebral cortex and striatum. Significantly improved behavioral deficits at 24h post-surgery.
Rats (Middle Cerebral Artery Occlusion - MCAO)Not specifiedNot specifiedMarkedly reduced infarct volume after 2h MCAO followed by 22h reperfusion.

Table 3: Neuroprotective Effects of this compound in Alzheimer's Disease (AD) Models

Animal ModelThis compound DosageAdministration Route & TimingKey Quantitative OutcomesReference
3xTg-AD Mice10 mg/kgIntraperitoneal injection every other day from 8 to 24 weeks of ageImproved performance in Morris water maze, Y-maze, and novel object recognition tests. Decreased levels of BACE1, p-Tau, and Aβ aggregates in the brain.

Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are underpinned by its ability to modulate several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Wogonin_PI3K_Akt_Nrf2_HO1_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response (↑GSH, SOD, Catalase) HO1->Antioxidant_Response Oxidative_Stress Oxidative Stress (↓MDA, ROS) Antioxidant_Response->Oxidative_Stress Inhibits Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection

Caption: this compound activates the PI3K/Akt/Nrf2/HO-1 signaling pathway.

Wogonin_NFkB_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 NFkB NF-κB This compound->NFkB Neuroprotection Neuroprotection This compound->Neuroprotection Promotes MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK TAK1->IKK IkB IκB IKK->IkB IkB->NFkB Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB->Inflammatory_Genes Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation

Caption: this compound inhibits the TLR4/NF-κB inflammatory signaling pathway.

Wogonin_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Caspase3 Cleaved Caspase-3 This compound->Caspase3 Neuronal_Survival Neuronal Survival This compound->Neuronal_Survival Promotes Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis

Caption: this compound modulates apoptosis-related proteins to promote neuronal survival.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in preclinical studies on this compound.

Animal Models of Neurological Disorders
  • Traumatic Brain Injury (TBI):

    • Model: Controlled Cortical Impact (CCI) in rats or mice.

    • Procedure: Animals are anesthetized, and a craniotomy is performed over the parietal cortex. A pneumatic impactor device is used to deliver a controlled impact to the exposed dura.

    • This compound Administration: Typically administered intraperitoneally at specified doses (e.g., 40 mg/kg) at various time points post-injury.

  • Ischemic Stroke:

    • Model: Permanent Middle Cerebral Artery Occlusion (pMCAO) in rats.

    • Procedure: An intraluminal suture method is commonly used. A silicone-coated filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.

    • This compound Administration: Administered intraperitoneally before and/or after the induction of ischemia.

  • Alzheimer's Disease (AD):

    • Model: Triple-transgenic AD (3xTg-AD) mice, which harbor three mutations associated with familial AD (APP-Swe, PSEN1-M146V, and tau-P301L).

    • Procedure: These mice develop age-dependent Aβ plaques and neurofibrillary tangles.

    • This compound Administration: Long-term treatment via intraperitoneal injections over several weeks or months.

Key Experimental Assays
  • Western Blot Analysis:

    • Purpose: To quantify the expression levels of specific proteins in brain tissue or cell lysates.

    • Protocol Outline:

      • Homogenize brain tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

      • Determine protein concentration using a BCA assay.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate with primary antibodies against target proteins (e.g., p-Akt, Nrf2, NF-κB, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibodies.

      • Detect chemiluminescence using an imaging system and quantify band intensities using software like ImageJ.

  • Immunohistochemistry (IHC):

    • Purpose: To visualize the localization and expression of proteins within brain tissue sections.

    • Protocol Outline:

      • Perfuse animals with saline followed by 4% paraformaldehyde.

      • Dissect and post-fix the brain, then cryoprotect in sucrose solutions.

      • Cut brain sections on a cryostat or vibratome.

      • Perform antigen retrieval if necessary.

      • Block non-specific binding with a blocking solution (e.g., serum).

      • Incubate with primary antibodies overnight at 4°C.

      • Wash and incubate with fluorescently-labeled secondary antibodies.

      • Mount sections with a DAPI-containing medium and visualize using a fluorescence or confocal microscope.

  • Apoptosis Assays:

    • TUNEL Staining:

      • Purpose: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

      • Protocol Outline: Use a commercially available kit (e.g., from Beyotime) on brain tissue sections. The TdT enzyme labels the 3'-OH ends of fragmented DNA with labeled dUTPs, which are then visualized.

    • Annexin V-FITC/Propidium Iodide (PI) Staining:

      • Purpose: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

      • Protocol Outline:

        • Prepare a single-cell suspension from cultured neurons or dissociated brain tissue.

        • Wash cells and resuspend in binding buffer.

        • Add Annexin V-FITC and PI and incubate in the dark.

        • Analyze the stained cells by flow cytometry.

  • Antioxidant and Oxidative Stress Assays:

    • Purpose: To measure the levels of antioxidant enzymes and markers of oxidative damage.

    • Protocol Outline: Use commercially available assay kits to measure the activity of superoxide dismutase (SOD) and catalase, and the levels of glutathione (GSH) and malondialdehyde (MDA) in brain homogenates, following the manufacturer's instructions.

Conclusion and Future Directions

The preclinical data strongly support the neuroprotective potential of this compound across a range of neurological disorders. Its ability to concurrently target multiple pathological processes, including inflammation, oxidative stress, and apoptosis, makes it a particularly attractive therapeutic candidate. The consistent findings across different animal models and experimental paradigms provide a solid foundation for its further development.

Future research should focus on several key areas. Firstly, more extensive dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies are needed to optimize dosing regimens and assess the bioavailability of this compound in the central nervous system. Secondly, the long-term efficacy and safety of this compound treatment need to be evaluated in chronic models of neurodegeneration. Finally, and most importantly, the promising preclinical findings need to be translated into well-designed clinical trials to determine the therapeutic efficacy and safety of this compound in human patients. The comprehensive data and methodologies presented in this guide are intended to facilitate these future research endeavors and accelerate the potential clinical application of this compound for the treatment of neurological diseases.

References

An In-depth Technical Guide on the Antioxidant Activity and Free-Radical Scavenging Properties of Wogonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wogonin (5,7-dihydroxy-8-methoxyflavone) is a major flavonoid isolated from the root of Scutellaria baicalensis Georgi, a plant with a long history in traditional medicine.[1] Modern preclinical research has identified this compound as a potent bioactive compound with a multitude of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3] A significant component of its therapeutic potential is attributed to its antioxidant and free-radical scavenging activities.[4] This document provides a comprehensive technical overview of this compound's antioxidant profile, detailing its mechanisms of action, quantitative efficacy, the signaling pathways it modulates, and the experimental protocols used for its evaluation.

This compound exhibits a dual role in cellular redox homeostasis. It can directly scavenge free radicals and also function as an indirect antioxidant by activating endogenous defense mechanisms. The primary pathway for its indirect activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. By modulating this pathway, this compound upregulates the expression of numerous cytoprotective genes and antioxidant enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This guide synthesizes the current scientific evidence to provide a detailed resource for professionals engaged in natural product research and drug development.

Quantitative Antioxidant & Free-Radical Scavenging Data

The antioxidant capacity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating this activity, with lower values indicating higher potency. Data from key assays are summarized below.

Table 1: In Vitro Free-Radical Scavenging and Inhibition Activity of this compound
Assay TypeTargetThis compound IC50Reference CompoundReference Compound IC50Source(s)
DPPH Radical Scavenging1,1-diphenyl-2-picrylhydrazyl radical10.5 µMQuercetin8.9 µM
ABTS Radical Scavenging2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation> 200 µMQuercetin12.1 µM
Xanthine Oxidase InhibitionSuperoxide radical generation157.38 µMBaicalein3.12 µM
Cytochrome C ReductionSuperoxide radical scavenging300.10 µMBaicalin224.12 µM

Note: The antioxidant activity of flavonoids can be influenced by their molecular structure. For instance, terpenylated derivatives of this compound show varied potency in DPPH and ABTS assays. The data for a 60% aqueous ethanol extract of S. baicalensis showed an IC50 of 34.04 μg/mL in an ABTS assay, highlighting the combined effect of multiple compounds.

Table 2: Cellular Antioxidant Effects of this compound
ParameterCell TypeConditionEffect of this compound TreatmentSource(s)
Intracellular ROSH9C2 CardiomyocytesAngiotensin II-induced stressAttenuates ROS generation
Intracellular ROSHuman OA ChondrocytesBasal and IL-1β stimulationInduces mild basal ROS, leading to Nrf2 activation
Intracellular ROSHepG2 CellsChemotherapeutic agent exposureElevates intracellular ROS by reducing Nrf2 nuclear translocation
Intracellular ROSMSCsIn vitro cultureIncreases ROS level in a dose-dependent manner up to 25 µM
Superoxide Dismutase (SOD)H9C2 CardiomyocytesAngiotensin II-induced stressAttenuates the decrease in total SOD levels
Catalase (CAT)PC12 CellsHypoxia-induced injuryMaintains CAT activity
Glutathione Peroxidase (GPx)PC12 CellsHypoxia-induced injuryMaintains GPx activity

Mechanism of Action: The Nrf2 Signaling Pathway

A primary mechanism for this compound's antioxidant effect is the activation of the Nrf2/Antioxidant Response Element (ARE) pathway. Nrf2 is a transcription factor that regulates a wide array of antioxidant and detoxification genes.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This compound can induce mild oxidative stress or interact directly with Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter region of its target genes. This binding initiates the transcription of several protective enzymes, bolstering the cell's antioxidant defenses.

This compound-Mediated Nrf2 Activation Pathway

G This compound-Mediated Nrf2 Activation Pathway This compound This compound Keap1_Nrf2 Cytoplasm: Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nucleus: Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Proteins & Enzymes (HO-1, NQO1, SOD, GCLC) Transcription->Antioxidant_Enzymes Defense Enhanced Cellular Antioxidant Defense Antioxidant_Enzymes->Defense G DPPH Radical Scavenging Assay Workflow prep_sample Prepare this compound Stock & Serial Dilutions mix Mix this compound Dilution with DPPH Solution prep_sample->mix prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) prep_dpph->mix incubate Incubate in Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate G Cellular Antioxidant Activity (CAA) Assay Workflow seed_cells Seed HepG2 Cells in a 96-well Plate treat_this compound Treat Cells with this compound and DCFH-DA Probe seed_cells->treat_this compound incubate1 Incubate (e.g., 1 hr) to allow for uptake treat_this compound->incubate1 wash_cells Wash Cells to Remove Extracellular Compounds incubate1->wash_cells add_abap Add Peroxyl Radical Initiator (e.g., ABAP) wash_cells->add_abap read_fluorescence Measure Fluorescence Kinetics (Ex: 485 nm, Em: 538 nm) add_abap->read_fluorescence calculate_caa Calculate Area Under Curve and CAA Value read_fluorescence->calculate_caa

References

Wogonin's Regulatory Mechanisms in Cell Cycle Arrest and Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wogonin, a flavonoid compound extracted from the root of Scutellaria baicalensis Georgi, has garnered significant attention in oncology for its potent anti-cancer properties.[1][2][3] This natural phytochemical has been shown to exert a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and, most notably, anti-tumor activities across various cancer models.[1][4] this compound's efficacy stems from its ability to modulate multiple cellular processes critical for cancer progression, primarily by inducing cell cycle arrest and promoting programmed cell death, or apoptosis.

This technical guide provides an in-depth examination of the molecular mechanisms through which this compound regulates cell cycle progression and triggers apoptosis in cancer cells. It consolidates quantitative data, details key experimental protocols, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers and professionals in the field of cancer biology and drug development.

This compound-Induced Cell Cycle Arrest

A hallmark of cancer is the uncontrolled proliferation of cells, resulting from a dysregulated cell cycle. This compound has been demonstrated to interfere with this process by inducing cell cycle arrest at specific phases, thereby inhibiting tumor growth. The primary phases targeted by this compound are G0/G1 and G2/M.

The mechanism of arrest involves the modulation of key cell cycle regulatory proteins. This compound treatment has been shown to downregulate the expression of cyclins, such as Cyclin D1, and their partner cyclin-dependent kinases (CDKs), including CDK4, which are crucial for the G1 to S phase transition. Concurrently, this compound can upregulate the expression of CDK inhibitors like p21Cip1 and p27Kip1, which bind to and inhibit the activity of cyclin-CDK complexes, effectively halting cell cycle progression. For instance, in myelodysplastic syndrome SKM-1 cells, this compound was found to cause G0/G1 phase arrest by upregulating p21Cip1 and p27Kip1 while downregulating cyclin D1 and CDK4. Similarly, in human breast cancer MCF-7 cells, this compound induced a notable G1 phase arrest.

Quantitative Data: Cell Cycle Distribution

The following table summarizes the effect of this compound on cell cycle phase distribution in various cancer cell lines.

Cell LineCancer TypeThis compound Conc. (µM)Treatment Time (h)% Cells in G0/G1% Cells in S% Cells in G2/MReference
SW-480 Colorectal Cancer204865.1%--
404870.1%--
604881.5%--
MCF-7 Breast Cancer50-20024-72G1 Arrest Observed--
SKM-1 Myelodysplastic Syndrome4048G0/G1 Arrest Observed--
GBM Cells GlioblastomaNot Specified-G1 Arrest Observed--
HCT116 Colorectal CancerNot Specified-G1 Arrest Observed--
SW48 Colorectal CancerNot Specified-G2/M Arrest Observed--
A2780 Ovarian CancerNot Specified-G0/G1 Arrest Observed--

This compound-Induced Apoptosis

Apoptosis is a crucial, highly regulated process of programmed cell death that eliminates damaged or unwanted cells. Many anti-cancer agents function by inducing apoptosis in tumor cells. This compound is a potent inducer of apoptosis, acting through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage. This compound activates this pathway by modulating the Bcl-2 family of proteins, which are key regulators of mitochondrial integrity. It upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2, thereby increasing the Bax/Bcl-2 ratio. This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase-3, leading to the cleavage of critical cellular substrates like PARP (Poly (ADP-ribose) polymerase) and ultimately, cell death.

Extrinsic Pathway: The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. This compound can sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis by upregulating the expression of TRAIL receptors on the cell surface. This pathway leads to the activation of the initiator caspase-8, which can then directly activate caspase-3 or cleave the Bcl-2 family protein Bid to tBid, linking to the intrinsic pathway to amplify the apoptotic signal.

Quantitative Data: Apoptosis Induction and Cytotoxicity

The following table summarizes the cytotoxic effects (IC50) and apoptosis-inducing capabilities of this compound across various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Treatment Time (h)Apoptosis InductionReference
SKM-1 Myelodysplastic Syndrome212.124Dose-dependent increase
43.472Time-dependent increase
Jurkat T-cell Leukemia52.6 ± 4.3-Observed
MOLT-3 T-cell Leukemia68.5 ± 3.8-Observed
CCD-18Co Normal Colon Fibroblasts>100-Negligible cytotoxic effects
A2780 Ovarian Cancer--Induced at 200 µM
MDA-MB-231 Breast CancerNot Specified-Time-dependent inhibition of proliferation
MCF-7 Breast Cancer50-20024-72Dose- and time-dependent inhibition

Core Signaling Pathways Modulated by this compound

This compound exerts its effects on cell cycle and apoptosis by modulating a complex network of intracellular signaling pathways. Understanding these pathways is critical for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, proliferation, and growth. It is often hyperactivated in cancer. This compound has been consistently shown to inhibit this pathway. It suppresses the phosphorylation, and thus the activation, of both PI3K and its downstream effector Akt. Inhibition of Akt activity prevents the phosphorylation and inactivation of pro-apoptotic proteins and allows for the expression of cell cycle inhibitors. For example, in human breast cancer cells, this compound's pro-apoptotic effect is correlated with the blockade of the PI3K/Akt/survivin signaling pathway.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates (P) GSK3b GSK-3β Akt->GSK3b Inhibits (P) mTOR mTOR Akt->mTOR Activates (P) Survivin Survivin Akt->Survivin Upregulates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Survivin->Apoptosis MAPK_Pathway This compound This compound ROS ROS Generation This compound->ROS ERK ERK ROS->ERK Activates (P) p38 p38 MAPK ROS->p38 Activates (P) Apoptosis Apoptosis ERK->Apoptosis p38->Apoptosis p53_Pathway This compound This compound MDM2 MDM2 This compound->MDM2 Inhibits p53 p53 This compound->p53 Stabilizes & Activates (P) MDM2->p53 Degrades p21 p21 p53->p21 Upregulates PUMA PUMA p53->PUMA Upregulates CellCycleArrest Cell Cycle Arrest (G1) p21->CellCycleArrest Bax Bax PUMA->Bax Activates Apoptosis Apoptosis Bax->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis CellCulture 1. Cancer Cell Culture (e.g., MCF-7, SW-480) CellSeeding 3. Cell Seeding (Plates/Flasks) CellCulture->CellSeeding WogoninPrep 2. This compound Stock Preparation (in DMSO) Treatment 4. This compound Treatment (Dose- & Time-course) WogoninPrep->Treatment CellSeeding->Treatment Harvest 5. Cell Harvesting Treatment->Harvest Viability Cell Viability (MTT Assay) Harvest->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Harvest->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Harvest->Apoptosis WesternBlot Protein Expression (Western Blot) Harvest->WesternBlot

References

Understanding Wogonin's role in suppressing tumor angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Wogonin, a flavonoid compound extracted from the root of Scutellaria baicalensis, has emerged as a significant subject of interest in oncology research.[1] Extensive preclinical studies have demonstrated its multi-faceted anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis.[1] A critical aspect of its anti-tumor activity lies in its ability to suppress angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and dissemination. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its anti-angiogenic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Quantitative Effects of this compound on Angiogenesis

This compound's anti-angiogenic activity has been quantified across various in vitro and in vivo models. Its efficacy is demonstrated through the inhibition of key processes such as endothelial cell proliferation, migration, and tube formation.

Table 1.1: Inhibitory Effects of this compound on Endothelial Cell Proliferation
Cell LineAssayThis compound Concentration% Inhibition / EffectReference
HUVECsMTT AssayUp to 50 µMNo significant effect on viability[2]
VSMCsCCK-8 AssayConcentration-dependentReverses Ang II-induced viability increase[3][4]
MHCC97LMTT Assay486 µM (IC50 at 48h)Dose-dependent decrease in viability
PLC/PRF/5MTT Assay431 µM (IC50 at 48h)Dose-dependent decrease in viability

HUVECs: Human Umbilical Vein Endothelial Cells; VSMCs: Vascular Smooth Muscle Cells; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; CCK-8: Cell Counting Kit-8; IC50: Half maximal inhibitory concentration; Ang II: Angiotensin II.

Table 1.2: Inhibition of Endothelial Cell Migration and Invasion by this compound
Cell LineAssayThis compound Concentration% Inhibition / EffectReference
HUVECsWound Healing & TranswellNot SpecifiedStrong repression of migration
HUVECsTranswell AssayNot SpecifiedInhibition of H2O2-induced migration
MHCC97LWound Healing & Transwell50 µM and 100 µMSignificant inhibition of migration and invasion
PLC/PRF/5Wound Healing & Transwell50 µM and 100 µMSignificant inhibition of migration and invasion
VSMCsWound Healing & Transwell10 µMReverses Ang II-induced migration
Table 1.3: Inhibition of Endothelial Cell Tube Formation and In Vivo Angiogenesis by this compound
Model SystemAssayThis compound Concentration/Dose% Inhibition / EffectReference
HUVECs on MatrigelTube Formation AssayNot SpecifiedInhibition of H2O2-induced tube formation
Rat Aortic RingsMicrovessel SproutingNot SpecifiedSuppression of H2O2-induced sprouting
Chick Chorioallantoic Membrane (CAM)In Vivo AngiogenesisNot SpecifiedSuppression of vessel growth
Nude Mice with TumorsIn Vivo Angiogenesis40 and 80 mg/kgInhibition of tumor angiogenesis

Core Signaling Pathways Targeted by this compound

This compound's anti-angiogenic effects are attributed to its modulation of several critical signaling pathways that regulate the expression of pro-angiogenic factors and the function of endothelial cells.

The HIF-1α/VEGF Axis

Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen levels, a common feature of the tumor microenvironment. HIF-1α drives the transcription of numerous genes involved in angiogenesis, most notably Vascular Endothelial Growth Factor (VEGF). This compound has been shown to decrease the stability of HIF-1α protein, leading to its degradation. This effect is mediated by promoting the prolyl hydroxylation of HIF-1α, which allows for its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein and subsequent proteasomal degradation. Furthermore, this compound can impede the binding of heat-shock protein 90 (Hsp90) to HIF-1α, further destabilizing the protein. The downregulation of HIF-1α results in a significant reduction in VEGF secretion by tumor cells, thereby diminishing a primary stimulus for angiogenesis.

HIF-1a Pathway Inhibition by this compound Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Hypoxia->HIF1a Stabilizes Proteasome Proteasomal Degradation HIF1a->Proteasome HRE Hypoxia-Responsive Element (HRE) HIF1a->HRE Binds to Hsp90 Hsp90 Hsp90->HIF1a Chaperones This compound This compound This compound->Hsp90 Impedes Binding PHD_VHL PHD / VHL Complex This compound->PHD_VHL Promotes PHD_VHL->HIF1a Hydroxylates for Ubiquitination VEGF_Gene VEGF Gene Transcription HRE->VEGF_Gene Activates VEGF VEGF Secretion VEGF_Gene->VEGF Angiogenesis Tumor Angiogenesis VEGF->Angiogenesis Stimulates

Caption: this compound promotes HIF-1α degradation, reducing VEGF.

The PI3K/Akt/NF-κB Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and angiogenesis. In the context of angiogenesis, this pathway can be activated by various stimuli, including reactive oxygen species (ROS) like hydrogen peroxide (H2O2), which are often present in the tumor microenvironment. This compound has been shown to suppress the H2O2-activated PI3K/Akt pathway in human umbilical vein endothelial cells (HUVECs). This inhibition of Akt phosphorylation leads to downstream effects, including the reduced expression of VEGF. Furthermore, this compound inhibits the nuclear translocation of NF-κB, a transcription factor that is also involved in promoting the expression of pro-angiogenic genes.

PI3K/Akt Pathway Inhibition by this compound cluster_nucleus Inside Nucleus Stimuli Pro-angiogenic Stimuli (e.g., H₂O₂) PI3K PI3K Stimuli->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (p-Akt) NFkB NF-κB Akt->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to This compound This compound This compound->PI3K Inhibits This compound->NFkB Inhibits Nuclear Translocation VEGF_Gene VEGF Gene Transcription VEGF VEGF Secretion VEGF_Gene->VEGF Angiogenesis Angiogenesis (Migration, Proliferation) VEGF->Angiogenesis Promotes

Caption: this compound blocks the PI3K/Akt/NF-κB signaling cascade.

The c-Myc/VHL/HIF-1α Signaling Axis

In multiple myeloma (MM), the transcription factor c-Myc has been identified as a key player in promoting angiogenesis. Overexpression of c-Myc can inhibit the function of the VHL ubiquitination complex, leading to the stabilization and accumulation of HIF-1α, even under normoxic conditions. This compound has been shown to inhibit the expression of c-Myc in MM cells. This leads to the restoration of VHL function, promoting the interaction between VHL and HIF-1α and subsequent proteasomal degradation of HIF-1α. This c-Myc-dependent mechanism provides another layer of this compound's regulation of HIF-1α and its downstream target, VEGF.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to evaluate the anti-angiogenic effects of this compound. Researchers should optimize these protocols based on their specific cell types and experimental conditions.

Endothelial Cell Migration Assay (Transwell/Boyden Chamber)

This assay assesses the ability of endothelial cells to migrate through a porous membrane towards a chemoattractant.

  • Cell Preparation: Culture endothelial cells (e.g., HUVECs) to 70-90% confluency. The day before the assay, replace the growth medium with serum-free or low-serum medium for 6-12 hours to starve the cells.

  • Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into a 24-well plate. To the lower chamber, add medium containing a chemoattractant (e.g., VEGF or 10% FBS). To the upper chamber, add the starved endothelial cells resuspended in serum-free medium, along with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Cell Removal and Fixation: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab. Fix the migrated cells on the lower surface of the membrane with cold methanol for 20 minutes.

  • Staining and Quantification: Stain the fixed cells with a solution such as Crystal Violet for 20 minutes. After washing and drying, the membrane can be excised and mounted on a slide. Count the number of migrated cells in several random fields of view under a microscope.

Transwell Migration Assay Workflow Start Start: Starve Endothelial Cells Setup Setup Transwell Chambers (Lower: Chemoattractant) (Upper: Cells + this compound) Start->Setup Incubate Incubate for 4-6 hours at 37°C Setup->Incubate Remove Remove Non-Migrated Cells from Upper Membrane Incubate->Remove Fix Fix Migrated Cells on Lower Membrane (Methanol) Remove->Fix Stain Stain Cells (Crystal Violet) Fix->Stain Quantify Microscopy and Cell Counting Stain->Quantify End End: Quantify Inhibition Quantify->End

Caption: Workflow for the Transwell cell migration assay.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

  • Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Pipette the cold Matrigel into the wells of a 96-well plate and incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Plating: Harvest endothelial cells and resuspend them in a small volume of medium containing the desired concentrations of this compound or vehicle control. Add the cell suspension to the Matrigel-coated wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification: Observe the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ).

Western Blot Analysis for Angiogenesis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins such as HIF-1α and VEGF.

  • Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HIF-1α or anti-VEGF) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant potential as a tumor angiogenesis inhibitor by targeting multiple, interconnected signaling pathways. Its ability to destabilize HIF-1α and subsequently reduce VEGF expression appears to be a central mechanism of its action. The inhibition of the PI3K/Akt pathway further contributes to its anti-angiogenic effects. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of this compound in cancer treatment. Further studies, particularly focusing on optimizing its delivery and evaluating its efficacy in combination with other anti-cancer agents, are warranted to translate these promising preclinical findings into clinical applications.

References

The Chemical Landscape of Wogonin: A Technical Guide to its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wogonin, a naturally occurring monoflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. Found primarily in the root of Scutellaria baicalensis Georgi (Chinese skullcap), this compound's therapeutic potential has spurred extensive research into its chemical characteristics and synthetic accessibility. This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound, offering valuable insights for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

This compound is chemically classified as a flavone, a class of flavonoids characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone. Its structure is distinguished by hydroxyl groups at positions 5 and 7, and a methoxy group at position 8 of the A ring.

IUPAC Name: 5,7-dihydroxy-8-methoxy-2-phenylchromen-4-one[1]

Molecular Formula: C₁₆H₁₂O₅[1]

CAS Number: 632-85-9[1]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and analysis.

PropertyValueReferences
Molecular Weight 284.26 g/mol [1]
Appearance Yellow crystalline solid[2]
Melting Point 203-206 °C
Solubility - Soluble in DMSO and DMF (~20 mg/mL) - Sparingly soluble in ethanol (~0.1 mg/mL) - Limited aqueous solubility
UV max 210, 275 nm

Synthesis of this compound

The acquisition of this compound for research and development can be achieved through two primary routes: extraction from its natural source and total chemical synthesis.

Extraction and Isolation from Scutellaria baicalensis

This compound exists in the roots of Scutellaria baicalensis predominantly in its glycosidic form, wogonoside. The extraction process, therefore, typically involves the hydrolysis of this glycoside to yield the aglycone, this compound. A common and effective method involves acid-catalyzed hydrolysis followed by chromatographic purification.

This protocol is adapted from a method described for the preparation of this compound and baicalein from Scutellaria baicalensis root.

1. Materials and Reagents:

  • Dried, powdered root of Scutellaria baicalensis

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Acetone

  • Ethyl acetate

  • Chloroform

  • Methanol

  • Silica gel for flash chromatography

2. Hydrolysis of Wogonoside: a. To 15 g of dry, powdered Baikal skullcap root, add a mixture of concentrated sulfuric acid and water. The optimal conditions may require adjustment, but a starting point is a 1:1 ratio of acid to water, with a total volume sufficient to create a slurry. b. Heat the mixture under reflux for a specified time (e.g., 15-25 minutes). The reaction progress should be monitored to ensure complete hydrolysis of wogonoside. c. After cooling, filter the reaction mixture under reduced pressure and wash the solid residue with distilled water until the filtrate reaches a neutral pH. d. The resulting precipitate, containing this compound and other acid-insoluble compounds, is collected.

3. Extraction: a. Quantitatively transfer the precipitate to a flask using acetone and concentrate the solution using a vacuum evaporator to obtain a crude extract. b. Suspend the crude extract in distilled water and perform a liquid-liquid extraction with ethyl acetate (3 x 50 mL). c. Combine the ethyl acetate fractions and evaporate the solvent to yield a flavonoid-enriched extract.

4. Purification by Flash Chromatography: a. Dissolve the dried ethyl acetate extract in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture). b. Load the dissolved extract onto a silica gel column packed for flash chromatography. c. Elute the column with a gradient of chloroform and a chloroform-methanol mixture. The polarity of the eluent is gradually increased to separate the components. d. Collect fractions and monitor by a suitable analytical method (e.g., TLC or HPLC) to identify and combine the fractions containing pure this compound. e. Evaporate the solvent from the combined fractions to obtain purified this compound.

G cluster_extraction Extraction & Hydrolysis cluster_purification Purification SB_root Scutellaria baicalensis (Powdered Root) Acid_hydrolysis Acid Hydrolysis (H₂SO₄, H₂O, Heat) SB_root->Acid_hydrolysis Filtration Filtration & Washing Acid_hydrolysis->Filtration Crude_precipitate Crude Precipitate Filtration->Crude_precipitate LLE Liquid-Liquid Extraction (Ethyl Acetate) Crude_precipitate->LLE Flash_chromatography Flash Chromatography (Silica Gel) LLE->Flash_chromatography Pure_this compound Pure this compound Flash_chromatography->Pure_this compound

Workflow for the extraction and purification of this compound.
Chemical Synthesis of this compound

Total synthesis provides an alternative route to this compound, offering the potential for large-scale production and the synthesis of novel derivatives for structure-activity relationship (SAR) studies. A notable synthetic approach commences from the readily available flavonoid, chrysin (5,7-dihydroxyflavone).

The synthesis of this compound from chrysin involves the selective introduction of a methoxy group at the C8 position. This is typically achieved through a series of protection, functionalization, and deprotection steps. While a detailed, step-by-step protocol is proprietary to specific research groups, the general synthetic strategy is outlined below. One reported synthesis achieved a yield of 68%.

  • Protection of Hydroxyl Groups: The hydroxyl groups of chrysin, particularly the more reactive 7-OH group, are protected to prevent unwanted side reactions in subsequent steps.

  • Introduction of a Functional Group at C8: The C8 position is activated or functionalized to facilitate the introduction of the methoxy group. This can involve electrophilic substitution reactions.

  • Methoxylation: A methoxy group is introduced at the C8 position.

  • Deprotection: The protecting groups on the hydroxyl functions are removed to yield this compound.

A convergent synthetic route starting from chrysin can also be employed, involving steps such as methylation, bromination, and methoxylation.

G Chrysin Chrysin (5,7-dihydroxyflavone) Protection Protection of -OH groups Chrysin->Protection 1. Functionalization C8-Functionalization Protection->Functionalization 2. Methoxylation Methoxylation Functionalization->Methoxylation 3. Deprotection Deprotection Methoxylation->Deprotection 4. This compound This compound Deprotection->this compound

General chemical synthesis pathway of this compound from chrysin.

Conclusion

This compound stands as a promising natural product with a well-defined chemical structure and multiple avenues for its procurement. While extraction from Scutellaria baicalensis remains a primary source, chemical synthesis offers a scalable and versatile alternative. The detailed structural information and the outlined synthetic protocols in this guide are intended to support the ongoing research and development efforts aimed at unlocking the full therapeutic potential of this compound and its analogues. The provided data and methodologies serve as a foundational resource for scientists dedicated to advancing the fields of medicinal chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Wogonin on Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Wogonin, a flavonoid compound extracted from the root of Scutellaria baicalensis, has demonstrated significant anti-tumor effects in various cancer types, including lung cancer. In vitro studies are crucial for elucidating the mechanisms of action and determining the therapeutic potential of this compound. These application notes provide a summary of the quantitative effects of this compound on lung cancer cell lines and detailed protocols for key experimental assays.

Data Presentation: Effects of this compound on Lung Cancer Cell Lines

The following table summarizes the quantitative data from various in vitro studies on the effects of this compound on different lung cancer cell lines.

Cell LineAssayTreatmentResultsReference
A549 MTT Assay50 µM this compound for 72hCell viability reduced to 31%[1][2][3]
MTT Assay5-50 µM this compound for 72hDose-dependent decrease in viability (89% at 5µM to 31% at 50µM)[2]
Flow CytometryThis compound TreatmentMarked promotion of apoptosis[1]
Western BlotThis compound TreatmentDownregulation of p-AKT and c-Myc
Western BlotThis compound TreatmentDecreased XIAP and Mcl-1, increased cleaved-PARP, AIF, and cytochrome C
Western BlotThis compound TreatmentDecreased activity of c-Myc/Skp2 and HDAC1/HDAC2 pathways
CCK-8 Assay20 µM this compoundInduced cell cycle arrest/senescence/apoptosis at 0.5/2/4h respectively
H460 CCK-8, EdU, Flow Cytometry, TranswellThis compound TreatmentSuppression of proliferation, migration, and invasion; induction of apoptosis
Western BlotThis compound TreatmentDownregulation of p-AKT and c-Myc
A427 MTT Assay50 µM this compound for 72hCell viability reduced to 34%
MTT Assay5-50 µM this compound for 72hDose-dependent decrease in viability (86% at 5µM to 34% at 50µM)
Flow Cytometry25, 30, and 50 µM this compoundSignificant increase in the percentage of apoptotic cells
Western BlotThis compound TreatmentIncreased activation of caspase-3, -8, and -9
DCFH-DA Assay25, 30, and 50 µM this compound for 72hDose-dependent increase in Reactive Oxygen Species (ROS) generation
BEAS-2B (Normal Lung) MTT Assay50 µM this compoundNo significant reduction in cell viability

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on lung cancer cells.

Materials:

  • Lung cancer cell lines (e.g., A549, A427) and a normal lung cell line (e.g., BEAS-2B)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells at a density of 2x10⁴ cells/well in 96-well plates and culture for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 5, 10, 15, 20, 25, 30, and 50 µM) for 72 hours. Use a vehicle control (DMSO) for comparison.

  • After the incubation period, add 20 µL of MTT solution (0.5 mg/mL) to each well and incubate for an additional 4 hours.

  • Remove the medium and add 120 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells after this compound treatment.

Materials:

  • Lung cancer cell lines (e.g., A427)

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Culture A427 cells and treat them with different concentrations of this compound (e.g., 25, 30, and 50 µM) for a specified period (e.g., 72 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Western Blot Analysis

This protocol is used to detect changes in the expression of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Lung cancer cell lines (e.g., A549, H460, A427)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-c-Myc, anti-caspase-3, anti-PARP, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the desired concentrations of this compound.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways

Wogonin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits pAKT p-AKT (Phosphorylated) This compound->pAKT Downregulates MMP1 MMP1 This compound->MMP1 Inhibits cMyc c-Myc This compound->cMyc Downregulates ROS ROS Generation This compound->ROS Induces Caspases Caspase-3, -8, -9 Activation This compound->Caspases Induces STAT3 STAT3 This compound->STAT3 Inhibits EMT Epithelial-Mesenchymal Transition (EMT) This compound->EMT Inhibits AKT AKT PI3K->AKT Activates TWIST1 TWIST1 PI3K->TWIST1 Activates AKT->pAKT Phosphorylation pAKT->cMyc Regulates Proliferation Cell Proliferation & Malignant Progression pAKT->Proliferation Promotes MMP1->pAKT Regulates cMyc->Proliferation Promotes ROS->Caspases Leads to Apoptosis Apoptosis Caspases->Apoptosis Executes Apoptosis->Proliferation Inhibits TWIST1->EMT Promotes

Caption: this compound's multi-target mechanism in lung cancer cells.

Experimental Workflow

Experimental_Workflow start Start: Lung Cancer Cell Culture (A549, H460, A427) treatment This compound Treatment (Dose & Time Course) start->treatment viability Cell Viability Assay (MTT / CCK-8) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein migration Migration/Invasion Assay (Transwell) treatment->migration ros ROS Detection (DCFH-DA Assay) treatment->ros data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis protein->data_analysis migration->data_analysis ros->data_analysis conclusion Conclusion: Elucidation of Anticancer Effects data_analysis->conclusion

Caption: General workflow for in vitro evaluation of this compound.

Logical Relationships

Logical_Relationships cluster_Cellular Cellular Effects cluster_Molecular Molecular Mechanisms This compound This compound CellularEffects Cellular Effects This compound->CellularEffects MolecularMechanisms Molecular Mechanisms This compound->MolecularMechanisms Dec_Viability Decreased Viability Inc_Apoptosis Increased Apoptosis CC_Arrest Cell Cycle Arrest Dec_Migration Decreased Migration/ Invasion Inh_PI3K_AKT Inhibition of PI3K/AKT Pathway Inh_PI3K_AKT->Dec_Viability leads to Inh_PI3K_AKT->Dec_Migration leads to Down_cMyc Downregulation of c-Myc Down_cMyc->Dec_Viability leads to Act_Caspases Activation of Caspases Act_Caspases->Inc_Apoptosis causes Inc_ROS Increased ROS Inc_ROS->Inc_Apoptosis causes Inh_STAT3 Inhibition of STAT3 Inh_STAT3->Dec_Viability leads to Inh_STAT3->Inc_Apoptosis leads to

Caption: Relationship between this compound's mechanisms and cellular effects.

References

Preparation of Wogonin from the Root of Scutellaria baicalensis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wogonin, a flavonoid found in the root of Scutellaria baicalensis (Baikal Skullcap), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[1] Its therapeutic potential is linked to its ability to modulate multiple critical cellular signaling pathways. This document provides detailed protocols for the preparation of this compound from S. baicalensis root, encompassing extraction, purification, and analytical verification. It is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Scutellaria baicalensis is a staple in traditional Chinese medicine, with its primary bioactive components being flavonoids such as baicalin, baicalein, and this compound.[1][2] this compound is present in the root primarily as its glucuronide conjugate, wogonoside.[3] To obtain the biologically active aglycone, this compound, a hydrolysis step is often required to cleave the glucuronic acid moiety. This can be achieved through acid hydrolysis or enzymatic methods.[3] Following hydrolysis and extraction, a multi-step purification process is necessary to isolate this compound to a high degree of purity. This document outlines two primary methodologies for this compound preparation: a lab-scale acid hydrolysis method and an advanced chromatographic purification technique.

Data Presentation

Table 1: Comparison of this compound Extraction and Purification Methods
MethodStarting MaterialKey StepsPurity AchievedYieldReference
Acid Hydrolysis & Flash Chromatography15 g dry, ground S. baicalensis rootH₂SO₄ hydrolysis, Ethyl acetate extraction, Flash chromatography>98% (Assumed)109 mg this compound
High-Speed Counter-Current Chromatography (HSCCC)500 mg crude extract of S. baicalensisHSCCC with n-hexane-ethyl acetate-n-butanol-water system98.5%50.2 mg this compound
Endogenous Enzyme Hydrolysis & ChromatographyS. baicalensis raw materialEndogenous enzyme biotransformation, Negative pressure cavitation extraction, Liquid-liquid extraction, Low-pressure liquid chromatography, Recrystallization>98%Not specified
Ultrasonic-Assisted ExtractionS. baicalensis raw materialUltrasonic extraction with 60% ethanolNot specified0.526% extraction rate

Experimental Protocols

Protocol 1: Acid Hydrolysis and Flash Chromatography for this compound Isolation

This protocol is adapted from a method that provides gram-scale quantities of this compound and is suitable for standard laboratory settings. It involves the hydrolysis of this compound glucuronide (wogonoside) present in the plant material into its aglycone form, this compound.

1. Materials and Reagents:

  • Dried, powdered root of Scutellaria baicalensis

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ethyl Acetate

  • Chloroform

  • Methanol

  • Silica Gel for Flash Chromatography

  • Rotary Evaporator

  • Round Bottom Flasks

  • Stir Plate and Stir Bars

  • Filtration apparatus (e.g., Büchner funnel)

2. Hydrolysis of S. baicalensis Root:

  • Place 15 g of dry, powdered S. baicalensis root into a 250 mL round bottom flask.

  • Add a solution of concentrated H₂SO₄ and water. The optimal conditions involve carefully adjusting the acid concentration and reaction time to maximize the conversion of wogonoside to this compound while minimizing degradation. Based on optimized procedures, use a specific ratio of acid and water and heat for approximately 25 minutes.

  • After the reaction time, pour the mixture into 300 mL of ice-cold water and stir for 15 minutes to precipitate the aglycones.

  • Filter the mixture through a Büchner funnel to collect the solid precipitate. Dry the precipitate thoroughly. The resulting black powder is the crude hydrolysate.

3. Extraction of Crude this compound:

  • Transfer the dried hydrolysate to a flask.

  • Perform a triple extraction with ethyl acetate (3 x 50 mL) to selectively dissolve this compound and other flavonoids.

  • Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

4. Purification by Flash Chromatography:

  • Prepare a silica gel column for flash chromatography.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Load the dissolved extract onto the column.

  • Elute the column using a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the methanol concentration.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound. From 15 g of root, approximately 109 mg of this compound can be obtained.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification

This protocol is ideal for achieving high purity and recovery from a crude extract and is based on established HSCCC methods for S. baicalensis flavonoids.

1. Materials and Reagents:

  • Crude flavonoid extract from S. baicalensis (obtained via methods like ethanol or methanol extraction)

  • n-Hexane

  • Ethyl Acetate

  • n-Butanol

  • Deionized Water

  • HSCCC Instrument

  • HPLC system for analysis

2. Preparation of Two-Phase Solvent System and Sample:

  • Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, n-butanol, and water in a volumetric ratio of 1:1:8:10.

  • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will be used as the stationary phase, and the lower phase as the mobile phase.

  • Dissolve the crude extract (e.g., 500 mg) in a suitable volume of the solvent mixture for injection.

3. HSCCC Separation:

  • Fill the HSCCC column entirely with the stationary phase (upper phase).

  • Set the apparatus to the desired revolution speed and pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 1.0 mL/min).

  • Once hydrodynamic equilibrium is reached, inject the sample solution.

  • Continue the elution with the mobile phase. After a set time (e.g., 4 hours), the flow rate can be increased (e.g., to 2.0 mL/min) to expedite the elution of later compounds.

  • Monitor the effluent with a UV detector and collect fractions.

4. Analysis and Quantification:

  • Analyze the collected fractions using reverse-phase HPLC to determine the purity of this compound.

  • Combine the fractions containing high-purity this compound (>98%).

  • Evaporate the solvent to obtain the purified this compound. This method can yield approximately 50.2 mg of this compound with 98.5% purity from 500 mg of crude extract.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis & Final Product start Scutellaria baicalensis Root Powder hydrolysis Acid or Enzymatic Hydrolysis start->hydrolysis extraction Solvent Extraction (e.g., Ethyl Acetate) hydrolysis->extraction crude Crude this compound Extract extraction->crude purification Chromatography (Flash, HSCCC, etc.) crude->purification fractions Collect Fractions purification->fractions analysis Purity Analysis (HPLC) fractions->analysis pooling Pool Pure Fractions analysis->pooling final Pure this compound (>98%) pooling->final

Caption: Workflow for this compound Preparation.

This compound's Impact on Key Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways implicated in cancer and inflammation. Its primary mechanisms involve the induction of apoptosis, cell cycle arrest, and the suppression of inflammatory responses.

1. PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. This compound has been shown to inhibit this pathway, leading to decreased survival of cancer cells. It reduces the phosphorylation of both PI3K and Akt, which in turn downregulates anti-apoptotic proteins like Bcl-2 and promotes the activity of pro-apoptotic proteins like Bax, ultimately leading to apoptosis.

G This compound inhibits the pro-survival PI3K/Akt pathway. This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: this compound's Inhibition of the PI3K/Akt Pathway.

2. NF-κB Signaling Pathway: The NF-κB pathway is a central mediator of inflammation. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, promoting the transcription of pro-inflammatory genes like COX-2, iNOS, and various cytokines (IL-1β, IL-6). This compound suppresses the activation of NF-κB, thereby blocking the expression of these inflammatory mediators.

G This compound suppresses the NF-κB inflammatory pathway. This compound This compound NFkB NF-κB Activation This compound->NFkB Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->NFkB Cytokines Pro-inflammatory Genes (COX-2, iNOS, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: this compound's Suppression of the NF-κB Pathway.

References

Wogonin: Application Notes and Protocols for In Vivo Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wogonin, a flavonoid compound extracted from the root of Scutellaria baicalensis, has garnered significant attention in oncological research for its potential as an anti-cancer agent.[1][2] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth, inducing apoptosis, and suppressing angiogenesis and metastasis across a variety of cancer types.[3][4] This document provides a comprehensive overview of the in vivo application of this compound in xenograft mouse models, summarizing key quantitative data and providing detailed experimental protocols to facilitate further research and development.

Data Presentation: Efficacy of this compound in Xenograft Models

The following tables summarize the quantitative data from various studies on the in-vivo anti-tumor effects of this compound in xenograft mouse models.

Table 1: Summary of this compound's In Vivo Efficacy in Various Xenograft Models

Cancer TypeCell Line(s)Mouse ModelThis compound Dosage & AdministrationTreatment DurationTumor Growth InhibitionReference(s)
Prostate CancerDU145, 22Rv1Nude mice100 mg/kg (oral)Not SpecifiedSignificant repression of tumor growth[5]
Breast CancerT47D, MDA-MB-231Athymic nude miceNot specified (oral feeding)4 weeksUp to 88%
Gastric CancerSGC-7901Nude mice60 mg/kg/day (intraperitoneal)12 daysSignificant inhibition of cell proliferation and reduced tumor mass
Gastric CancerBGC-823Nude mice60 mg/kg (intraperitoneal, once a day)2 weeksSynergistic effect with low-dose paclitaxel
Colon CancerSW480BALB/c nude miceNot specified4 weeksSignificant decrease in tumor weight and volume
Lung, Liver, Kidney CancerLM8Mice25 and 50 mg/kg (twice per day)Not SpecifiedReduction in tumor growth and metastasis

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by modulating several key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Wogonin_Signaling_Pathways

Experimental Workflow

A general workflow for investigating the in-vivo effects of this compound using a xenograft mouse model is depicted below.

Experimental_Workflow

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound has limited water solubility, which necessitates appropriate formulation for in vivo delivery.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Protocol:

  • Dissolve this compound powder in a minimal amount of DMSO to create a stock solution.

  • For the final injection volume, dilute the this compound-DMSO stock solution with a vehicle such as a mixture of PEG400 and saline. A common vehicle composition is 10% DMSO, 40% PEG400, and 50% saline.

  • Vortex the final solution thoroughly to ensure complete dissolution and a homogenous mixture.

  • Prepare the vehicle control solution using the same concentrations of DMSO, PEG400, and saline, without this compound.

  • It is recommended to prepare fresh solutions daily before administration.

Xenograft Mouse Model Establishment

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Immunocompromised mice (e.g., BALB/c nude, NSG mice)

  • Matrigel (optional, can enhance tumor take rate)

  • Sterile PBS

  • Syringes and needles (e.g., 27-gauge)

Protocol:

  • Culture the selected cancer cells to a logarithmic growth phase.

  • On the day of injection, harvest the cells by trypsinization and wash them twice with sterile PBS.

  • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 2 x 10^8 cells/mL).

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.

  • Monitor the mice regularly for tumor formation.

Tumor Volume Measurement

Materials:

  • Digital calipers

  • Animal scale

Protocol:

  • Once tumors become palpable, begin measuring their dimensions 2-3 times per week.

  • Measure the longest diameter (length, L) and the shortest diameter (width, W) of the tumor using digital calipers.

  • Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .

  • Record the body weight of each mouse at each measurement time point to monitor for toxicity.

  • When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

This compound Administration

Protocol:

  • Administer this compound or the vehicle control to the respective groups of mice via the chosen route (e.g., intraperitoneal injection, oral gavage).

  • The dosage and frequency of administration should be based on previous studies or a pilot dose-finding study (e.g., 60 mg/kg/day).

  • Continue the treatment for the planned duration of the study.

Tissue Harvesting and Processing

Protocol:

  • At the end of the study, euthanize the mice according to approved IACUC protocols.

  • Carefully excise the tumors and measure their final weight and volume.

  • For molecular analysis, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.

  • For histological analysis, fix a portion of the tumor in 10% neutral buffered formalin.

Western Blot Analysis of Xenograft Tumors

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Homogenize the frozen tumor tissue in ice-cold lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration of each sample.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunohistochemistry (IHC) of Xenograft Tumors

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Antigen retrieval buffer (e.g., citrate buffer)

  • Blocking solution (e.g., normal goat serum)

  • Primary and secondary antibodies

  • DAB substrate kit

  • Hematoxylin counterstain

Protocol:

  • Deparaffinize and rehydrate the FFPE tumor sections.

  • Perform antigen retrieval to unmask the epitopes.

  • Block endogenous peroxidase activity and non-specific binding sites.

  • Incubate the sections with the primary antibody.

  • Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Develop the signal with a DAB substrate, resulting in a brown precipitate at the site of the antigen.

  • Counterstain the sections with hematoxylin.

  • Dehydrate and mount the slides for microscopic examination.

Conclusion

This compound demonstrates significant anti-tumor activity in a variety of in vivo xenograft mouse models. Its multifaceted mechanism of action, involving the modulation of key signaling pathways, makes it a promising candidate for further preclinical and clinical investigation. The protocols outlined in this document provide a framework for researchers to design and execute robust in vivo studies to further elucidate the therapeutic potential of this compound.

References

Protocol for Wogonin Administration in Animal Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of Wogonin in preclinical animal studies. This compound, a flavonoid originally isolated from the root of Scutellaria baicalensis, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The following sections summarize key quantitative data, provide detailed experimental methodologies, and visualize relevant biological pathways to guide researchers in designing and executing in vivo studies with this compound.

Data Presentation: this compound Administration and Pharmacokinetics

The effective dose and pharmacokinetic profile of this compound can vary significantly depending on the animal model, route of administration, and the pathological condition being studied. The following tables provide a summary of quantitative data from various preclinical studies.

Table 1: this compound Dosage and Administration Routes in Animal Models

Animal ModelRoute of AdministrationDosage RangeTherapeutic AreaReference(s)
Rats
Sprague-DawleyIntravenous (i.v.)10 - 40 mg/kgPharmacokinetics, Toxicology[1][2]
Sprague-DawleyIntragastric (i.g.)100 mg/kgPharmacokinetics[1][3]
Sprague-DawleyIntraperitoneal (i.p.)10 - 20 mg/kgAnti-inflammatory[4]
WistarOral25 - 50 mg/kg/dayRheumatoid Arthritis
Sprague-DawleyOral5 mg/kgPharmacokinetics
Diabetic MiceGavage10, 20, 40 mg/kgDiabetic Nephropathy
Mice
BALB/c (Asthma model)OralNot specifiedAsthma
Nude (Xenograft)Intraperitoneal (i.p.)25 - 50 mg/kg/dayCancer
BALB/c Nude (Xenograft)-60 mg/kg/dayCancer
AlbinoIntravenous (i.v.)LD50: 286.15 mg/kgToxicology
AlbinoOralLD50: 3.9 g/kgToxicology
Osteosarcoma LM8-bearing-25 and 50 mg/kg (twice daily)Cancer
Dogs
BeagleIntravenous (i.v.) infusion15, 30, 60 mg/kg/day (90 days)Toxicology
BeagleIntravenous (i.v.) single dose20 mg/kgPharmacokinetics
BeagleIntragastric (i.g.)5 mg/kgPharmacokinetics

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

Animal ModelRoute of AdministrationDoseCmaxTmaxT½ (Elimination Half-life)Oral Bioavailability (%)Reference(s)
Rats
Sprague-DawleyIntravenous (i.v.)10 mg/kg--~14 min-
Sprague-DawleyIntravenous (i.v.)20 mg/kg--~14 min-
Sprague-DawleyIntravenous (i.v.)40 mg/kg--~14 min-
Sprague-DawleyIntragastric (i.g.)100 mg/kg300 ng/mL28 min-1.10%
Sprague-DawleyIntravenous (i.v.)5 mg/kg--23.06 min-
Sprague-DawleyOral5 mg/kg--7.4 h-
Dogs
BeagleIntravenous (i.v.)20 mg/kg--1.51 ± 0.43 h-
BeagleIntragastric (i.g.)5 mg/kg12.3 ± 3.3 ng/mL-4.94 ± 2.53 h-

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established methods cited in the literature and should be adapted to specific experimental designs and institutional guidelines.

Induction of Animal Models

This model is used to study allergic airway inflammation.

  • Materials: Ovalbumin (OVA), Aluminum hydroxide (Alum), Phosphate-buffered saline (PBS).

  • Procedure:

    • Sensitization: On days 0 and 14, administer an intraperitoneal (i.p.) injection of 50 µg OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS. For control groups, administer PBS with alum only.

    • Challenge: From day 28 to 30, expose mice to an aerosol of 2% OVA in PBS for 20-30 minutes daily using a nebulizer.

    • This compound Administration: this compound can be administered orally or via i.p. injection at the desired dose for a specified period before and/or during the challenge phase.

    • Endpoint Analysis: Within 24 hours after the final OVA challenge, sacrifice the mice and collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis, and lung tissue for histology.

This model is used to study chronic inflammation and rheumatoid arthritis.

  • Materials: Complete Freund's Adjuvant (CFA).

  • Procedure:

    • Induction: On day 0, administer a single subcutaneous injection of 0.1 mL of CFA into the subplantar region of the left hind paw of the rat under light anesthesia.

    • Monitoring: Monitor the development of arthritis, characterized by paw swelling (edema) and redness. Measure paw volume using a plethysmometer at regular intervals.

    • This compound Administration: Begin oral gavage or i.p. injection of this compound at the desired dosage from day 0 and continue for the duration of the study (e.g., 35 days).

    • Endpoint Analysis: At the end of the study, collect blood for hematological and biochemical analysis, and hind paws for histological examination of joint inflammation and damage.

This model is used to evaluate the anti-cancer efficacy of compounds in vivo.

  • Materials: Cancer cell line of interest, appropriate cell culture medium, PBS, Matrigel (optional), immunodeficient mice (e.g., BALB/c nude).

  • Procedure:

    • Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS or serum-free medium at a concentration of 1-5 x 10⁷ cells/mL. Keep the cell suspension on ice.

    • Injection: Subcutaneously inject 100-200 µL of the cell suspension (containing 1-5 x 10⁶ cells) into the flank of each mouse. Mixing the cell suspension 1:1 with Matrigel can improve tumor take rates.

    • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100 mm³), randomize the mice into treatment and control groups.

    • This compound Administration: Administer this compound via the desired route (e.g., i.p. injection) at the specified dose and schedule.

    • Endpoint Analysis: Measure tumor volume with calipers regularly. At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Tumors can be used for histological and molecular analysis.

Key Experimental Assays
  • Principle: To detect the levels of specific phosphorylated proteins in tissue or cell lysates as an indicator of signaling pathway activation.

  • Procedure:

    • Protein Extraction: Homogenize tissue samples or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, total p65, p-STAT6, or total STAT6 overnight at 4°C.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

  • Principle: To quantify the concentration of specific cytokines in serum, plasma, or BALF.

  • Procedure:

    • Sample Preparation: Collect blood and process to obtain serum, or collect BALF. Dilute samples as necessary.

    • Assay: Use a commercial ELISA kit for mouse or rat TNF-α or IL-4 and follow the manufacturer's instructions. A general procedure is as follows:

      • Add standards and samples to the antibody-coated microplate wells.

      • Incubate to allow the cytokine to bind to the immobilized antibody.

      • Wash the wells to remove unbound substances.

      • Add a biotin-conjugated detection antibody specific for the cytokine.

      • Incubate and wash.

      • Add streptavidin-HRP conjugate.

      • Incubate and wash.

      • Add a substrate solution (e.g., TMB) to develop color.

      • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

  • Principle: To visualize tissue morphology, inflammatory cell infiltration, and mucus production in lung sections.

  • Procedure:

    • Tissue Processing: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, and cut 4-5 µm sections.

    • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

    • Hematoxylin and Eosin (H&E) Staining:

      • Stain with Mayer's hematoxylin for 8 minutes.

      • Wash in running tap water.

      • Differentiate with acid alcohol and blue in Scott's tap water.

      • Counterstain with eosin for 1-2 minutes.

      • Dehydrate, clear, and mount.

    • Periodic Acid-Schiff (PAS) Staining (for mucus):

      • Oxidize sections in 0.5% periodic acid solution.

      • Rinse in distilled water.

      • Place in Schiff reagent.

      • Wash in lukewarm tap water.

      • Counterstain with hematoxylin.

      • Dehydrate, clear, and mount.

    • Microscopy: Examine the stained sections under a light microscope to assess inflammation and goblet cell hyperplasia.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.

Signaling Pathways

Wogonin_NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates MAPK MAPK Inflammatory Stimuli->MAPK Activates IkB IkB IKK->IkB Phosphorylates NF-kB (p65/p50) NF-kB (p65/p50) IkB->NF-kB (p65/p50) Inhibits NF-kB_nuc NF-kB (p65/p50) MAPK->NF-kB_nuc Activates Wogonin_cyto This compound Wogonin_cyto->IKK Inhibits Wogonin_cyto->MAPK Inhibits Gene Transcription Gene Transcription Inflammatory Mediators Inflammatory Mediators

Wogonin_IL4_STAT6_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4 Receptor IL-4->IL-4R JAK1 JAK1 IL-4R->JAK1 Activates STAT6 STAT6 JAK1->STAT6 Phosphorylates p-STAT6 p-STAT6 STAT6->p-STAT6 STAT6_dimer p-STAT6 Dimer p-STAT6->STAT6_dimer Dimerizes & Translocates Wogonin_cyto This compound Wogonin_cyto->JAK1 Inhibits Wogonin_cyto->p-STAT6 Inhibits Translocation Gene Transcription Gene Transcription STAT6_dimer->Gene Transcription Induces Th2 Response Th2 Response Gene Transcription->Th2 Response

Wogonin_Akt_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Akt Akt Stimuli->Akt Activates p-Akt p-Akt Akt->p-Akt NF-kB NF-kB p-Akt->NF-kB Activates NF-kB_nuc NF-kB NF-kB->NF-kB_nuc Translocates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Wogonin_cyto This compound Wogonin_cyto->p-Akt Inhibits Wogonin_cyto->Keap1 Inhibits Inflammation_Gene Inflammatory Gene Transcription NF-kB_nuc->Inflammation_Gene Antioxidant_Gene Antioxidant Gene Transcription (HO-1) Nrf2_nuc->Antioxidant_Gene

Experimental Workflow

Experimental_Workflow cluster_analysis Analysis Types Animal Model 1. Animal Model Induction (e.g., Asthma, Arthritis, Xenograft) Grouping 2. Randomization into Groups (Control, Vehicle, this compound Doses) Animal Model->Grouping Treatment 3. This compound Administration (Define Route, Dose, Frequency) Grouping->Treatment Monitoring 4. In-life Monitoring (e.g., Tumor size, Paw volume, Body weight) Treatment->Monitoring Endpoint 5. Endpoint Collection Monitoring->Endpoint Analysis 6. Ex vivo Analysis Endpoint->Analysis Histology Histology (H&E, PAS) Analysis->Histology Biochemistry Biochemistry (ELISA for Cytokines) Analysis->Biochemistry Molecular Molecular Biology (Western Blot, qPCR) Analysis->Molecular

References

Application Notes and Protocols: Wogonin as a Chemosensitizer in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wogonin, a flavonoid compound isolated from the root of Scutellaria baicalensis (Chinese skullcap), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potent anticancer properties[1][2]. Preclinical studies have demonstrated this compound's ability to inhibit tumor growth, induce apoptosis, and prevent metastasis across a wide range of cancers[3][4]. A particularly promising application of this compound is its role as a chemosensitizer. Many conventional chemotherapy treatments are hampered by the development of multidrug resistance (MDR) in cancer cells[5]. This compound can enhance the efficacy of standard chemotherapeutic agents, such as cisplatin, doxorubicin, and gemcitabine, by reversing this resistance and sensitizing cancer cells to treatment, often with minimal toxicity to normal cells. This document provides an overview of the mechanisms, quantitative effects, and experimental protocols for utilizing this compound in combination cancer therapy research.

Mechanisms of this compound-Mediated Chemosensitization

This compound enhances the cytotoxic effects of chemotherapeutic drugs through multiple mechanisms, primarily by modulating signaling pathways involved in cell survival, apoptosis, and drug resistance.

Reversal of Multidrug Resistance (MDR)

A primary challenge in chemotherapy is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Multidrug Resistance Protein 1 (MRP1), which actively pump drugs out of cancer cells. This compound has been shown to counteract this effect.

  • Inhibition of Nrf2/ARE Pathway : In adriamycin (doxorubicin)-resistant human myelogenous leukemia cells (K562/A02), this compound reverses MDR by downregulating MRP1 expression. This is achieved by inhibiting the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway, which regulates the expression of resistance-related proteins.

This compound Reverses MDR via Nrf2/ARE Pathway This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits Nrf2 Nrf2 This compound->Nrf2 inhibits PI3K_Akt->Nrf2 activates ARE ARE Nrf2->ARE binds to MRP1 MRP1 Expression ARE->MRP1 promotes Chemo_Efflux Chemotherapy Drug Efflux MRP1->Chemo_Efflux causes MDR Multidrug Resistance Chemo_Efflux->MDR leads to This compound Potentiates Apoptosis via ROS cluster_0 Combination Treatment This compound This compound ROS Intracellular ROS (H₂O₂ Accumulation) This compound->ROS Cisplatin Cisplatin Apoptosis Enhanced Apoptosis Cisplatin->Apoptosis induces Caspase3 Caspase-3 Activation ROS->Caspase3 triggers PARP PARP Cleavage Caspase3->PARP leads to PARP->Apoptosis confirms This compound Inhibits Pro-Survival Signaling This compound This compound IGF1R IGF-1R This compound->IGF1R inhibits Akt Akt Phosphorylation This compound->Akt inhibits PI3K PI3K IGF1R->PI3K activates PI3K->Akt activates Survival Cell Survival & Chemoresistance Akt->Survival promotes Apoptosis Apoptosis Survival->Apoptosis blocks Chemo Chemotherapy (Doxorubicin, Cisplatin) Chemo->Apoptosis induces General Experimental Workflow A Cell Culture (Cancer Cell Lines) B Treatment Groups 1. Control 2. This compound 3. Chemo Agent 4. This compound + Chemo A->B C In Vitro Assays B->C G In Vivo Xenograft Model B->G for promising in vitro results D Cell Viability (MTT/CCK-8) C->D E Apoptosis Analysis (Flow Cytometry, Staining) C->E F Protein Analysis (Western Blot) C->F H Tumor Growth Measurement G->H I Ex Vivo Analysis (IHC, Western Blot) G->I

References

Application Notes and Protocols for Wogonin-Induced Apoptosis in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Wogonin, a flavonoid compound extracted from the medicinal plant Scutellaria baicalensis, has demonstrated significant anti-cancer properties in various malignancies, including breast cancer.[1] These application notes provide a comprehensive overview of the mechanisms by which this compound induces apoptosis in breast cancer cells and offer detailed protocols for key experiments to study its effects. This compound has been shown to inhibit the proliferation of breast cancer cells in a concentration and time-dependent manner, making it a promising candidate for further investigation in cancer therapy.[2][3]

Mechanism of Action

This compound induces apoptosis in breast cancer cells through a multi-faceted approach, primarily by targeting key signaling pathways and modulating the expression of apoptosis-related proteins.

Signaling Pathways Involved:

  • PI3K/Akt Pathway: this compound has been observed to suppress the phosphorylation of PI3K and Akt, key components of a signaling pathway crucial for cell survival and proliferation.[4] Inhibition of this pathway contributes to the pro-apoptotic effects of this compound.

  • MAPK Pathway: this compound activates the ERK and p38 MAPK signaling pathways, which are involved in mediating apoptosis in response to cellular stress.[5]

  • JAK/STAT Pathway: this compound has also been shown to perturb the JAK/STAT3 signaling pathway, which is implicated in tumor proliferation and metastasis.

Modulation of Apoptosis-Related Proteins:

  • Bcl-2 Family Proteins: this compound treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.

  • Caspase Activation: this compound treatment results in the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3. Activated caspase-3 then cleaves various cellular substrates, including PARP, leading to the characteristic morphological and biochemical changes of apoptosis.

  • Survivin: this compound has been shown to down-regulate the expression of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.

Data Presentation

The following tables summarize the quantitative effects of this compound on breast cancer cell lines based on published data.

Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines (MTT Assay)

Cell LineTreatment DurationIC50 (µM)Citation
MCF-748 hours~140
MCF-772 hours~85
MDA-MB-23124 and 48 hoursNo significant cytotoxicity up to 20 µM

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Acridine Orange/Ethidium Bromide Staining)

This compound Concentration (µM)Treatment Duration% Apoptotic Cells (Early + Late)Citation
5072 hours>50%
10072 hours>50%

Note: Data represents the percentage of apoptotic cells as determined by fluorescent microscopy after staining with acridine orange and ethidium bromide.

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in Breast Cancer Cells

Cell LineProteinEffectCitation
MCF-7BaxIncreased
MCF-7Bcl-2Decreased
MCF-7Cleaved Caspase-3Increased
MCF-7Cleaved Caspase-8Increased
MCF-7Cleaved Caspase-9Increased
MDA-MB-231BaxIncreased
MDA-MB-231Bcl-2Decreased
MDA-MB-231Cleaved Caspase-3Increased

Note: This table indicates the qualitative changes in protein expression as determined by Western blot analysis. Quantitative fold-changes are not consistently reported across studies.

Visualizations

Wogonin_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound PI3K PI3K This compound->PI3K Inhibits Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Promotes Akt Akt PI3K->Akt Inhibits Akt->Bcl2 Inhibits CytoC Cytochrome c Bcl2->CytoC Inhibits Bax->CytoC Release Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis CytoC->Casp9 Activates

Caption: this compound-induced apoptosis signaling pathway in breast cancer cells.

Experimental_Workflow cluster_assays Downstream Assays start Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) treatment Treat with this compound (Various concentrations and durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V-FITC/PI) treatment->apoptosis protein Western Blot Analysis (Bcl-2, Bax, Caspases) treatment->protein mmp Mitochondrial Membrane Potential Assay (JC-1) treatment->mmp cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis protein->data_analysis mmp->data_analysis cell_cycle->data_analysis

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting cell viability against this compound concentration.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • This compound-treated and control breast cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 3: Western Blot Analysis

This protocol is for detecting changes in the expression of apoptosis-related proteins.

Materials:

  • This compound-treated and control breast cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration using the BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound-treated and control breast cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect and wash the cells with PBS as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Mitochondrial Membrane Potential Assay (JC-1 Staining)

This protocol measures the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

Materials:

  • This compound-treated and control breast cancer cells

  • JC-1 reagent

  • Assay buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Seed cells in a suitable format (e.g., 96-well black plate, coverslips in a 24-well plate) and treat with this compound.

  • JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the culture medium and add the JC-1 staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells with the provided assay buffer.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).

    • Plate Reader: Measure the fluorescence intensity at both red (~590 nm emission) and green (~525 nm emission) wavelengths. A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.

References

Application Notes and Protocols: Wogonin for Inhibiting Migration and Invasion of Melanoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Wogonin, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated significant potential as an anti-cancer agent.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to inhibit the migration and invasion of melanoma cells. The information presented is intended to guide researchers in designing and executing experiments to investigate the therapeutic effects of this compound on melanoma metastasis. This compound has been shown to suppress the growth of various tumor cells, inhibit angiogenesis, and impede metastasis and invasion.[3]

Mechanism of Action

This compound exerts its anti-migratory and anti-invasive effects on melanoma cells by targeting multiple signaling pathways. A primary mechanism involves the inhibition of Ras-mediated pathways, specifically the Extracellular Regulated protein Kinases (ERK) and Protein Kinase B (AKT) pathways.[4] This inhibition leads to the downregulation of Matrix Metalloproteinase-2 (MMP-2) and Rac1, proteins crucial for extracellular matrix degradation and cytoskeletal reorganization, respectively. This compound has been observed to suppress the phosphorylation of ERK and AKT in a concentration-dependent manner. Furthermore, this compound's inhibitory action extends to the PI3K/AKT signaling cascade by down-regulating the expression of PI3K and PDK1. The NF-κB pathway, a downstream effector of PI3K/AKT, is also blocked by this compound, contributing to the reduced expression of MMP-2. Additionally, this compound has been found to inhibit the Hedgehog (Hh) signaling pathway in melanoma cells, which is associated with inflammation and glycolysis, further contributing to its anti-tumor effects.

Data Presentation

Table 1: Effect of this compound on Protein Expression and Phosphorylation in B16-F10 Melanoma Cells

Target ProteinThis compound Concentration (µM)Inhibition Rate (%)Reference
MMP-21516
30Not specified
6060
p-ERK60~43
p-AKT60~64
PI3K1513
3021
6054
PDK11512
3030
6058

Table 2: Effect of this compound on IGF-1-Induced Protein Phosphorylation in B16-F10 Melanoma Cells

Target ProteinThis compound Concentration (µM)Inhibition Rate (%)Reference
p-IκBα152
3041
6054
p-IKKα153
3034
6049

Experimental Protocols

1. Cell Culture and this compound Preparation

  • Cell Line: B16-F10 murine melanoma cells or A375 human melanoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Store at -20°C. The final concentration of DMSO in the culture medium should not exceed 0.1%.

2. Western Blot Analysis

This protocol is for determining the expression levels of total and phosphorylated proteins involved in migration and invasion pathways.

  • Cell Treatment: Seed melanoma cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 15, 30, 60 µM) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-MMP-2, anti-p-ERK, anti-p-AKT, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

3. Wound Healing Assay (Migration Assay)

This assay assesses the effect of this compound on cell migration.

  • Cell Seeding: Seed melanoma cells in a 6-well plate and grow to confluence.

  • Creating the Wound: Create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.

  • Treatment: Wash the cells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the wound at 0 hours and after a specified time (e.g., 24 hours).

  • Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure compared to the control group.

4. Transwell Invasion Assay

This assay evaluates the inhibitory effect of this compound on cell invasion through an extracellular matrix.

  • Chamber Preparation: Use transwell inserts with an 8 µm pore size. Coat the upper surface of the insert membrane with Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend melanoma cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the transwell insert.

  • Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Cell Staining and Counting: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Analysis: Count the number of stained cells in several random fields under a microscope. Calculate the percentage of invasion inhibition relative to the control.

Mandatory Visualizations

G cluster_0 cluster_1 Signaling Pathways cluster_2 Cellular Processes This compound This compound Ras Ras This compound->Ras PI3K PI3K This compound->PI3K PDK1 PDK1 This compound->PDK1 AKT AKT This compound->AKT ERK ERK This compound->ERK IKK IKK This compound->IKK Ras->PI3K Ras->ERK PI3K->PDK1 PDK1->AKT AKT->IKK MMP2 MMP-2 Expression ERK->MMP2 IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB->MMP2 Invasion Cell Invasion MMP2->Invasion Rac1 Rac1 Expression Cytoskeleton Actin Remodeling Rac1->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration

Caption: this compound signaling pathway in melanoma cells.

G cluster_0 In Vitro Assays cluster_1 Functional Assays cluster_2 Molecular Analysis cluster_3 Endpoints start Melanoma Cell Culture (B16-F10 or A375) treatment This compound Treatment (Varying Concentrations) start->treatment wound_healing Wound Healing Assay treatment->wound_healing transwell Transwell Invasion Assay treatment->transwell lysis Cell Lysis treatment->lysis migration_inhibition Inhibition of Migration wound_healing->migration_inhibition invasion_inhibition Inhibition of Invasion transwell->invasion_inhibition western_blot Western Blot lysis->western_blot protein_quant Protein Quantification western_blot->protein_quant protein_expression Changes in Protein Expression/Phosphorylation protein_quant->protein_expression

Caption: Experimental workflow for this compound studies.

References

Application Note: HPLC Quantification of Wogonin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of wogonin in plant extracts, particularly from Scutellaria species. The described protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring accurate and reproducible quantification of this compound.

Introduction

This compound, a flavonoid found in the roots of Scutellaria baicalensis (Baikal skullcap) and other related species, has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Accurate quantification of this compound in plant extracts is crucial for the standardization of herbal products and for pharmacokinetic studies. This document provides a comprehensive protocol for the HPLC-based quantification of this compound, along with method validation data.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Water (deionized or HPLC grade)

  • Plant extract samples (e.g., Scutellaria baicalensis root extract)

Instrumentation

An HPLC system equipped with the following components was used:

  • Quaternary or binary pump with a degasser

  • Autosampler

  • Column oven

  • Variable wavelength UV detector

Chromatographic Conditions

The following HPLC conditions are recommended for the separation and quantification of this compound:

ParameterCondition
Column C18 reversed-phase column (e.g., Luna C18, 5 µm, 150 x 4.6 mm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Methanol
Gradient Elution See Table 1
Flow Rate 1.0 mL/min[2][3]
Detection Wavelength 270 nm[2][3]
Injection Volume 10 µL
Column Temperature Ambient

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
05545
25545
104060
303070
31199
32199
335545
355545

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Extraction from Plant Material: a. Weigh 1.0 g of powdered, dried plant material (e.g., Scutellaria root). b. Add 20 mL of methanol and extract using sonication for 30 minutes. c. Centrifuge the mixture at 4000 rpm for 10 minutes. d. Collect the supernatant. Repeat the extraction process on the residue twice more. e. Combine the supernatants and evaporate to dryness under reduced pressure. f. Reconstitute the dried extract in 10 mL of methanol.

  • Final Sample Preparation: a. Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial. b. The sample is now ready for injection.

Method Validation

The analytical method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 4.34 ng/mL
LOQ 13.16 ng/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 5%
Accuracy (Recovery) 95 - 105%

Results and Discussion

The developed HPLC method provides excellent separation of this compound from other components typically present in Scutellaria extracts. A representative chromatogram is shown in Figure 1. The retention time for this compound under the specified conditions is approximately 21.9 minutes. The method is sensitive, with a low LOD and LOQ, making it suitable for the quantification of this compound even at low concentrations in plant extracts.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound in plant extracts. The detailed protocol and validation data demonstrate that the method is accurate, precise, and sensitive, making it a valuable tool for quality control and research purposes in the pharmaceutical and herbal industries.

Experimental Workflow

experimental_workflow sample_prep Sample Preparation extraction Extraction with Methanol (Sonication) sample_prep->extraction Plant Material centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis Prepared Sample instrumentation C18 Column Gradient Elution UV Detection at 270 nm hplc_analysis->instrumentation data_processing Data Processing hplc_analysis->data_processing Chromatographic Data quantification Quantification (External Standard Calibration) data_processing->quantification reporting Reporting quantification->reporting final_report Final Report (this compound Concentration) reporting->final_report

Caption: Experimental workflow for HPLC quantification of this compound.

References

Application Notes and Protocols for Wogonin Delivery Using Nanoparticle-Based Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wogonin, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated significant potential as an anticancer agent.[1][2] Its therapeutic efficacy is often limited by its poor water solubility and low bioavailability.[1][3][4] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing the solubility, stability, and targeted delivery of this compound to cancer cells. These systems can provide sustained drug release, improve pharmacokinetic profiles, and increase cytotoxic effects against various cancer cell lines. This document provides detailed application notes and experimental protocols for the development and evaluation of this compound-loaded nanoparticle systems.

Data Presentation: Physicochemical and Pharmacokinetic Properties of this compound Nanoparticles

The following tables summarize key quantitative data from various studies on this compound-loaded nanoparticles, facilitating a clear comparison of different formulations.

Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles

Nanoparticle TypeCore MaterialsAverage Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
Solid Lipid Nanoparticles (SLNs)Stearic acid~150-30Not Reported>90
Magnetic Nanoparticles (MNPs)Fe₃O₄~10-20Not ReportedNot ReportedNot Reported
LiposomesPhospholipids, Cholesterol~100-200Not ReportedNot ReportedNot Reported
Solid Dispersions (SDs)Polyvinylpyrrolidone K30 (PVP K30)Not ApplicableNot ApplicableNot ApplicableNot Applicable

Table 2: In Vitro Drug Release and Cytotoxicity of this compound Formulations

Nanoparticle TypeCell LineAssayKey FindingsReference
Solid Lipid Nanoparticles (SLNs)MCF-7 (Breast Cancer)MTT AssaySustained release up to 72h; Enhanced cytotoxicity compared to free this compound.
Magnetic Nanoparticles (MNPs)Raji (Lymphoma)MTT AssayEnhanced cell inhibition, apoptosis, and cell cycle arrest compared to free this compound.
This compound SolutionCaov-3, A2780 (Ovarian Cancer)MTT AssayDose-dependent inhibition of cell proliferation.
This compound SolutionHNC cellsMTT AssaySelectively reduces viability of HNC cells over normal cells.

Table 3: Pharmacokinetic Parameters of this compound and its Formulations in Animal Models

FormulationAnimal ModelAdministration RouteCₘₐₓ (µg/L)Tₘₐₓ (h)Absolute Bioavailability (%)Reference
This compound (Crude)Beagle DogsIntragastric (i.g.)2.5 ± 1.10.7 ± 0.30.59 ± 0.35
This compound Solid DispersionBeagle DogsIntragastric (i.g.)7.9 ± 3.30.3 ± 0.2Not Reported
This compound Arginine SolutionBeagle DogsIntragastric (i.g.)Not ReportedNot Reported3.65 ± 2.60
This compound SolutionRatsIntravenous (i.v.)6838.7 ± 1322.1Not ApplicableNot Applicable
This compound SolutionRatsIntragastric (i.g.)300 ng/mL~0.471.10
Scutellaria baicalensis ExtractRatsOral79.8 ng/mL0.25Not Reported

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound-loaded nanoparticles.

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (W-SLNs)

This protocol is based on the hot-melted evaporation technique.

Materials:

  • This compound

  • Stearic Acid (lipid matrix)

  • Surfactant (e.g., Polysorbate 80)

  • Organic Solvent (e.g., Chloroform)

  • Phosphate Buffered Saline (PBS)

  • High-speed homogenizer

  • Ultrasonicator

  • Rotary evaporator

Procedure:

  • Dissolve this compound and stearic acid in an organic solvent such as chloroform.

  • Prepare an aqueous phase containing a surfactant (e.g., 1.5% Polysorbate 80) and preheat to 70°C.

  • Heat the organic phase to 70°C.

  • Add the heated organic phase to the preheated aqueous phase under high-speed homogenization to form a primary emulsion.

  • Subject the primary emulsion to ultrasonication to reduce the particle size.

  • Remove the organic solvent using a rotary evaporator under reduced pressure.

  • The resulting aqueous dispersion contains the this compound-Loaded Solid Lipid Nanoparticles (W-SLNs).

  • Collect and wash the W-SLNs by centrifugation and resuspend in a suitable medium for further analysis.

Protocol 2: Preparation of this compound-Loaded Magnetic Nanoparticles (W-MNPs)

This protocol describes the fabrication of this compound-loaded magnetic nanoparticles by mechanical absorption polymerization.

Materials:

  • This compound

  • Fe₃O₄ nanoparticles (citric acid-coated)

  • Deionized water

Procedure:

  • Disperse citric acid-coated Fe₃O₄ nanoparticles in deionized water.

  • Add this compound to the nanoparticle suspension.

  • Stir the mixture vigorously at room temperature for a specified period (e.g., 24 hours) to allow for the adsorption of this compound onto the surface of the magnetic nanoparticles.

  • Collect the this compound-loaded magnetic nanoparticles using a magnet.

  • Wash the collected nanoparticles multiple times with deionized water to remove any unloaded this compound.

  • Dry the W-MNPs under vacuum for further use.

Protocol 3: Preparation of this compound-Loaded Liposomes

This protocol is based on the thin-film hydration method.

Materials:

  • This compound

  • Phospholipids (e.g., Soy Phosphatidylcholine)

  • Cholesterol

  • Organic solvent mixture (e.g., Chloroform:Methanol, 1:1 v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in the organic solvent mixture in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60°C).

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator.

  • The resulting suspension contains the this compound-loaded liposomes.

Protocol 4: Characterization of this compound-Loaded Nanoparticles

1. Particle Size and Zeta Potential Analysis:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoparticle suspension in deionized water. Analyze the sample using a DLS instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.

2. Morphological Examination:

  • Technique: Transmission Electron Microscopy (TEM).

  • Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid. Allow the sample to dry. Observe the morphology of the nanoparticles under a transmission electron microscope.

3. Drug Loading and Encapsulation Efficiency:

  • Procedure:

    • Separate the nanoparticles from the aqueous medium by ultracentrifugation.

    • Quantify the amount of free this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Disrupt the nanoparticles using a suitable solvent to release the encapsulated this compound and quantify the total amount of this compound.

    • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Protocol 5: In Vitro Cytotoxicity Assay

This protocol utilizes the MTT assay to assess the cytotoxicity of this compound formulations.

Materials:

  • Cancer cell line (e.g., MCF-7, Raji, A2780)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound-loaded nanoparticles, free this compound, and blank nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10⁴ cells/mL and incubate for 24 hours.

  • Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles. Include a control group with untreated cells.

  • Incubate the plates for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability (%) relative to the control group.

Protocol 6: In Vivo Pharmacokinetic Study

This protocol outlines a typical pharmacokinetic study in a rat model.

Animals:

  • Sprague-Dawley rats.

Procedure:

  • Fast the rats overnight before the experiment with free access to water.

  • Administer the this compound formulation (e.g., this compound-loaded nanoparticles or free this compound solution) via the desired route (e.g., intravenous or oral).

  • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract this compound from the plasma samples using a suitable solvent.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Calculate the pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, half-life) using appropriate software.

Visualizations: Signaling Pathways and Experimental Workflows

This compound's Impact on Cancer Cell Signaling

This compound exerts its anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and survival. A key target is the PI3K/Akt pathway, which is often hyperactivated in cancer.

Wogonin_PI3K_Akt_Apoptosis_Pathway This compound This compound pAkt p-Akt (Active) This compound->pAkt Inhibits Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates PI3K PI3K Akt Akt PI3K->Akt Akt->pAkt Phosphorylation pAkt->Bcl2 Activates Proliferation Cell Proliferation & Survival pAkt->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: this compound induces apoptosis by inhibiting the PI3K/Akt signaling pathway.

General Experimental Workflow for Nanoparticle-Based Drug Delivery

The development and evaluation of a nanoparticle-based drug delivery system for this compound typically follows a structured workflow, from formulation to preclinical testing.

Nanoparticle_Workflow Formulation 1. Formulation & Optimization (e.g., SLNs, MNPs, Liposomes) Characterization 2. Physicochemical Characterization (Size, Zeta Potential, Morphology, DL%, EE%) Formulation->Characterization InVitro 3. In Vitro Evaluation (Drug Release, Stability, Cytotoxicity) Characterization->InVitro InVivo 4. In Vivo Evaluation (Pharmacokinetics, Biodistribution, Efficacy) InVitro->InVivo Data 5. Data Analysis & Conclusion InVivo->Data

Caption: Experimental workflow for developing this compound-loaded nanoparticles.

References

Application Notes and Protocols: Investigating the Impact of Wogonin on the STAT3 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of wogonin, a natural flavonoid, on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The provided protocols and data summaries are intended to facilitate research into this compound's potential as a therapeutic agent, particularly in oncology and inflammatory diseases where STAT3 is a key player.

Introduction to this compound and the STAT3 Signaling Pathway

This compound, a flavonoid compound extracted from the medicinal plant Scutellaria baicalensis, has demonstrated significant anti-tumor and anti-inflammatory properties.[1] One of its key mechanisms of action is the modulation of the STAT3 signaling pathway.[2][3] STAT3 is a transcription factor that, when constitutively activated, plays a crucial role in tumor cell proliferation, survival, invasion, and immunosuppression.[4] this compound has been shown to directly inhibit the activation of STAT3 by preventing its phosphorylation at tyrosine 705, a critical step for its dimerization, nuclear translocation, and DNA binding.[4] By suppressing STAT3 signaling, this compound can inhibit the expression of various downstream target genes involved in oncogenesis and inflammation.

Data Presentation: The Effect of this compound on STAT3 Signaling

The following tables summarize the quantitative and qualitative effects of this compound on the STAT3 pathway and associated cellular responses as reported in preclinical studies.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeThis compound ConcentrationEffect on STAT3 SignalingCellular Outcome
SW48Colorectal CancerNot specifiedInhibition of STAT3 signal transductionInduction of autophagy, apoptosis, and G2/M cell cycle arrest.
SGC-7901, BGC-823Gastric CancerNot specifiedDownregulation of the JAK-STAT3 pathwayInhibition of proliferation, migration, and invasion; induction of apoptosis and G0/G1 cell cycle arrest.
MDA-MB-231, 4T1Breast Cancer50–100 μMSuppression of STAT3Induction of cellular senescence.
Gastric Cancer CellsGastric CancerNot specifiedInhibition of STAT3 activation on tyrosine 705Downregulation of B7H1 expression.
CCD-18Co (Normal)Colon Fibroblast>100 µM (IC50)Not specifiedNegligible cytotoxic effects.

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeThis compound DosageEffect on STAT3 SignalingTherapeutic Outcome
Xenograft MiceGastric Cancer60 mg/kg/dayModulation of the JAK-STAT3 pathwaySignificant inhibition of tumor growth.

Mandatory Visualizations

Here are diagrams illustrating the STAT3 signaling pathway, this compound's mechanism of action, and a typical experimental workflow.

STAT3_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., B7H1, Cyclin D1) Dimer->Gene_Expression Binds to DNA DNA DNA This compound This compound This compound->JAK Inhibition

Caption: this compound inhibits the JAK-STAT3 signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Lines) Wogonin_Treatment 2. This compound Treatment (Varying Concentrations) Cell_Culture->Wogonin_Treatment Cell_Viability 3a. Cell Viability Assay (MTT Assay) Wogonin_Treatment->Cell_Viability Protein_Extraction 3b. Protein Extraction Wogonin_Treatment->Protein_Extraction Luciferase_Assay 3c. STAT3 Reporter Assay (Luciferase Activity) Wogonin_Treatment->Luciferase_Assay Data_Analysis 5. Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot 4. Western Blot Analysis (p-STAT3, Total STAT3) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis

Caption: Experimental workflow for studying this compound's effect on STAT3.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value of this compound.

Western Blot Analysis for p-STAT3 and Total STAT3

This protocol is to assess the effect of this compound on the phosphorylation of STAT3.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-p-STAT3 (Tyr705) and mouse anti-total STAT3

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the this compound-treated and control cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL reagent. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To detect total STAT3, strip the membrane and re-probe with the total STAT3 antibody, followed by the appropriate secondary antibody and detection. A loading control like β-actin or GAPDH should also be probed.

  • Densitometry Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 in response to this compound treatment.

Materials:

  • HEK293 cells (or other suitable cell line)

  • STAT3-responsive luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the STAT3 reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.

  • This compound Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a positive control (e.g., IL-6 to stimulate STAT3) and a vehicle control.

  • Incubation: Incubate the cells for an additional 16-24 hours.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the STAT3 transcriptional activity in this compound-treated cells to the controls.

References

Application Notes: Wogonin in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wogonin is a naturally occurring O-methylated flavonoid extracted from the root of Scutellaria baicalensis Georgi, a medicinal herb used in traditional medicine.[1][2] Preclinical studies have identified this compound as a potent neuroprotective agent with significant therapeutic potential for a range of central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's.[1][3] Its neuroprotective effects are attributed to a multi-target mechanism of action, primarily involving anti-inflammatory, antioxidant, and anti-apoptotic properties.[1] this compound modulates key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, to mitigate neuronal damage and shows promise in addressing specific pathological hallmarks like amyloid-β accumulation and tau hyperphosphorylation.

These application notes provide a summary of quantitative data and detailed experimental protocols for utilizing this compound in common in vitro and in vivo models of neurodegenerative diseases.

Section 1: this compound in Alzheimer's Disease (AD) Models

Application Summary: In Alzheimer's disease models, this compound demonstrates a dual therapeutic action. It interferes with the amyloidogenic pathway by reducing the activity of β-secretase (BACE1) and inhibiting the aggregation of amyloid-β (Aβ) peptides. Simultaneously, it promotes the clearance of Aβ and reduces the hyperphosphorylation of tau protein by modulating the mTOR signaling pathway, a key regulator of autophagy and protein synthesis.

Quantitative Data Presentation

Table 1: Effects of this compound in Alzheimer's Disease Models

Model System Treatment/Concentration Key Biomarker Observed Effect Reference
3xTg-AD Mice Oral Administration Phospho-Tau (p-Tau) Level reduced to 1.3-fold over WT (vs. 3.0-fold in vehicle AD mice)
3xTg-AD Mice Oral Administration Total Tau Level reduced to 1.5-fold over WT (vs. 3.4-fold in vehicle AD mice)
3xTg-AD Mice Oral Administration Aβ High Molecular Weight Oligomers Decreased to 0.7-fold compared to vehicle-treated AD mice
Tet-On Aβ₄₂-GFP SH-SY5Y Cells 10 µM this compound Mitochondrial Membrane Potential (Δψm) Loss of potential was only 11.4% (vs. 27.9% loss in Aβ-induced cells)
Tet-On Aβ₄₂-GFP SH-SY5Y Cells 10 µM this compound Cleaved PARP (Apoptosis marker) Level decreased to 1.0-fold (vs. 1.5-fold increase in Aβ-induced cells)
PC12 Cells (Aβ₂₅₋₃₅-induced) 10-100 µM this compound Mitochondrial Membrane Potential (MMP) Significantly restored MMP collapse induced by Aβ exposure

| PC12 Cells (Aβ₂₅₋₃₅-induced) | 10-100 µM this compound | Bax/Bcl-2 Ratio | Suppressed the Aβ-induced increase in this pro-apoptotic ratio | |

Signaling Pathways and Mechanisms

This compound's efficacy in AD models is linked to its ability to inhibit two critical pathways. Firstly, it downregulates the amyloidogenic pathway by reducing BACE1 expression, which in turn decreases the cleavage of Amyloid Precursor Protein (APP) into pathogenic Aβ peptides. Secondly, it inhibits the mammalian target of rapamycin (mTOR) pathway. This inhibition has two beneficial downstream effects: it enhances autophagy, which promotes the clearance of aggregated Aβ, and it suppresses the activity of glycogen synthase kinase-3β (GSK3β), a primary kinase responsible for the hyperphosphorylation of Tau protein.

cluster_0 Amyloidogenic Pathway cluster_1 Tau Pathology Pathway cluster_2 Autophagy Pathway APP APP A42 A42 APP->A42 BACE1 Plaques Aβ Plaques A42->Plaques Aggregation Neurodegeneration Neurodegeneration Plaques->Neurodegeneration Wogonin_A This compound BACE1 BACE1 Wogonin_A->BACE1 Inhibits mTOR mTOR GSK3b GSK3β mTOR->GSK3b Activates pTau p-Tau GSK3b->pTau Phosphorylates Tangles Neurofibrillary Tangles pTau->Tangles Aggregation Tau Tau Tau->pTau Tangles->Neurodegeneration Wogonin_B This compound Wogonin_B->mTOR Inhibits Wogonin_C This compound mTOR_C mTOR Wogonin_C->mTOR_C Inhibits Autophagy Autophagy mTOR_C->Autophagy Inhibits A42_C Aβ Aggregates Autophagy->A42_C Clears

This compound's multi-target mechanism in Alzheimer's Disease models.
Experimental Protocols

Protocol 1.1: In Vitro Aβ-Induced Neurotoxicity Model

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.

  • This compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. For experiments, dilute the stock solution in culture media to final concentrations (e.g., 1, 10, 25, 50 µM). Ensure the final DMSO concentration is below 0.1%.

  • Toxicity Induction: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis). After 24 hours, pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • Aβ Treatment: Add aggregated Aβ₂₅₋₃₅ (e.g., 25 µM) or Aβ₄₂ oligomers to the media and incubate for 24-48 hours to induce neurotoxicity.

  • Endpoint Analysis:

    • Cell Viability: Use MTT or MTS assay to quantify cell viability.

    • Apoptosis: Measure apoptosis using Annexin V/PI staining with flow cytometry or by Western blot for cleaved caspase-3 and the Bax/Bcl-2 ratio.

    • Mitochondrial Health: Assess mitochondrial membrane potential using a fluorescent probe like JC-1 or TMRM.

    • Protein Expression: Perform Western blotting to measure levels of p-Tau, total Tau, BACE1, and APP C-terminal fragments (APP-CTF).

Protocol 1.2: In Vivo 3xTg-AD Mouse Model

  • Animal Model: Use triple-transgenic (3xTg-AD) mice, which develop both Aβ plaques and tau pathology, with non-transgenic littermates as controls. House animals under standard conditions with ad libitum access to food and water.

  • This compound Administration: Begin treatment at an age when pathology is developing (e.g., 6-8 months). Administer this compound orally via gavage at a specified dose (e.g., 20-50 mg/kg/day) for a period of 2-3 months. A vehicle control group (e.g., saline with 0.5% carboxymethylcellulose) should be included.

  • Behavioral Testing: In the final weeks of treatment, perform a battery of behavioral tests to assess cognitive function.

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Y-Maze: To assess short-term working memory.

    • Novel Object Recognition: To test recognition memory.

  • Tissue Collection and Analysis: Following behavioral testing, euthanize the animals and perfuse with saline. Harvest brains; use one hemisphere for histology and the other for biochemical analysis.

    • Biochemistry: Homogenize cortex and hippocampus tissue for Western blot or ELISA analysis to quantify levels of soluble/insoluble Aβ₄₀/Aβ₄₂, Aβ oligomers, BACE1, p-Tau, and total Tau.

    • Histology: Use cryo-sections or paraffin-embedded sections for immunohistochemistry or immunofluorescence to visualize Aβ plaques (e.g., with 4G8 or 6E10 antibodies) and neurofibrillary tangles (e.g., with AT8 antibody).

Section 2: this compound in General Neuroprotection Models

Application Summary: this compound's potent anti-inflammatory and antioxidant activities are highly relevant for neurodegenerative conditions where these processes are key drivers of pathology, such as Parkinson's disease. While one study found this compound did not inhibit α-synuclein fibrillation in a ThT assay, its ability to protect neurons from oxidative stress and microglial-driven inflammation is a promising therapeutic strategy. These effects have been extensively characterized in acute injury models like traumatic brain injury (TBI) and cerebral ischemia, which serve as excellent platforms to study this compound's fundamental neuroprotective mechanisms.

Quantitative Data Presentation

Table 2: Effects of this compound in Neuroinflammation and Oxidative Stress Models

Model System Treatment/Concentration Key Biomarker Observed Effect Reference
TBI Rat Model Intraperitoneal Injection Neuronal Loss (Hippocampus) Significantly prevented the loss of pyramidal cells 24h post-injury
TBI Rat Model Intraperitoneal Injection Superoxide Dismutase (SOD), Catalase (CAT) Significantly increased levels of these antioxidant enzymes in the hippocampus
TBI Rat Model Intraperitoneal Injection Malondialdehyde (MDA), Reactive Oxygen Species (ROS) Significantly inhibited the production of these oxidative stress markers
TBI Mouse Model 40 mg/kg this compound Contusion Volume Significantly reduced contusion volume up to 28 days post-injury
TBI Mouse Model 40 mg/kg this compound IL-1β, IL-6, MIP-2 Markedly reduced expression of these inflammatory mediators
LPS-stimulated Microglia 10-50 µM this compound Nitric Oxide (NO), TNF-α, IL-1β Diminished the production of these pro-inflammatory molecules

| PC12 Cells (Aβ₂₅₋₃₅-induced) | 10-100 µM this compound | iNOS, COX-2 Expression | Inhibited the expression of these inflammatory enzymes | |

Signaling Pathways and Mechanisms

This compound confers neuroprotection by suppressing inflammatory signaling and bolstering the cell's endogenous antioxidant response. It inhibits the activation of microglia, the brain's resident immune cells, by blocking the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. This leads to a marked reduction in the production of neurotoxic inflammatory mediators. Furthermore, this compound activates the PI3K/Akt pathway, which in turn promotes the nuclear translocation of Nrf2. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).

cluster_0 Anti-Inflammatory Pathway cluster_1 Antioxidant Pathway Stimuli Inflammatory Stimuli (LPS, Injury) TLR4 TLR4 Stimuli->TLR4 Wogonin_A This compound N_F_kB NF-κB Activation Wogonin_A->N_F_kB Inhibits TLR4->N_F_kB Cytokines Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS) N_F_kB->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection Wogonin_B This compound PI3K PI3K Wogonin_B->PI3K Activates Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 ARE Antioxidant Enzymes (HO-1, SOD) Nrf2->ARE Oxidative_Stress Oxidative Stress ARE->Oxidative_Stress Reduces Oxidative_Stress->Neuroprotection

This compound's anti-inflammatory and antioxidant mechanisms.
Experimental Protocols

Protocol 2.1: In Vitro Neuroinflammation Model (LPS-Stimulated Microglia)

  • Cell Culture: Culture primary microglia from neonatal rodent pups or use a microglial cell line like BV-2. Maintain in DMEM/F12 with 10% FBS at 37°C in a 5% CO₂ incubator.

  • This compound Preparation: Use a DMSO stock solution diluted in media to achieve final concentrations of 1-50 µM.

  • Inflammatory Stimulation: Seed cells and allow them to adhere. Pre-treat with this compound for 1-2 hours, then stimulate with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6-24 hours.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure nitrite levels using the Griess reagent.

    • Cytokine Release: Measure concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercial ELISA kits.

    • Protein Expression: Lyse the cells and perform Western blotting to analyze the expression of iNOS and COX-2, and the phosphorylation status of key signaling proteins like NF-κB p65 and IκBα.

    • Microglial Cytotoxicity: Co-culture LPS-stimulated microglia (with or without this compound treatment) with a neuronal cell line (e.g., PC12) to assess neuronal viability as an indirect measure of neuroprotection.

Protocol 2.2: In Vivo Traumatic Brain Injury (TBI) Model

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice. Anesthetize the animal and perform a craniotomy. Induce brain injury using a controlled cortical impact (CCI) device or a weight-drop model. A sham group should undergo anesthesia and surgery without the impact.

  • This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 20, 40 mg/kg) shortly after the injury (e.g., 10-30 minutes post-TBI). Administer subsequent doses daily for the duration of the experiment.

  • Functional Assessment:

    • Neurological Severity Score (mNSS): Evaluate motor and sensory deficits at multiple time points post-injury (e.g., 1, 3, 7, 14, 28 days).

    • Rotarod Test: Assess motor coordination and balance.

  • Tissue Collection and Analysis (e.g., at 24h, 72h, or later time points):

    • Brain Edema: Measure brain water content by comparing the wet and dry weight of the brain hemispheres.

    • Histology: Perfuse animals and prepare brain sections. Perform Nissl or Fluoro-Jade B staining to assess neuronal death and contusion volume. Use Iba1 staining to assess microglial activation.

    • Biochemistry: Homogenize tissue from the lesion penumbra to measure markers of oxidative stress (MDA, ROS, SOD activity) and apoptosis (caspase-3, Bax/Bcl-2) via commercial kits or Western blotting. Analyze inflammatory markers (cytokines, TLR4, NF-κB) by Western blot or ELISA.

Section 3: General Protocols and Workflow

This compound Preparation and Solubility: this compound is poorly soluble in water. For in vitro experiments, it is standard to prepare a high-concentration stock solution (e.g., 50-100 mM) in dimethyl sulfoxide (DMSO). This stock can be stored at -20°C. For final dilutions in aqueous culture media or saline for injection, ensure the final DMSO concentration is non-toxic (typically <0.5% for in vivo and <0.1% for in vitro applications). Sonication may aid in dissolution.

A Hypothesis: This compound is neuroprotective B In Vitro Model Selection (e.g., SH-SY5Y, Microglia) A->B C Dose-Response & Time-Course (this compound Treatment) B->C D Biochemical & Cellular Assays (Viability, Western, ELISA) C->D E In Vitro Data Analysis (Mechanism Identification) D->E F In Vivo Model Selection (e.g., 3xTg-AD Mice, TBI Rats) E->F Promising Results G This compound Administration (Route, Dose, Duration) F->G H Behavioral & Histological Analysis G->H I Conclusion & Future Directions H->I

General experimental workflow for evaluating this compound.

Conclusion

This compound is a promising natural compound that acts on multiple pathological cascades relevant to neurodegenerative diseases. Its ability to simultaneously curb neuroinflammation, reduce oxidative stress, inhibit apoptosis, and target specific pathologies like Aβ and Tau accumulation makes it a compelling candidate for further drug development. The protocols outlined here provide a framework for researchers to investigate and validate the therapeutic potential of this compound in various preclinical models. Future research should focus on optimizing delivery to the CNS, exploring its efficacy in models of Parkinson's and Huntington's disease, and ultimately translating these extensive preclinical findings into clinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Wogonin In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with wogonin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal in vivo bioavailability of this promising flavonoid.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low plasma concentrations of this compound in my in vivo studies?

A1: Low plasma concentrations of this compound are a frequently encountered issue, primarily due to two key factors:

  • Poor Aqueous Solubility: this compound is a lipophilic compound with very low water solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption.[1][2][3][4][5]

  • Rapid Metabolism: this compound undergoes extensive first-pass metabolism, primarily through glucuronidation in the intestine and liver. This rapid conversion to its metabolites, such as this compound-7-β-D-glucuronide, leads to low levels of the parent compound in systemic circulation.

Q2: What are the most common strategies to improve the in vivo bioavailability of this compound?

A2: Several formulation and co-administration strategies can be employed to enhance the bioavailability of this compound. These include:

  • Solid Dispersions: Creating solid dispersions of this compound with hydrophilic polymers like polyvinylpyrrolidone K30 (PVP K30) can transform this compound from a crystalline to a more soluble amorphous state.

  • Nanoformulations: Encapsulating this compound into nanocarriers such as solid lipid nanoparticles (SLNs) or phospholipid complexes (phytosomes) can improve its solubility, protect it from degradation, and facilitate its absorption.

  • Co-administration: Administering this compound with inhibitors of metabolizing enzymes, such as piperine (a known CYP3A4 inhibitor), may reduce its first-pass metabolism.

Q3: Which formulation has shown the most significant improvement in this compound's bioavailability?

A3: Studies have demonstrated that solid dispersions of this compound with PVP K30 significantly enhance its dissolution and bioavailability. For instance, in a study with beagles, the solid dispersion formulation showed a notable increase in Cmax and AUC compared to the crude this compound. Nanoformulations also hold great promise for sustained release and improved therapeutic efficacy.

Troubleshooting Guides

Problem 1: High variability in plasma concentrations between individual animals.
  • Possible Cause: Inconsistent dosing, differences in food intake, or physiological variations among animals.

  • Troubleshooting Steps:

    • Standardize Dosing Procedure: Ensure accurate and consistent administration of the this compound formulation for all animals. For oral gavage, ensure the suspension is homogenous.

    • Fasting: Fast animals overnight before dosing to minimize the effect of food on absorption.

    • Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each administration to prevent settling of this compound particles.

    • Increase Animal Numbers: A larger sample size can help to account for inter-individual variability.

Problem 2: Rapid clearance of this compound from plasma.
  • Possible Cause: Extensive first-pass metabolism.

  • Troubleshooting Steps:

    • Co-administration with Metabolic Inhibitors: Consider co-administering this compound with a known inhibitor of glucuronidation or relevant cytochrome P450 enzymes.

    • Formulation Strategies for Sustained Release: Employ formulations like solid lipid nanoparticles that can provide a sustained release of this compound, potentially saturating metabolic pathways over a longer period.

Problem 3: Low dissolution rate of the prepared this compound formulation.
  • Possible Cause: The formulation has not effectively addressed the poor solubility of this compound.

  • Troubleshooting Steps:

    • Optimize Solid Dispersion Parameters: If using solid dispersions, experiment with different drug-to-polymer ratios and preparation methods (e.g., solvent evaporation vs. hot-melt extrusion) to achieve a fully amorphous state.

    • Particle Size Reduction: For nanoformulations, ensure that the particle size is within the desired nanometer range and that the particle size distribution is narrow.

    • Inclusion of Surfactants: Incorporating pharmaceutically acceptable surfactants in the formulation can improve the wettability and dissolution of this compound.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound in various formulations from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Beagles After a Single Oral Dose

FormulationDoseCmax (µg/L)Tmax (h)AUC (0-t) (µg·h/L)Absolute Bioavailability (%)Reference
Crude this compound15 mg/kg2.5 ± 1.10.7 ± 0.37.1 ± 2.00.59 ± 0.35
Solid Dispersion (PVP K30)5 mg/kg7.9 ± 3.30.3 ± 0.221.0 ± 3.2-
This compound Arginine Solution5 mg/kg12.3 ± 3.3-17.8 ± 7.4 (AUC 0-∞)3.65 ± 2.60

Table 2: Pharmacokinetic Parameters of this compound in Rats After a Single Oral Dose

FormulationDoseCmax (ng/mL)Tmax (min)Absolute Bioavailability (%)Reference
This compound100 mg/kg300281.10

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is based on the method described for preparing this compound solid dispersions with PVP K30.

  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Anhydrous ethanol.

  • Procedure:

    • Weigh this compound and PVP K30 in a desired ratio (e.g., 1:5 w/w).

    • Dissolve both the this compound and PVP K30 in a sufficient amount of anhydrous ethanol in a round-bottom flask.

    • Mix the solution thoroughly using a magnetic stirrer until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator with a water bath set at 60°C.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Sieve the powder through a suitable mesh (e.g., 80 mesh) and store it in a desiccator until further use.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (Hot Homogenization Method)

This is a general protocol for preparing SLNs, which can be adapted for this compound.

  • Materials: this compound, Solid lipid (e.g., glyceryl monostearate, stearic acid), Surfactant (e.g., Poloxamer 188, soy lecithin), Purified water.

  • Procedure:

    • Melt the solid lipid at a temperature 5-10°C above its melting point.

    • Disperse the weighed amount of this compound in the molten lipid.

    • In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

    • Add the hot aqueous surfactant solution to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.

    • Homogenize the pre-emulsion using a high-pressure homogenizer for several cycles at a temperature above the lipid's melting point.

    • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

    • The SLN dispersion can be used as is or lyophilized for long-term storage.

Protocol 3: Preparation of this compound-Phospholipid Complex (Solvent Evaporation Method)

This protocol outlines a general method for preparing a phospholipid complex.

  • Materials: this compound, Phosphatidylcholine, Dichloromethane (or another suitable aprotic solvent), n-Hexane.

  • Procedure:

    • Dissolve this compound and phosphatidylcholine in a 1:2 molar ratio in dichloromethane in a round-bottom flask.

    • Reflux the mixture for 2 hours at a temperature that allows for gentle boiling.

    • After refluxing, concentrate the solution using a rotary evaporator until a thin film is formed on the flask wall.

    • Add n-hexane to the flask and stir to precipitate the this compound-phospholipid complex.

    • Collect the precipitate by filtration and wash it with n-hexane.

    • Dry the complex under vacuum to obtain a free-flowing powder.

    • Store the dried complex in a desiccator.

Mandatory Visualizations

Signaling Pathways

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// Invisible edges for layout {rank=same; this compound} {rank=same; PI3K} {rank=same; Akt; pAkt} {rank=same; Downstream} {rank=same; Apoptosis; Proliferation} } this compound's inhibition of the PI3K/Akt signaling pathway.

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// Invisible edges for layout {rank=same; this compound} {rank=same; ROS} {rank=same; ERK; p38; JNK} {rank=same; Apoptosis} } this compound's activation of MAPK signaling pathways.

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammatory\nGene Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> IKK [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#EA4335"]; IKK -> IkB [label="Phosphorylates", style=dashed, color="#202124"]; IkB -> NFkB [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; IkB -> IKK [label="Degradation", style=dotted, color="#202124"]; NFkB -> Nucleus [label="Translocation", color="#202124"]; Nucleus -> Inflammation [label="Promotes", color="#202124"];

// Invisible edges for layout {rank=same; this compound} {rank=same; IKK} {rank=same; IkB; NFkB} {rank=same; Nucleus} {rank=same; Inflammation} } this compound's inhibition of the NF-κB signaling pathway.

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT3 [label="p-STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Target Gene\nExpression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> JAK [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; JAK -> STAT3 [label="Phosphorylates", style=dashed, color="#202124"]; STAT3 -> pSTAT3 [label="Dimerization", style=dotted, color="#202124"]; pSTAT3 -> Nucleus [label="Translocation", color="#202124"]; Nucleus -> Gene [label="Promotes", color="#202124"];

// Invisible edges for layout {rank=same; this compound} {rank=same; JAK} {rank=same; STAT3; pSTAT3} {rank=same; Nucleus} {rank=same; Gene} } this compound's inhibition of the STAT3 signaling pathway.

Experimental Workflows

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// Edges start -> prep [color="#202124"]; prep -> dosing [color="#202124"]; dosing -> sampling [color="#202124"]; sampling -> processing [color="#202124"]; processing -> analysis [color="#202124"]; analysis -> pk [color="#202124"]; pk -> end [color="#202124"]; } Workflow for an in vivo bioavailability study of this compound.

References

Overcoming Wogonin's poor water solubility in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with wogonin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound's poor water solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is a hydrophobic flavonoid, exhibiting very low solubility in aqueous solutions and higher solubility in organic solvents. Its solubility varies across different solvents, which is a critical consideration for stock solution preparation and experimental design.

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Citations
Water ~0.665 µg/mL [1]
Ethanol ~0.1 mg/mL to 8 mg/mL [2][3]
Methanol ~1 mg/mL
Dimethyl Sulfoxide (DMSO) ≥20 mg/mL to 56 mg/mL [2]
Dimethylformamide (DMF) ~20 mg/mL

| 1:1 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | |

Q2: DMSO is commonly used to dissolve this compound. What are the best practices for using it in cell culture experiments?

A2: DMSO is the most common and effective solvent for preparing this compound stock solutions. However, care must be taken when diluting the stock solution into aqueous media, such as cell culture medium, to avoid precipitation.

Best Practices:

  • High-Concentration Stock: Prepare a high-concentration stock solution in 100% fresh, anhydrous DMSO (e.g., 20-50 mg/mL). Moisture-absorbing DMSO can reduce solubility.

  • Serial Dilution: When preparing working solutions, dilute the DMSO stock in your aqueous buffer or medium. It is crucial to add the aqueous solution to the DMSO stock gradually and with vortexing to prevent the drug from precipitating out.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells.

  • Fresh Preparation: Do not store aqueous solutions of this compound for more than one day, as the compound's stability in these solutions is low.

Q3: What are the primary strategies to overcome this compound's poor water solubility for in vitro and in vivo experiments?

A3: Beyond using co-solvents like DMSO, several formulation technologies can significantly enhance this compound's solubility, dissolution rate, and bioavailability. These are particularly useful for achieving higher effective concentrations and for in vivo applications.

Key Enhancement Strategies:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix (like PVP K-30) can transform its crystalline structure into a more soluble amorphous form.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or magnetic nanoparticles, improves solubility, stability, and can facilitate targeted delivery.

  • Liposomes: These lipid-based vesicles can encapsulate hydrophobic drugs like this compound, improving their stability and bioavailability.

  • Cyclodextrin Inclusion Complexes: this compound can be encapsulated within the hydrophobic cavity of cyclodextrins (e.g., HP-β-CD), forming a complex with greatly improved water solubility.

Troubleshooting Guide

Problem: My this compound precipitates when I add it to my cell culture medium.

This is a common issue caused by the rapid change in solvent polarity when a DMSO-based stock is diluted into an aqueous medium.

Solution A: Optimize the Co-Solvent Dilution Protocol

Before moving to complex formulations, ensure your dilution technique is optimized.

Detailed Protocol for Diluting DMSO Stock:

  • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 20 mg/mL).

  • Warm the cell culture medium or PBS to 37°C.

  • For your working concentration, calculate the volume of stock solution needed. Ensure the final DMSO concentration will be <0.5%.

  • In a sterile microfuge tube, pipette the required volume of the this compound DMSO stock.

  • Add the pre-warmed medium/buffer to the DMSO stock drop-by-drop while gently vortexing or continuously pipetting up and down. This gradual dilution is critical to prevent shock precipitation.

  • Visually inspect the solution for any signs of precipitation (cloudiness, sediment) before adding it to your cells. Use immediately.

Solution B: Employ a Solubility-Enhancing Formulation

If optimized dilution is insufficient or higher aqueous concentrations are needed, using a formulation is the next step. The following sections provide detailed protocols for these advanced methods.

Advanced Methodologies & Experimental Protocols

Solid Dispersion (SD) Technique

This technique enhances solubility by converting the drug from a crystalline to an amorphous state within a hydrophilic carrier.

Detailed Protocol: this compound-PVP K-30 Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve this compound and a hydrophilic carrier, such as polyvinylpyrrolidone (PVP K-30), in a suitable organic solvent like methanol or ethanol. A common drug-to-carrier ratio to test is 1:5 (w/w).

  • Evaporation: Remove the solvent using a rotary evaporator under vacuum at 40-50°C. This will form a thin film on the flask wall.

  • Drying: Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask. Grind it into a fine powder using a mortar and pestle.

  • Sieving & Storage: Sieve the powder to ensure a uniform particle size and store it in a desiccator until use. The resulting powder should be readily dispersible in aqueous solutions.

G A 1. Dissolve this compound & PVP K-30 in Ethanol B 2. Solvent Evaporation (Rotary Evaporator) A->B Solution C 3. Vacuum Drying (24h at 40°C) B->C Thin Film D 4. Pulverize Dried Film (Mortar & Pestle) C->D Solid Mass E 5. Sieve and Store (this compound SD Powder) D->E Fine Powder

Caption: Workflow for preparing this compound Solid Dispersion (SD).
Solid Lipid Nanoparticles (SLNs)

SLNs are lipid-based nanocarriers that encapsulate hydrophobic drugs, enhancing their stability, solubility, and cellular uptake.

Detailed Protocol: this compound-Loaded SLNs by Hot Sonication

  • Lipid Phase Preparation: Melt a solid lipid (e.g., stearic acid) at a temperature approximately 10°C above its melting point (~80°C). Dissolve the desired amount of this compound in the melted lipid.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80, 2% w/v) and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Sonication: Immediately subject the hot emulsion to high-power probe sonication for 5-15 minutes to reduce the particle size and form a nanoemulsion.

  • Cooling & Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath. The lipid will solidify, forming this compound-loaded solid lipid nanoparticles.

  • Purification (Optional): Centrifuge or dialyze the SLN suspension to remove excess surfactant and unencapsulated this compound.

G cluster_0 Phases at ~80°C A 1. Dissolve this compound in Molten Lipid C 3. High-Speed Homogenization A->C Combine Phases B 2. Prepare Hot Aqueous Surfactant Solution B->C Combine Phases D 4. Probe Sonication C->D Coarse Emulsion E 5. Cool in Ice Bath D->E Nanoemulsion F 6. This compound-Loaded SLN Suspension E->F Solidification

Caption: Experimental workflow for preparing this compound-loaded SLNs.
Liposome Formulation

Liposomes are vesicles composed of a lipid bilayer that can encapsulate this compound within the hydrophobic membrane, improving its delivery.

Detailed Protocol: this compound Liposomes by Thin-Film Hydration

  • Lipid Dissolution: Dissolve lipids (e.g., DMPC) and this compound in a suitable organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film containing this compound on the inner wall of the flask.

  • Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) and agitating the flask. This causes the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate filters with a specific pore size (e.g., 100 nm) using a lipid extruder.

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

G A 1. Dissolve Lipids & This compound in Chloroform B 2. Form Thin Film (Rotary Evaporation) A->B Solution C 3. Hydrate Film with Aqueous Buffer B->C Dried Film D 4. Extrude through 100nm Filter C->D MLV Suspension E 5. Purified this compound Liposomes D->E LUV Suspension G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Apoptosis Apoptosis Akt->Apoptosis Akt->Block This compound This compound This compound->Akt Inhibition Proliferation Cell Proliferation & Survival Block->Proliferation

References

Wogonin Stability in Different Solvent Systems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of wogonin in various solvent systems. Understanding the stability profile of this compound is critical for designing and executing reliable in vitro and in vivo experiments. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of this compound?

A1: this compound is a crystalline solid that is stable for at least four years when stored at -20°C.[1] For experimental use, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1] When preparing the stock solution, it is good practice to purge the solvent with an inert gas to minimize oxidation.[1]

For long-term storage of stock solutions, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles. Store DMSO stock solutions for up to one month at -20°C or for up to one year at -80°C.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound exhibits good solubility in organic solvents like DMSO and DMF, with a solubility of approximately 20 mg/mL.[1] Its solubility in ethanol is significantly lower, at around 0.1 mg/mL.[1] this compound is sparingly soluble in aqueous buffers.

Q3: I need to use this compound in an aqueous buffer for my cell culture experiments. What is the best way to prepare this solution, and how stable is it?

A3: Due to its low water solubility, it is not recommended to dissolve this compound directly in aqueous buffers. The recommended procedure is to first dissolve this compound in DMSO to create a concentrated stock solution. This stock solution can then be diluted with the aqueous buffer of your choice (e.g., PBS, cell culture media) to the final desired concentration. For instance, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.1 mg/mL.

Crucially, aqueous solutions of this compound are not stable and it is strongly advised not to store them for more than one day. Prepare fresh dilutions from your DMSO stock for each experiment to ensure the integrity of the compound.

Q4: I've noticed a change in the color/clarity of my this compound solution. What could be the cause?

A4: A change in the appearance of your this compound solution, such as color change or precipitation, could indicate degradation or poor solubility. This compound is known to be unstable under certain conditions, particularly in basic (alkaline) solutions where it can undergo isomerization. If you observe any changes, it is best to discard the solution and prepare a fresh one.

Q5: Are there any known degradation pathways for this compound that I should be aware of?

A5: Yes, forced degradation studies have shown that this compound is susceptible to degradation under basic stress conditions. This degradation involves an isomerization process, leading to the formation of 5,7-dihydroxy-6-methoxy-2-phenyl-4H-chromen-4-one. This highlights the importance of controlling the pH of your solvent system, especially when working with aqueous buffers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in aqueous solution Low aqueous solubility of this compound.Prepare a concentrated stock solution in DMSO first, then dilute with your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system.
Inconsistent experimental results Degradation of this compound in solution.Always use freshly prepared aqueous solutions of this compound (do not store for more than one day). Store DMSO stock solutions appropriately at -20°C or -80°C in aliquots. Avoid repeated freeze-thaw cycles.
Difficulty dissolving this compound Inappropriate solvent selection.Use high-purity DMSO or DMF for preparing concentrated stock solutions. For lower concentrations, ethanol can be used, but be mindful of its lower solvating capacity.
Suspected degradation in cell culture media Instability of this compound in the physiological pH and temperature of cell culture.Minimize the incubation time of this compound with cells as much as experimentally feasible. Prepare fresh this compound-containing media immediately before adding to the cells.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

Objective: To prepare a stable, concentrated stock solution of this compound for subsequent dilution in aqueous buffers or cell culture media.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).

  • Gently purge the headspace of the tube with an inert gas to displace oxygen.

  • Cap the tube tightly and vortex until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Visualizing Experimental Workflow

The following diagram illustrates the recommended workflow for preparing this compound solutions for in vitro experiments.

Wogonin_Preparation_Workflow cluster_storage Long-Term Storage cluster_prep Stock Solution Preparation cluster_exp Working Solution Preparation Wogonin_Solid This compound Solid (-20°C) Dissolve_DMSO Dissolve in Anhydrous DMSO Wogonin_Solid->Dissolve_DMSO Purge_Inert_Gas Purge with Inert Gas Dissolve_DMSO->Purge_Inert_Gas Aliquot Aliquot into single-use tubes Purge_Inert_Gas->Aliquot Store_Stock Store Stock (-20°C or -80°C) Aliquot->Store_Stock Dilute_Aqueous Dilute in Aqueous Buffer/Media Store_Stock->Dilute_Aqueous Freshly Thawed Aliquot Use_Immediately Use Immediately in Experiment Dilute_Aqueous->Use_Immediately

This compound solution preparation workflow.

This guide is intended to provide a starting point for researchers working with this compound. For specific applications, further optimization of solvent systems and stability assessments may be required. Always refer to the manufacturer's product information sheet for the most up-to-date handling and storage recommendations.

References

Technical Support Center: Optimizing Wogonin Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with wogonin in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is the general mechanism of action of this compound?

This compound is a flavonoid originally isolated from the root of Scutellaria baicalensis. It exhibits anticancer properties by modulating various cellular signaling pathways. Key mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][2][3] this compound has been shown to target pathways such as PI3K/Akt, STAT3, NF-κB, MAPK, and Wnt/β-catenin.[2] It can also act as a cyclin-dependent kinase 9 (CDK9) inhibitor, leading to the downregulation of anti-apoptotic proteins like Mcl-1.[4]

2. What is a typical effective concentration range for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. Generally, concentrations ranging from 1 µM to 200 µM have been reported to exert biological effects. For example, in some cancer cell lines, concentrations as low as 1-10 µM have been shown to inhibit migration and invasion, while higher concentrations (50-200 µM) are often required to induce apoptosis. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and assay.

3. Is this compound cytotoxic to normal, non-cancerous cells?

This compound has been reported to exhibit selective cytotoxicity towards cancer cells with minimal or no toxicity to normal cells at similar concentrations. For instance, a study reported no cytotoxicity at 50 µM in the normal BEAS-2B cell line, a concentration that induces apoptosis in some lung cancer cell lines. However, at very high concentrations (e.g., above 2 µg/ml), a slight reduction in the survival of neural precursor cells has been observed. It is always recommended to test the cytotoxicity of this compound on a relevant normal cell line in parallel with your cancer cell line experiments.

4. What is the best solvent for preparing this compound stock solutions?

This compound has poor water solubility. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at concentrations of approximately 20 mg/mL. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound in cell culture medium. This compound has low aqueous solubility. The final DMSO concentration in the medium might be too low to keep it dissolved, or the this compound concentration is too high.- Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%).- Prepare a more diluted stock solution in DMSO to minimize the volume added to the medium.- After diluting the this compound stock in the medium, vortex or mix thoroughly before adding to the cells.- Consider using a solubilizing agent like cyclodextrin to improve solubility.
No observable effect of this compound on cells. The concentration of this compound may be too low for the specific cell line or the incubation time is too short. The this compound may have degraded.- Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM).- Increase the incubation time (e.g., 24, 48, 72 hours).- Ensure proper storage of the this compound stock solution (typically at -20°C). Prepare fresh dilutions from the stock for each experiment.
High levels of cell death in control (DMSO-treated) group. The concentration of DMSO in the final culture medium is too high and is causing cytotoxicity.- Determine the maximum tolerated DMSO concentration for your specific cell line (usually below 0.5%).- Ensure the volume of DMSO added to the control wells is equivalent to the volume added to the this compound-treated wells.
Inconsistent results between experiments. Variations in cell seeding density, passage number, or experimental procedure. This compound stability issues.- Standardize your cell culture and experimental protocols, including cell passage number and seeding density.- Prepare fresh this compound dilutions for each experiment from a reliable stock solution.- Ensure uniform mixing of this compound in the culture medium.

Quantitative Data Summary

Table 1: Effective Concentrations and IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayEffective ConcentrationIC50 ValueReference
SW48Colorectal CancerProliferation-8 µM
HCT116Colorectal CancerCell Survival0.5 - 2 µM-
SW480Colorectal CancerCell Survival0.5 - 2 µM-
A549Lung CancerApoptosis50 µM-
H460Lung CancerApoptosis50 µM-
A2780Ovarian CancerApoptosis200 µM-
Caov-3Ovarian CancerCytotoxicity10 - 200 µM-
A2780Ovarian CancerCytotoxicity10 - 200 µM-
DU145Prostate CancerApoptosis100 µM-
22Rv1Prostate CancerApoptosis100 µM-
MCF-7Breast CancerViability10 - 100 µM~85 µM (72h)
MDA-MB-231Breast CancerViabilityNo significant effect up to 20 µM-
SGC-7901Gastric CancerProliferation20 - 200 µM-
BGC-823Gastric CancerProliferation20 - 200 µM-
MKN-45Gastric CancerProliferation20 - 200 µM-
HepG2Hepatocellular CarcinomaCell Activity75 - 300 µmol/L-
HL-60LeukemiaCytotoxicity-40.5 µM (48h)
K562LeukemiaCytotoxicity-84.8 µM (48h)

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)

This method allows for the visualization of live, apoptotic, and necrotic cells.

  • Materials:

    • Cells treated with this compound

    • Phosphate-buffered saline (PBS)

    • Acridine Orange (AO) and Ethidium Bromide (EB) staining solution (e.g., 100 µg/mL of each)

    • Fluorescence microscope

  • Procedure:

    • Culture cells in a suitable format (e.g., 96-well plate or chamber slides) and treat with desired concentrations of this compound for the chosen duration.

    • After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the cells with PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • Mix a small volume (e.g., 25 µL) of the cell suspension with the AO/EB staining solution (e.g., 1 µL).

    • Immediately place a small drop of the stained cell suspension on a microscope slide and cover with a coverslip.

    • Observe the cells under a fluorescence microscope and count the number of live (uniform green nucleus), early apoptotic (bright green, condensed chromatin), late apoptotic (orange, condensed chromatin), and necrotic (uniform orange nucleus) cells.

Visualizations

Wogonin_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt STAT3 STAT3 This compound->STAT3 NFkB NF-κB This compound->NFkB MAPK MAPK This compound->MAPK Wnt Wnt/β-catenin This compound->Wnt CDK9 CDK9 This compound->CDK9 PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Angiogenesis Angiogenesis Metastasis STAT3->Angiogenesis NFkB->Angiogenesis CellCycleArrest Cell Cycle Arrest Wnt->CellCycleArrest Mcl1 Mcl-1 CDK9->Mcl1 Mcl1->Apoptosis Experimental_Workflow start Start: Cell Seeding treatment This compound Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., AO/EB Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion: Determine Optimal Dosage data_analysis->conclusion

References

Technical Support Center: Wogonin Clinical Application Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the clinical application of Wogonin. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound in our preclinical animal studies after oral administration. What are the likely causes?

A1: Low plasma concentrations of this compound following oral administration are a well-documented challenge. The primary reasons for this are:

  • Low Oral Bioavailability: Consequently, its oral bioavailability is very low. For instance, studies in rats have reported an absolute oral bioavailability of only 1.10%.[3] In beagles, the absolute bioavailability of native this compound was found to be as low as 0.59%.[4][5]

  • Rapid Metabolism: this compound undergoes extensive first-pass metabolism, primarily through glucuronidation in the intestine and liver. This rapid conversion to its glucuronide metabolite significantly reduces the systemic exposure of the active parent drug.

Q2: What strategies can we employ to improve the oral bioavailability of this compound in our formulation?

A2: Several formulation strategies have been explored to enhance the oral bioavailability of this compound by addressing its poor solubility and rapid metabolism. These include:

  • Nanoparticle-based Drug Delivery Systems:

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Encapsulating this compound in SLNs or NLCs can improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its absorption.

    • Magnetic Nanoparticles: These have been investigated as a method to increase the solubility and chemotherapeutic efficiency of this compound.

    • Liposomes: These can encapsulate this compound, improving its solubility and stability.

  • Solid Dispersions: Creating solid dispersions of this compound with carriers like polyvinylpyrrolidone (PVP) can transform its crystalline structure to a more amorphous form, thereby increasing its dissolution rate and bioavailability.

  • Cyclodextrin Complexation: Complexing this compound with cyclodextrins, such as β-cyclodextrin and hydroxypropyl-β-cyclodextrin, can enhance its solubility and chemical stability.

  • Salification: Forming a salt of this compound, for instance with arginine, has been shown to significantly increase its bioavailability.

Q3: Are there any known toxicity concerns with this compound at higher doses?

A3: While this compound is generally considered to have a good safety profile, some dose-dependent toxicity has been observed in preclinical studies. In rats, a high dose of 120 mg/kg administered over a long period was reported to potentially induce heart injury. The intravenous LD50 in mice has been determined to be 286.15 mg/kg. It is crucial to conduct thorough toxicological studies for your specific formulation and route of administration.

Q4: this compound appears to have multiple mechanisms of action. Which signaling pathways are most critical to its anticancer effects?

A4: this compound's anticancer activity is attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Some of the key pathways include:

  • PI3K/Akt Pathway: this compound has been shown to induce apoptosis and cell cycle arrest by inhibiting the PI3K/Akt signaling pathway in various cancer cell lines.

  • STAT3 Pathway: Inhibition of STAT3 signaling by this compound has been implicated in its anti-proliferative and pro-apoptotic effects.

  • NF-κB Pathway: this compound can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.

  • MAPK Pathway: this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), such as ERK and p38, which are involved in cell growth and differentiation.

  • AMPK Pathway: Activation of AMPK by this compound can lead to the induction of apoptosis in cancer cells.

  • Wnt/β-catenin Pathway: this compound has been found to inhibit the Wnt/β-catenin signaling pathway, which can influence vascular permeability.

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro cell-based assays.
Possible Cause Troubleshooting Step
Poor solubility of this compound in aqueous cell culture media. This compound is sparingly soluble in aqueous buffers. For in vitro experiments, first dissolve this compound in an organic solvent like DMSO or ethanol to create a stock solution. Then, dilute the stock solution with the cell culture medium to the desired final concentration. Ensure the final solvent concentration is low and consistent across all experimental groups, including a vehicle control.
Precipitation of this compound in the cell culture medium over time. Observe the culture medium for any signs of precipitation after adding the this compound solution. If precipitation occurs, consider reducing the final concentration of this compound or using a formulation aid like a small percentage of serum or a solubilizing agent compatible with your cell line.
Degradation of this compound in the cell culture medium. Prepare fresh this compound working solutions for each experiment. Avoid prolonged storage of diluted aqueous solutions.
Issue 2: Low and variable drug loading in nanoparticle formulations.
Possible Cause Troubleshooting Step
Poor solubility of this compound in the lipid matrix (for SLNs/NLCs). Determine the solubility of this compound in different solid lipids to select the one with the highest solubilizing capacity. Stearic acid has been reported to have good solubility for this compound.
Suboptimal formulation parameters. Optimize the drug-to-lipid ratio, surfactant concentration, and homogenization/sonication parameters. A systematic approach using design of experiments (DoE) can be beneficial.
Drug expulsion during lipid crystallization. For SLNs, rapid cooling of the nanoemulsion can lead to a less ordered crystal lattice, which may improve drug entrapment. Alternatively, using a mixture of solid and liquid lipids (NLCs) can create imperfections in the crystal structure, providing more space for the drug.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesRouteDoseCmaxTmaxT1/2Absolute Bioavailability (%)Reference
Rati.g.100 mg/kg300 ng/mL28 min-1.10
Rati.v.10 mg/kg--~14 min-
Rati.v.20 mg/kg--~14 min-
Rati.v.40 mg/kg--~14 min-
Beaglei.g. (crude)5 mg/kg2.5 ± 1.1 µg/L0.7 ± 0.3 h-0.59 ± 0.35
Beaglei.g. (SD)5 mg/kg7.9 ± 3.3 µg/L0.3 ± 0.2 h5.1 h4.0
Beaglei.g. (arginine salt)5 mg/kg---3.65 ± 2.60

i.g. = intragastric; i.v. = intravenous; SD = Solid Dispersion

Experimental Protocols

This compound Solubility Assay (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Methodology:

  • Add an excess amount of this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Seed Caco-2 cells onto semipermeable filter supports in transwell plates and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For the apical-to-basolateral (A-B) permeability assay, add a known concentration of this compound solution to the apical (donor) chamber.

  • At predetermined time points, collect samples from the basolateral (receiver) chamber.

  • For the basolateral-to-apical (B-A) permeability assay, add the this compound solution to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

  • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To evaluate the metabolic stability of this compound in the presence of liver enzymes.

Methodology:

  • Prepare an incubation mixture containing liver microsomes (e.g., from human, rat, or mouse), a phosphate buffer (pH 7.4), and this compound at a specified concentration.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution, such as cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound by plotting the natural logarithm of the percentage of remaining this compound against time.

Visualizations

Wogonin_Challenges cluster_Challenges Challenges in Clinical Application of this compound cluster_Solutions Formulation Strategies Poor_Solubility Poor Aqueous Solubility Low_Bioavailability Low Oral Bioavailability Poor_Solubility->Low_Bioavailability Rapid_Metabolism Rapid First-Pass Metabolism (Glucuronidation) Rapid_Metabolism->Low_Bioavailability Nanoparticles Nanoparticles (SLNs, Liposomes) Nanoparticles->Low_Bioavailability Improves Solid_Dispersion Solid Dispersions Solid_Dispersion->Low_Bioavailability Improves Complexation Cyclodextrin Complexation Complexation->Poor_Solubility Improves Salification Salification Salification->Poor_Solubility Improves

Caption: Key challenges of this compound and formulation solutions.

Experimental_Workflow cluster_preformulation Pre-formulation Studies cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Solubility Solubility Assay Formulation Formulation Development Solubility->Formulation Permeability Caco-2 Permeability PK_Studies Pharmacokinetic Studies Permeability->PK_Studies Metabolism Metabolic Stability Metabolism->PK_Studies Toxicity Toxicity Assessment PK_Studies->Toxicity Formulation->Permeability Formulation->Metabolism

Caption: Experimental workflow for this compound formulation development.

Wogonin_Signaling_Pathways cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt Inhibits STAT3 STAT3 This compound->STAT3 Inhibits NFkB NF-κB This compound->NFkB Inhibits MAPK MAPK This compound->MAPK Modulates Wnt_BetaCatenin Wnt/β-catenin This compound->Wnt_BetaCatenin Inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest STAT3->Apoptosis Anti_Inflammation Anti-inflammation NFkB->Anti_Inflammation Anti_Angiogenesis Anti-Angiogenesis Wnt_BetaCatenin->Anti_Angiogenesis

Caption: this compound's impact on key anticancer signaling pathways.

References

Wogonin Toxicity and Side Effects: A Technical Support Center for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and side effects of wogonin in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

In Vivo Studies

  • Q1: What is the lethal dose (LD50) of this compound in common preclinical models?

    A1: The intravenous LD50 of this compound has been determined in rodents. In mice, the LD50 is reported as 286.15 mg/kg (95% confidence limit: 278.27-295.26 mg/kg)[1][2][3]. Another study reported LD50 values of 325 mg/kg for male mice and 450 mg/kg for female mice[1]. For rats, the LD50 values were 100 mg/kg for males and 82 mg/kg for females[1]. In dogs, the LD50 values were 12 mg/kg for males and 18 mg/kg for females.

  • Q2: What are the common signs of acute toxicity observed in animals?

    A2: Following administration of high doses of this compound, common signs of toxicity across species include diarrhea and decreased movement. In mice and rats, emaciation and loss of body weight have also been observed.

  • Q3: Is there evidence of organ-specific toxicity with this compound administration?

    A3: Yes, long-term treatment with high doses of this compound has been shown to induce cardiotoxicity. Specifically, a high dose of 120 mg/kg administered over a prolonged period was found to cause heart injury in rats. However, a 90-day subchronic toxicity study in Beagle dogs with intravenous infusion at doses up to 60 mg/kg did not show significant changes in organs compared to controls, suggesting a wide margin of safety in this species under these conditions.

  • Q4: Does this compound have any developmental or genotoxic effects?

    A4: this compound has been shown to have some developmental toxicity at high doses. In pregnant mice, an intravenous dose of 40 mg/kg was associated with reduced maternal weight gain and adverse effects on fetuses, including decreased body weight, increased resorptions, a lower live birth index, and skeletal alterations. In terms of genotoxicity, this compound dose-dependently increased structural chromosomal aberrations in Chinese Hamster Lung (CHL) cells in vitro. However, it was not mutagenic in the Ames test and did not induce significant changes in the mouse bone marrow micronucleus assay in vivo. The in vitro potential for chromosome aberration was considered weak.

  • Q5: My animals are showing unexpected weight loss at a dose previously reported as safe. What could be the cause?

    A5: Several factors could contribute to this discrepancy. First, consider the route of administration, as toxicity can vary. The vehicle used to dissolve this compound can also have its own effects. The strain, age, and health status of the animals can influence their susceptibility. It is also crucial to ensure the purity and stability of your this compound compound. We recommend running a small pilot study to determine the maximum tolerated dose in your specific animal model and experimental conditions.

In Vitro Studies

  • Q6: What concentrations of this compound are typically cytotoxic to cancer cell lines?

    A6: this compound's cytotoxic effects are cell-line dependent. For example, in Caov-3 and A2780 ovarian cancer cells, this compound reduced cell viability in a concentration-dependent manner, with 200 μM reducing viability to 18% and 21%, respectively. In other studies, this compound at a concentration of 100 µM induced apoptosis in DU145 and 22Rv1 prostate cancer cells. It also induced apoptosis at 50 µM in the A427 lung cancer cell line. Interestingly, at 50 µM, no cytotoxicity was observed in the normal BEAS-2B cell line.

  • Q7: I am not observing the expected level of cytotoxicity in my cancer cell line. What should I check?

    A7: If you are not seeing the expected cytotoxicity, consider the following:

    • Cell Line Specificity: this compound's potency varies significantly between different cancer cell lines.

    • Compound Solubility: this compound has low water solubility. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before adding it to the cell culture medium. Precipitation can lead to a lower effective concentration.

    • Culture Conditions: Cell density, passage number, and media composition can all influence cellular responses to treatment.

    • Incubation Time: The cytotoxic effects of this compound may require a longer incubation period to become apparent.

    • Compound Purity: Verify the purity of your this compound sample.

  • Q8: What is the mechanism of this compound-induced cell death in cancer cells?

    A8: this compound primarily induces apoptosis in cancer cells. This is often mediated through the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, and the upregulation of pro-apoptotic proteins like Bax. It can also induce cell cycle arrest. One of the identified mechanisms is the inhibition of cyclin-dependent kinase 9 (CDK9), which leads to the transcriptional suppression of Mcl-1. This compound has also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases.

Quantitative Toxicity Data

Table 1: In Vivo Acute Toxicity (LD50)

SpeciesSexRoute of AdministrationLD50 (mg/kg)95% Confidence Interval (mg/kg)Reference
Mouse-Intravenous286.15278.27 - 295.26
MouseMale-325-
MouseFemale-450-
RatMale-100-
RatFemale-82-
DogMale-12-
DogFemale-18-

Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayEndpointEffective Concentration (µM)Reference
Caov-3Ovarian CancerMTTCell Viability10 - 200
A2780Ovarian CancerMTTCell Viability10 - 200
DU145Prostate Cancer-Apoptosis Induction100
22Rv1Prostate Cancer-Apoptosis Induction100
A427Lung Cancer-Apoptosis Induction50
CD133+ Cal72OsteosarcomaMTTCell Viability20 - 80

Experimental Protocols

1. Acute Toxicity Study in Mice (Intravenous)

  • Animals: Albino mice of both sexes are used.

  • Grouping: Animals are divided into several groups for different dosage levels. A control group receives only the vehicle.

  • Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., a mixture of ethanol, polyethylene glycol, and saline).

  • Administration: this compound is administered as a single dose via intravenous injection into the tail vein.

  • Observation: Animals are observed continuously for the first few hours after injection and then intermittently for up to 14 days. Signs of toxicity, such as changes in behavior, diarrhea, and decreased movement, are recorded daily. Mortalities are also recorded.

  • Endpoint: The LD50 is calculated based on the mortality data.

2. Sub-chronic Toxicity Study in Rats (Intravenous)

  • Animals: Sprague-Dawley rats of both sexes are used.

  • Grouping: Animals are divided into multiple dose groups (e.g., low, medium, high dose) and a control group.

  • Administration: this compound is administered intravenously daily for a period of 90 days.

  • Observations: Body weight and food consumption are monitored weekly. Clinical signs of toxicity are observed daily.

  • Analysis: At the end of the study, blood samples are collected for hematological and biochemical analysis. A complete necropsy is performed, and major organs are weighed and examined for histopathological changes.

3. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control).

  • Incubation: Cells are incubated with this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase will convert MTT to formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the control.

Signaling Pathways and Workflows

Wogonin_Toxicity_Workflow cluster_in_vivo In Vivo Toxicity Assessment animal_model Select Animal Model (e.g., Mouse, Rat) dose_range Determine Dose Range (Based on literature/pilot study) animal_model->dose_range admin This compound Administration (e.g., Intravenous) dose_range->admin observe Clinical Observation (Toxicity signs, mortality) admin->observe blood Hematology & Biochemistry admin->blood necropsy Necropsy & Histopathology observe->necropsy ld50 Calculate LD50 observe->ld50 organ_tox Identify Target Organ Toxicity necropsy->organ_tox blood->organ_tox

Figure 1: A generalized workflow for in vivo toxicity assessment of this compound.

Wogonin_Apoptosis_Pathway cluster_inhibition Inhibition cluster_activation Activation/Upregulation This compound This compound CDK9 CDK9 This compound->CDK9 inhibits Bcl2 Bcl-2 This compound->Bcl2 downregulates ROS ROS Generation This compound->ROS induces Bax Bax This compound->Bax upregulates Mcl1_transcription Mcl-1 Transcription CDK9->Mcl1_transcription promotes Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspases Caspases ROS->Caspases activates Caspases->Apoptosis executes Bax->Caspases activates Mcl1_protein Mcl-1 Protein Mcl1_transcription->Mcl1_protein Mcl1_protein->Apoptosis inhibits

Figure 2: Simplified signaling pathway of this compound-induced apoptosis in cancer cells.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treatment Treat with this compound start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate Calculate Cell Viability (%) read_absorbance->calculate

Figure 3: Experimental workflow for assessing this compound cytotoxicity using an MTT assay.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Wogonin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Wogonin formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary therapeutic applications?

This compound (5,7-dihydroxy-8-methoxyflavone) is a natural flavonoid primarily isolated from the root of Scutellaria baicalensis (Baikal skullcap).[1][2] It has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, antiviral, and neuroprotective effects.[3][4][5] In cancer research, this compound has shown potential against various cancers such as breast, lung, colorectal, and glioblastoma by inducing apoptosis, causing cell cycle arrest, and inhibiting tumor angiogenesis.

2. What are the main challenges in working with this compound for therapeutic applications?

The primary challenges associated with this compound are its poor water solubility and low oral bioavailability, which significantly limit its clinical applications. These properties can lead to difficulties in preparing formulations for in vitro and in vivo studies, resulting in low plasma concentrations and reduced therapeutic efficacy.

3. How can the solubility and bioavailability of this compound be improved?

Several formulation strategies are being explored to overcome the solubility and bioavailability challenges of this compound. These include the use of nanocarriers and other drug delivery systems. Promising approaches include:

  • Liposomes: These lipid-based vesicles can encapsulate hydrophobic drugs like this compound, improving their solubility and stability.

  • Solid Lipid Nanoparticles (SLNs): SLNs have been shown to enhance the cytotoxic effects of this compound in cancer cell lines.

  • Magnetic Nanoparticles (MNPs): MNPs can be used for targeted drug delivery and to increase the solubility of this compound.

  • Solid Dispersions: This technique involves dispersing this compound in a carrier matrix at the molecular level to improve its dissolution rate and bioavailability.

  • PASylated ferritin nanocages (PAS-HFtn): These nanocages can stabilize this compound and improve its pharmacokinetic profile.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound formulations.

Problem Possible Cause(s) Suggested Solution(s)
Precipitation of this compound in aqueous media for in vitro assays. This compound has very low water solubility. Direct addition of a DMSO stock solution to aqueous cell culture media can cause the compound to precipitate out.1. Optimize solvent concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible (typically <0.5%).2. Use a solubilizing agent: Consider formulating this compound with carriers like Polyvinylpyrrolidone (PVP) to create a solid dispersion, which can improve its dissolution in aqueous media.3. Nanoformulation: Encapsulate this compound in nanoformulations such as liposomes or solid lipid nanoparticles to enhance its aqueous dispersibility.
Low or inconsistent efficacy in in vivo animal models after oral administration. This is likely due to this compound's poor oral bioavailability, which is a result of its low solubility and significant first-pass metabolism.1. Formulation enhancement: Utilize advanced drug delivery systems like liposomes, solid dispersions, or nanoparticles to improve solubility and absorption.2. Route of administration: For initial efficacy studies, consider intravenous (i.v.) administration to bypass the first-pass effect and ensure higher systemic exposure.3. Co-administration with absorption enhancers: Investigate the co-administration of this compound with agents that can inhibit metabolizing enzymes or enhance intestinal permeability.
Difficulty in achieving therapeutic concentrations in target tissues. This compound exhibits rapid tissue distribution but also fast elimination, which can make it challenging to maintain therapeutic levels.1. Targeted drug delivery: Employ targeted nanoformulations, such as ligand-modified nanoparticles, to increase the accumulation of this compound in the desired tissue (e.g., tumor site).2. Sustained-release formulations: Develop formulations that release this compound over an extended period to maintain plasma concentrations within the therapeutic window.
Variability in experimental results between different batches of this compound. The purity and source of the this compound compound can affect its activity. Impurities or degradation products may interfere with the experimental outcomes.1. Certificate of Analysis (CoA): Always obtain a CoA for each batch of this compound to verify its purity.2. Proper storage: Store this compound according to the manufacturer's instructions (typically protected from light and moisture) to prevent degradation.3. Characterization: Perform analytical characterization (e.g., HPLC, NMR) to confirm the identity and purity of the compound before use.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rats
ParameterIntravenous (20 mg/kg)Intragastric (100 mg/kg)Reference(s)
Cmax -300 ng/mL
Tmax -28 min
t1/2 (elimination) ~14 min7.4 h
AUC0-∞ Dose-disproportionate increase-
Oral Bioavailability -~1.10%
Table 2: Effect of Formulation on this compound Bioavailability in Beagles
FormulationCmax (µg/L)Tmax (h)Absolute Bioavailability (%)Reference(s)
Crude Material (i.g.) 2.5 ± 1.10.7 ± 0.30.59 ± 0.35
Solid Dispersion (i.g.) 7.9 ± 3.30.3 ± 0.2-
Arginine Solution (i.v.) 6838.7 ± 1322.1-3.65 ± 2.60 (relative to i.v.)

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Dispersion

This protocol is based on the solvent evaporation method to improve the dissolution of this compound.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol (or other suitable organic solvent)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve this compound and PVP K30 in a suitable amount of ethanol in a round-bottom flask. A common drug-to-carrier ratio to start with is 1:5 (w/w).

  • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a thin film is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Collect the dried solid dispersion and store it in a desiccator.

Protocol 2: Characterization of this compound Formulations

1. Solubility Studies:

  • Add an excess amount of the this compound formulation (e.g., solid dispersion) to a known volume of dissolution medium (e.g., phosphate-buffered saline, pH 7.4).

  • Shake the suspension in a water bath at a constant temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium.

  • Centrifuge the samples to pellet the undissolved drug.

  • Filter the supernatant through a 0.45 µm filter.

  • Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV.

2. In Vitro Dissolution Studies:

  • Use a USP dissolution apparatus (e.g., paddle method).

  • Place a known amount of the this compound formulation into the dissolution vessel containing a specified volume of dissolution medium.

  • Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 100 rpm).

  • Withdraw aliquots of the dissolution medium at predetermined time intervals.

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analyze the samples for this compound concentration using a suitable analytical method.

3. Solid-State Characterization:

  • Differential Scanning Calorimetry (DSC): To determine the physical state of this compound in the formulation (crystalline or amorphous). Samples are heated at a constant rate, and the heat flow is measured.

  • X-Ray Diffraction (XRD): To analyze the crystalline structure of this compound in the formulation. Amorphous forms will not produce sharp diffraction peaks.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation This compound This compound Powder formulation Nanoformulation (e.g., Solid Dispersion, Liposome) This compound->formulation carrier Carrier (e.g., PVP, Lipid) carrier->formulation solubility Solubility Test formulation->solubility Characterize dissolution Dissolution Profile formulation->dissolution dsc_xrd DSC / XRD formulation->dsc_xrd invitro In Vitro Studies (Cell Viability, Apoptosis) solubility->invitro Proceed if improved dissolution->invitro invivo In Vivo Studies (Pharmacokinetics, Efficacy) invitro->invivo Proceed if effective wogonin_apoptosis_pathway This compound This compound pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Inhibits ampk AMPK This compound->ampk Activates p53 p53 This compound->p53 Induces bcl2 Bcl-2 (Anti-apoptotic) pi3k_akt->bcl2 Inhibits Inhibition ampk->p53 Activates p53->bcl2 Downregulates bax Bax (Pro-apoptotic) p53->bax Upregulates caspases Caspase Activation (Caspase-3, -9) bcl2->caspases Inhibits bax->caspases Activates apoptosis Apoptosis caspases->apoptosis Executes wogonin_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) nf_kb NF-κB Pathway inflammatory_stimuli->nf_kb Activates mapk MAPK Pathway (p38, JNK) inflammatory_stimuli->mapk Activates stat JAK/STAT Pathway inflammatory_stimuli->stat Activates This compound This compound This compound->nf_kb Inhibits This compound->mapk Inhibits This compound->stat Inhibits inflammatory_mediators Pro-inflammatory Mediators (COX-2, iNOS, IL-6, TNF-α) nf_kb->inflammatory_mediators Induces mapk->inflammatory_mediators Induces stat->inflammatory_mediators Induces inflammation Inflammation inflammatory_mediators->inflammation Promotes

References

Wogonin Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precipitation of Wogonin in aqueous solutions can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring the successful use of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound precipitated after I added it to my aqueous buffer/cell culture medium. What went wrong?

A1: this compound has very low solubility in water and aqueous buffers.[1][2] Direct addition to aqueous solutions will almost certainly result in precipitation. The recommended method is to first dissolve this compound in an organic solvent to create a concentrated stock solution.

Q2: What is the best solvent to use for a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing this compound stock solutions.[3] this compound is also soluble in dimethylformamide (DMF) and to a lesser extent, ethanol.[3]

Q3: How do I prepare a this compound stock solution using DMSO?

A3: A detailed protocol for preparing a this compound stock solution is provided below. This procedure ensures this compound is fully dissolved before its introduction into an aqueous environment, minimizing the risk of precipitation.

Q4: I prepared a DMSO stock solution, but my this compound still precipitated when I diluted it in my aqueous solution. Why is this happening?

A4: Even with a DMSO stock, precipitation can occur if the final concentration of this compound in the aqueous solution is too high, or if the percentage of DMSO in the final solution is too low to maintain solubility. It is crucial to not exceed the solubility limit of this compound in the final aqueous solution. For example, in a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.1 mg/mL.[3] Also, it is recommended not to store the aqueous solution for more than one day to avoid precipitation.

Q5: Can I heat the solution to help dissolve the this compound?

A5: While gentle warming can sometimes aid in dissolving compounds, there is no standard protocol for heating this compound solutions. It is generally not recommended as it may affect the stability and activity of the compound. The primary method to avoid precipitation is the proper use of a concentrated stock solution in an appropriate organic solvent.

Q6: Does the pH of my aqueous solution affect this compound's solubility?

A6: Yes, pH can influence the solubility of flavonoids like this compound. However, for most cell culture and physiological buffer systems (around pH 7.2-7.4), the solubility remains low. Drastic pH adjustments are often not compatible with biological experiments.

Quantitative Data: this compound Solubility

The following table summarizes the solubility of this compound in various solvents.

SolventSolubility
Organic Solvents
Dimethyl sulfoxide (DMSO)~20 mg/mL, 56-57 mg/mL
Dimethylformamide (DMF)~20 mg/mL
Ethanol~0.1 mg/mL
Aqueous Solutions
Water0.665 µg/mL, 30.94 mg/L (est.)
1:1 DMSO:PBS (pH 7.2)~0.1 mg/mL
Phosphate Buffered Saline (PBS)2.77 µmol/L

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound using DMSO.

  • Materials:

    • This compound (crystalline solid)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 20 mg/mL stock, add 50 µL of DMSO for every 1 mg of this compound).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

    • Purge the vial with an inert gas (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage.

    • Store the stock solution at -20°C.

Protocol for Diluting this compound Stock Solution into Aqueous Media

This protocol outlines the steps for diluting the this compound stock solution into cell culture media or other aqueous buffers to minimize precipitation.

  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed aqueous buffer or cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw the this compound stock solution at room temperature.

    • Pipette the required volume of the pre-warmed aqueous medium into a sterile tube.

    • Add the desired volume of the this compound stock solution directly to the medium while gently vortexing or swirling the tube. This rapid dispersal helps to prevent localized high concentrations of this compound that can lead to precipitation.

    • Ensure the final concentration of DMSO in the medium is at a level that is non-toxic to your cells (typically ≤ 0.5%).

    • Use the final diluted solution immediately. Do not store aqueous dilutions of this compound.

Signaling Pathways and Experimental Workflows

This compound is known to modulate several key signaling pathways involved in cellular processes such as inflammation and apoptosis.

This compound's Effect on the NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. It can suppress the phosphorylation of IκB and IKKα/β, leading to the inhibition of NF-κB nuclear translocation.

NFkB_Pathway cluster_stimulus cluster_receptor cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB P IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation This compound This compound This compound->TAK1 This compound->IKK_complex Gene Inflammatory Gene Expression NFkB_nuc->Gene

Caption: this compound inhibits the NF-κB signaling pathway.

This compound's Role in the PI3K/Akt Signaling Pathway

This compound has been demonstrated to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer and is involved in cell survival and proliferation.

PI3K_Akt_Pathway cluster_receptor cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Targets pAkt->Downstream This compound This compound This compound->PI3K This compound->Akt

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Workflow for Studying this compound's Effects

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cell lines.

Wogonin_Workflow cluster_assays Downstream Assays Prep Prepare this compound Stock Solution (DMSO) Treat Treat Cells with This compound Dilution Prep->Treat Culture Cell Culture (e.g., in 96-well plate) Culture->Treat Incubate Incubate for Desired Time Treat->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubate->Apoptosis Western Western Blot (for protein expression) Incubate->Western

Caption: A typical experimental workflow for this compound studies.

References

Wogonin Extraction: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to optimize and increase the yield of Wogonin from plant sources, primarily Scutellaria baicalensis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for maximizing this compound yield from Scutellaria root?

The most crucial step is the initial hydrolysis of Wogonoside, the naturally abundant glucuronide form of this compound.[1] The concentration of free this compound in the raw plant material is often very low (less than 0.5-1%).[1][2] To achieve a high yield, Wogonoside must be efficiently converted into its aglycone, this compound, before or during extraction. This biotransformation can be achieved through acidic or enzymatic hydrolysis.[2][3]

Q2: Which extraction method is most effective for this compound?

Modern extraction techniques are generally more efficient than traditional methods in terms of time and solvent consumption.

  • Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. It significantly reduces extraction time and can lead to higher yields compared to conventional methods.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material directly, causing cell rupture due to increased internal pressure. This rapid heating leads to shorter extraction times and high efficiency.

  • Enzymatic Hydrolysis-Based Methods: Combining enzymatic hydrolysis with extraction techniques, such as the Ultrasound-Assisted Enzymatic Pretreatment (UAEP), can dramatically increase the yield of this compound by efficiently converting Wogonoside. One study showed this method increased the yield of this compound by 3.1-fold compared to untreated herbs.

The choice of method often depends on available equipment, scalability, and desired purity of the initial extract.

Troubleshooting Guide

Issue: Consistently Low this compound Yield

Low yield is the most common issue encountered during this compound extraction. The following guide helps diagnose and resolve potential causes.

dot

UAEP_Workflow Workflow for Ultrasound-Assisted Enzymatic Pretreatment (UAEP) N1 1. Material Preparation - Pulverize dried Scutellaria root. N2 2. Enzyme Solution Prep - Prepare cellulase solution (e.g., 1.1% w/v) in buffer adjusted to pH 5.5. N1->N2 N3 3. UAEP Reaction - Combine powder and enzyme solution. - Place in ultrasonic bath at 56.5°C and 200 W power for ~40 min. N2->N3 N4 4. Terminate Reaction - Add ethanol to stop the enzymatic reaction. N3->N4 N5 5. Solid-Liquid Separation - Centrifuge or filter the mixture to separate the supernatant. N4->N5 N6 6. Analysis - Analyze this compound concentration in the supernatant using HPLC. N5->N6 Conversion_Pathway Core Strategy: Hydrolysis of Wogonoside Wogonoside Wogonoside (Abundant in Plant, Water-Soluble Glycoside) Hydrolysis Hydrolysis (Cleavage of Glycosidic Bond) Wogonoside->Hydrolysis This compound This compound (Target Aglycone, Poorly Water-Soluble) Hydrolysis->this compound GlucuronicAcid Glucuronic Acid (Byproduct) Hydrolysis->GlucuronicAcid Enzyme Enzymatic (e.g., Cellulase, Endogenous Enzymes) Enzyme->Hydrolysis Acid Acidic (e.g., H₂SO₄, HCl) Acid->Hydrolysis

References

Wogonin Technical Support Center: Stability, Storage, and Experimental Guides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Wogonin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the long-term stability, optimal storage conditions, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid this compound is stable for at least four years when stored at -20°C.[1] For routine use, it can be stored in a dry, ventilated place at room temperature, away from light and heat.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in organic solvents like DMSO and DMF at approximately 20 mg/mL, and in ethanol at about 0.1 mg/mL.[1] It is recommended to prepare stock solutions in an inert gas atmosphere. For long-term storage of stock solutions, aliquoting to avoid repeated freeze-thaw cycles is advised, with storage at -80°C for up to one year. For shorter periods, storage at -20°C for up to one month is acceptable.

Q3: What is the stability of this compound in aqueous solutions?

A3: this compound has poor solubility and stability in aqueous buffers. It is not recommended to store aqueous solutions for more than one day.[1] For experiments requiring aqueous buffers, it is best to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice to the final desired concentration immediately before use.

Q4: My this compound precipitated when I diluted my DMSO stock solution with an aqueous buffer. How can I resolve this?

A4: Precipitation upon dilution of a DMSO stock with aqueous media is a common issue due to this compound's low aqueous solubility. To mitigate this, ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.1 mg/mL.[1] If precipitation persists, consider using a higher percentage of DMSO in your final solution, if experimentally permissible, or exploring formulation strategies such as solid dispersions.

Q5: I am seeing a new peak in my HPLC analysis after treating my cells with a this compound solution. What could this be?

A5: this compound can degrade, especially under certain conditions. Under basic stress conditions, this compound can undergo isomerization to form 5,7-dihydroxy-6-methoxy-2-phenyl-4H-chromen-4-one. It is also important to consider that the new peak could be a metabolite of this compound produced by the cells.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions.

Form Storage Temperature Duration Stability
Crystalline Solid-20°C≥ 4 yearsStable
In DMSO-80°C1 yearStable
In DMSO-20°C1 monthStable
Aqueous SolutionRoom Temperature> 1 dayNot Recommended

Table 1: Summary of this compound Storage Stability.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a high-performance liquid chromatography (HPLC) method suitable for assessing the stability of this compound and separating it from its degradation products.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Luna C18, 5 µm (150 x 4.6 mm).[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Eluent A) and methanol (Eluent B).

  • Gradient Program:

    • Start with 45% B.

    • Linear gradient to 60% B from 2 to 10 minutes.

    • Linear gradient to 70% B at 30 minutes.

    • Linear gradient to 99% B at 31 minutes, hold for 1 minute.

    • Return to initial conditions at 33 minutes and equilibrate until 35 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Working Standard Solutions: Dilute the stock solution with the mobile phase to prepare a series of working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation for Stability Studies:

    • Prepare a solution of this compound in the desired solvent (e.g., DMSO, ethanol, aqueous buffer) at a known concentration.

    • Store aliquots of the solution under the desired stress conditions (e.g., different temperatures, pH, light exposure).

    • At specified time points, withdraw an aliquot, dilute it with the mobile phase to a concentration within the range of the standard curve, and inject it into the HPLC system.

3. Data Analysis:

  • Create a standard curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound remaining in the test samples at each time point by interpolating their peak areas from the standard curve.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).

  • Monitor for the appearance of new peaks, which may indicate degradation products.

Signaling Pathway and Experimental Workflow Diagrams

Wogonin_Apoptosis_Pathway This compound This compound ROS ROS Generation This compound->ROS MAPK ERK / p38 MAPK Activation ROS->MAPK Mitochondrial_Pathway Mitochondrial Pathway MAPK->Mitochondrial_Pathway Death_Receptor_Pathway Death Receptor Pathway MAPK->Death_Receptor_Pathway Caspase9 Caspase-9 Activation Mitochondrial_Pathway->Caspase9 Caspase8 Caspase-8 Activation Death_Receptor_Pathway->Caspase8 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptosis signaling pathway.

Wogonin_Anti_Inflammatory_Pathway This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition MAPK MAPK Pathway (p38, ERK, JNK) This compound->MAPK Modulation STAT3 STAT3 Pathway This compound->STAT3 Inhibition Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators STAT3->Inflammatory_Mediators

This compound's anti-inflammatory signaling pathways.

Stability_Indicating_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep_Stock Prepare this compound Stock (e.g., in DMSO) Prep_Working Prepare Working Solutions in Stress Condition Media Prep_Stock->Prep_Working Stress_Incubation Incubate under Stress Conditions (Temp, pH, Light) Prep_Working->Stress_Incubation Time_Sampling Sample at Time Intervals Stress_Incubation->Time_Sampling Dilute_Sample Dilute Sample with Mobile Phase Time_Sampling->Dilute_Sample Inject_HPLC Inject into HPLC System Dilute_Sample->Inject_HPLC Acquire_Data Acquire Chromatogram Inject_HPLC->Acquire_Data Quantify_this compound Quantify this compound Peak Area Acquire_Data->Quantify_this compound Standard_Curve Generate Standard Curve Standard_Curve->Quantify_this compound Calculate_Degradation Calculate % Degradation Quantify_this compound->Calculate_Degradation Identify_Degradants Identify Degradation Peaks Quantify_this compound->Identify_Degradants

Experimental workflow for stability-indicating HPLC analysis.

References

Potential off-target effects of Wogonin in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wogonin in cellular models. The information is designed to address specific issues related to potential off-target effects and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known molecular targets?

This compound (5,7-dihydroxy-8-methoxyflavone) is a natural flavonoid isolated from the root of Scutellaria baicalensis.[1] It is widely studied for its anti-cancer, anti-inflammatory, and antioxidant properties.[1][2] While it has a broad range of biological activities, its effects are often attributed to the regulation of various oncogenic and tumor-suppressive signaling pathways, including PI3K/Akt, STAT3, NF-κB, MAPK, and Wnt/β-catenin.[1] It also directly targets proteins like Cyclin-Dependent Kinase 9 (CDK9) and can interact with Matrix Metalloproteinase-9 (MMP-9).[2]

Q2: What are the most common off-target signaling pathways affected by this compound?

This compound is known to have pleiotropic effects, meaning it can influence multiple signaling pathways simultaneously, which can be considered "off-target" depending on the primary research focus. Key pathways modulated by this compound include:

  • MAPK Pathways (ERK, p38, JNK) : this compound can inhibit the phosphorylation of ERK, p38 MAPK, and JNK in various contexts, often as part of its anti-inflammatory effects.

  • PI3K/Akt Pathway : It frequently suppresses the PI3K/Akt signaling cascade, a central pathway for cell growth and survival.

  • JAK/STAT Pathway : this compound has been shown to modulate the JAK-STAT3 pathway to suppress cell invasion and migration.

  • NF-κB Pathway : It can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.

  • Redox Signaling (ROS/Nrf2) : this compound can perturb the redox balance in cells, sometimes leading to a mild generation of Reactive Oxygen Species (ROS), which in turn can activate the pro-survival Nrf2 signaling pathway.

Q3: Does this compound exhibit cytotoxicity in normal, non-cancerous cells?

While this compound is often reported to have selective toxicity towards cancer cells, it is not entirely inert in normal cells. For instance, one study found that this compound inhibited etoposide-induced apoptosis in normal rat thymocytes, while potentiating it in cancer cells. This highlights a conflicting effect that researchers should be aware of. Some studies report low toxicity to normal tissues in vivo, but it is crucial to establish a therapeutic window by testing a range of concentrations on relevant non-cancerous cell lines in vitro.

Q4: How does this compound interact with other chemotherapeutic agents?

This compound can have synergistic effects with established chemotherapeutic agents like etoposide, paclitaxel, and cisplatin. A significant off-target mechanism to consider in co-treatment studies is its ability to inhibit P-glycoprotein, a drug efflux pump. By impairing P-glycoprotein function, this compound can increase the intracellular concentration of other drugs, potentially enhancing both their efficacy and their toxicity. This interaction is crucial for interpreting results and can be a source of unexpected potentiation.

Troubleshooting Guide

Issue 1: I am observing unexpected levels of cell death or apoptosis in my cell model.

  • Possible Cause 1: Reactive Oxygen Species (ROS) Production.

    • Explanation : this compound can elevate basal ROS levels in a dose- and time-dependent manner. While this can activate pro-survival pathways like Nrf2, excessive ROS can also trigger apoptosis.

    • Troubleshooting Step : Measure intracellular ROS levels using a fluorescent probe like DCFH₂-DA. To confirm if ROS is the cause of cell death, perform a rescue experiment by co-treating the cells with an antioxidant like N-acetyl-l-cysteine (NAC).

  • Possible Cause 2: Concentration is too high for the specific cell line.

    • Explanation : Cytotoxicity is dose-dependent and varies significantly between cell lines. A concentration that is effective in one cancer cell line might be overly toxic in another or in a non-cancerous line.

    • Troubleshooting Step : Perform a dose-response curve (e.g., from 1 µM to 200 µM) to determine the IC50 value for your specific cell line. Refer to the Quantitative Data Summary tables below for known effective concentrations in various models.

  • Possible Cause 3: Off-target modulation of survival pathways.

    • Explanation : this compound's inhibition of pro-survival pathways like PI3K/Akt or STAT3 could be an unintended off-target effect leading to apoptosis.

    • Troubleshooting Step : Use Western blot analysis to check the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-STAT3) after this compound treatment.

Issue 2: My experimental results with this compound are inconsistent or not reproducible.

  • Possible Cause: Poor solubility of this compound.

    • Explanation : this compound has poor water solubility, which can lead to precipitation in aqueous cell culture media and inconsistent effective concentrations.

    • Troubleshooting Step : Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mg/mL). When diluting into your final culture medium, ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experiments, including vehicle controls. Vortex the final solution thoroughly before adding it to cells.

Issue 3: this compound is affecting cell migration/invasion in my experiment, which was not the intended focus.

  • Possible Cause: Inhibition of Matrix Metalloproteinases (MMPs).

    • Explanation : this compound can directly bind to and inhibit the enzymatic function of MMP-9, a key protein involved in extracellular matrix degradation, which is critical for cell migration and invasion.

    • Troubleshooting Step : If unintended effects on cell motility are observed, assess the activity of secreted MMPs using a gelatin zymography assay. You can also measure the protein expression of MMP-9 via Western blot, although studies suggest this compound inhibits activity more than expression.

Diagrams of Key Pathways and Workflows

Wogonin_Off_Target_Pathways cluster_down Inhibitory Effects cluster_mod Modulatory Effects This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK MAPK (p38, JNK) This compound->MAPK NFkB NF-κB Pathway This compound->NFkB JAK_STAT JAK/STAT Pathway This compound->JAK_STAT P_gp P-glycoprotein This compound->P_gp MMP9 MMP-9 Activity This compound->MMP9 ROS ROS Generation This compound->ROS p53 p53 Stability This compound->p53 Nrf2 Nrf2 Pathway ROS->Nrf2 activates

Caption: Overview of this compound's primary off-target signaling interactions.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Hypothesis Hypothesize Potential Off-Target Effect (e.g., ROS, pathway modulation) Start->Hypothesis Literature Review Literature for Known This compound Off-Targets Hypothesis->Literature Assay Select & Perform Confirmatory Assay (e.g., Western, ROS, Zymography) Literature->Assay Analyze Analyze Results Assay->Analyze Conclusion Identify Off-Target Effect & Adjust Protocol Analyze->Conclusion Hypothesis Confirmed ReHypothesize Revise Hypothesis Analyze->ReHypothesize Hypothesis Refuted ReHypothesize->Literature

Caption: Experimental workflow for identifying an off-target effect.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Various Cellular Models

Cell Line(s) Cell Type Effect Observed Effective Concentration Reference(s)
SGC-7901, BGC-823, MKN-45 Human Gastric Cancer Inhibition of proliferation, migration; apoptosis 20-200 µM
A549, H460 Human Lung Cancer Apoptosis, autophagy, reduced proliferation 50 µM
MDA-MB-231, 4T1 Human/Murine Breast Cancer Induction of cellular senescence, ROS accumulation Not specified
MHCC97L, PLC/PRF/5 Human Hepatocarcinoma Suppression of migration and invasion 50-100 µM
HL-60 Human Leukemia Apoptosis, reduced cell viability 0-100 µM
HOK, HOF, HEK Normal Human Keratinocytes/Fibroblasts Low cytotoxicity compared to HNC cells 10-100 µM
OA Chondrocytes Human Osteoarthritis Chondrocytes Suppression of IL-1β-induced gene expression Dose-dependent

| PASMCs | Pulmonary Arterial Smooth Muscle Cells | Inhibition of PDGF-BB-mediated proliferation | 1-10 µM | |

Table 2: Cytotoxicity Data (IC50) of this compound

Cell Line Cell Type Assay Duration IC50 / % Viability Reference(s)
Caov-3 Human Ovarian Cancer Not specified 45% viability at 150 µM
A2780 Human Ovarian Cancer Not specified 48% viability at 150 µM
SGC-7901 Human Gastric Cancer 48 hours ~100 µM (estimated from graph)
BGC-823 Human Gastric Cancer 48 hours ~125 µM (estimated from graph)

| MKN45 | Human Gastric Cancer | 48 hours | ~150 µM (estimated from graph) | |

Key Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

  • Objective : To determine the cytotoxic effects of this compound on a specific cell line.

  • Methodology :

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium. Remember to prepare a vehicle control (medium with the same final concentration of DMSO).

    • Replace the old medium with the this compound-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Intracellular ROS Detection (DCFH₂-DA Assay)

  • Objective : To measure whether this compound induces the generation of intracellular ROS.

  • Methodology :

    • Culture cells in 6-well plates or on coverslips.

    • Treat cells with the desired concentration of this compound for a specific time (e.g., 1-6 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

    • Wash the cells with serum-free medium or PBS.

    • Load the cells with 10 µM DCFH₂-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove excess probe.

    • Analyze the fluorescence immediately using a fluorescence microscope or a flow cytometer (Excitation/Emission: ~488/525 nm). Increased green fluorescence indicates higher levels of ROS.

3. Western Blot Analysis for Pathway Modulation

  • Objective : To determine if this compound alters the expression or phosphorylation status of specific proteins (e.g., Akt, p-Akt, STAT3, p-STAT3).

  • Methodology :

    • Treat cells with this compound for the desired time and concentration.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the results to a loading control like β-actin or GAPDH.

References

Technical Support Center: Optimizing Wogonin Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at optimizing the delivery of Wogonin across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is the inherent blood-brain barrier permeability of this compound?

A1: this compound, a flavonoid, possesses neuroprotective properties, but its clinical application for central nervous system (CNS) disorders is hindered by its limited ability to cross the blood-brain barrier. Studies have shown that this compound has a low oral bioavailability, estimated at 1.1% in rats.[1] While it can be detected in the brain after administration, its concentration is generally low.[1] The permeability of flavonoids like this compound across the BBB is influenced by their lipophilicity and their interaction with efflux transporters at the barrier.

Q2: What are the primary challenges in delivering this compound to the brain?

A2: The main challenges include:

  • Low Aqueous Solubility: this compound is a hydrophobic molecule, which can lead to difficulties in formulation and administration.[2]

  • Poor Bioavailability: Following oral administration, this compound is subject to metabolism in the liver, which significantly reduces its systemic availability.[3]

  • Efflux by Transporters: this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), at the BBB, which actively pump the compound out of the brain.

  • Limited Passive Diffusion: Due to its physicochemical properties, the passive diffusion of this compound across the tightly regulated BBB is inefficient.

Q3: What are the most promising strategies to enhance this compound's BBB penetration?

A3: Encapsulation of this compound into nanoparticle-based delivery systems is a leading strategy. These systems can protect this compound from metabolic degradation, improve its solubility, and facilitate its transport across the BBB.[2] Promising nanoparticle formulations include:

  • Solid Lipid Nanoparticles (SLNs): These are composed of a solid lipid core and have shown potential for sustained release of this compound.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.

  • Polymeric Nanoparticles: These are prepared from biodegradable polymers and can be surface-modified to target specific receptors at the BBB.

Another approach is the chemical modification of the this compound molecule to create prodrugs with enhanced lipophilicity or affinity for BBB transporters.

Q4: How does this compound exert its neuroprotective effects once it crosses the BBB?

A4: this compound has been shown to modulate several signaling pathways involved in neuroinflammation and neuronal survival. Key pathways include:

  • TLR4/NF-κB Signaling: this compound can inhibit the activation of Toll-like receptor 4 (TLR4) and the subsequent nuclear translocation of NF-κB, a key regulator of inflammatory gene expression. This leads to a reduction in the production of pro-inflammatory cytokines.

  • Wnt/β-catenin Signaling: this compound has been found to disrupt the Wnt/β-catenin signaling pathway, which can influence vascular permeability at the BBB.

Troubleshooting Guides

Low Encapsulation Efficiency of this compound in Nanoparticles
Potential Cause Troubleshooting Steps
Poor solubility of this compound in the lipid/polymer matrix - Screen different lipids or polymers to find one with higher this compound solubility. For SLNs, stearic acid has been shown to have good solubility for this compound.- Increase the temperature during the homogenization process to enhance this compound's solubility in the molten lipid.
Drug partitioning into the aqueous phase - Optimize the homogenization or sonication time. Over-emulsification can lead to drug leakage.- Adjust the pH of the aqueous phase to decrease the ionization and increase the hydrophobicity of this compound.
Rapid drug crystallization - Employ a rapid cooling step (for hot homogenization method) to quickly solidify the nanoparticles and trap the drug inside.- Consider using a mixture of lipids to create a less ordered crystalline structure, which can accommodate more drug.
In Vitro BBB Model: Low Transendothelial Electrical Resistance (TEER) or High Permeability
Potential Cause Troubleshooting Steps
Incomplete cell monolayer formation - Verify the cell seeding density. For bEnd.3 cells, a density of 1 x 10^5 cells/cm² is often recommended.- Ensure the transwell inserts are properly coated with an extracellular matrix component like collagen or fibronectin to promote cell attachment and growth.- Allow sufficient time for the monolayer to form and for tight junctions to mature (typically 5-7 days for bEnd.3 cells).
Disruption of tight junctions - Handle the transwell plates gently to avoid mechanical disruption of the cell monolayer.- Ensure the culture medium has the appropriate supplements. Some studies suggest that hydrocortisone can enhance tight junction formation.- Monitor for contamination, as bacterial or fungal growth can compromise the barrier integrity.
Inaccurate TEER measurements - Ensure the electrodes are properly placed and are not touching the cell monolayer.- Allow the plate to equilibrate to room temperature before measurement, as temperature fluctuations can affect TEER readings.- Use a blank transwell insert (without cells) to measure the background resistance and subtract it from the readings of the cell-covered inserts.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₆H₁₂O₅N/A
Molecular Weight284.26 g/mol N/A
Oral Bioavailability (in rats)~1.10%
Cmax after i.g. dosing (100 mg/kg in rats)~300 ng/mL
Tmax after i.g. dosing (100 mg/kg in rats)~28 min
Table 2: Comparison of this compound Delivery Systems (Hypothetical Data for Illustrative Purposes)
Delivery SystemEncapsulation Efficiency (%)Particle Size (nm)Apparent Permeability (Papp) (10⁻⁶ cm/s)Brain-to-Plasma Ratio
Free this compoundN/AN/A0.5 ± 0.10.02 ± 0.01
This compound-SLNs85 ± 5150 ± 202.5 ± 0.40.15 ± 0.03
This compound-Liposomes78 ± 6180 ± 252.1 ± 0.30.12 ± 0.02
This compound-PLGA NPs82 ± 7200 ± 302.3 ± 0.50.14 ± 0.04

Note: The data in Table 2 is illustrative and intended to show how quantitative data for different delivery systems could be presented. Actual experimental values would need to be determined and cited.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
  • Preparation of the Lipid Phase: Weigh the desired amount of a solid lipid (e.g., stearic acid) and this compound. Heat the mixture to 5-10°C above the melting point of the lipid until a clear, uniform solution is formed.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188) and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer for a specified period (e.g., 5-10 minutes) at a high speed (e.g., 10,000-15,000 rpm).

  • Sonication: Further reduce the particle size by subjecting the hot pre-emulsion to high-power ultrasonication for a defined time.

  • Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification: Remove any excess surfactant and unencapsulated this compound by centrifugation or dialysis.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay using bEnd.3 Cells
  • Cell Culture: Culture mouse brain endothelial cells (bEnd.3) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transwell Seeding: Coat the apical side of transwell inserts (e.g., 0.4 µm pore size) with a suitable extracellular matrix protein (e.g., collagen IV or fibronectin). Seed the bEnd.3 cells onto the inserts at a density of approximately 1 x 10^5 cells/cm².

  • Monolayer Formation: Culture the cells for 5-7 days to allow for the formation of a confluent monolayer with tight junctions. Monitor the integrity of the monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily. The monolayer is typically ready for experiments when the TEER values stabilize.

  • Permeability Assay:

    • Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (free this compound or this compound-loaded nanoparticles) to the apical (donor) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Replace the collected volume with fresh transport buffer.

  • Quantification: Quantify the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of transport of this compound across the monolayer.

    • A is the surface area of the transwell membrane.

    • C₀ is the initial concentration of this compound in the apical chamber.

Visualizations

Wogonin_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation BBB Permeability Evaluation This compound This compound Formulation Formulation (e.g., Hot Homogenization) This compound->Formulation Lipid_Polymer Lipid/Polymer Lipid_Polymer->Formulation Nanoparticles This compound-Loaded Nanoparticles Formulation->Nanoparticles Size Particle Size & PDI Nanoparticles->Size Zeta Zeta Potential Nanoparticles->Zeta EE Encapsulation Efficiency Nanoparticles->EE Release In Vitro Release Nanoparticles->Release InVitro In Vitro BBB Model (bEnd.3 cells) Nanoparticles->InVitro InVivo In Vivo Animal Model Nanoparticles->InVivo Papp Papp Measurement InVitro->Papp BrainUptake Brain Uptake & B/P Ratio InVivo->BrainUptake

Caption: Experimental workflow for developing and evaluating this compound-loaded nanoparticles for BBB delivery.

TLR4_NFkB_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_nucleus->Inflammation induces This compound This compound This compound->Inhibition Inhibition->TLR4 Inhibition->IKK

Caption: this compound's inhibitory effect on the TLR4/NF-κB signaling pathway.

Wnt_BetaCatenin_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation BetaCatenin_cyto Cytoplasmic β-catenin BetaCatenin->BetaCatenin_cyto accumulates BetaCatenin_nuc Nuclear β-catenin BetaCatenin_cyto->BetaCatenin_nuc translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds TargetGenes Target Gene Expression (e.g., VEGF) TCF_LEF->TargetGenes activates This compound This compound This compound->Inhibition Inhibition->Dishevelled Inhibition->BetaCatenin_nuc inhibits nuclear accumulation

Caption: this compound's disruption of the Wnt/β-catenin signaling pathway.

References

Technical Support Center: Wogonin Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and mitigating the degradation of Wogonin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution precipitating in the cell culture medium?

A1: this compound has low aqueous solubility. Precipitation can occur if the final concentration of the organic solvent (like DMSO) used to dissolve this compound is too low in the final culture medium, or if the this compound concentration exceeds its solubility limit in the medium.

Q2: I'm observing a decrease in the bioactivity of this compound over time in my cell-based assays. What could be the cause?

A2: this compound is known to be unstable in aqueous solutions, especially at physiological pH (around 7.4) and temperature (37°C) typical for cell culture.[1][2] This degradation can lead to a reduction in its effective concentration and, consequently, its bioactivity.

Q3: Can the color of the cell culture medium affect this compound stability?

A3: While not extensively studied for this compound specifically, some components in cell culture media that contribute to its color, like phenol red, can act as a pH indicator and may have minor effects on the stability of pH-sensitive compounds. However, the primary driver of degradation is likely the aqueous environment and pH.

Q4: How does serum in the culture medium affect this compound's stability and activity?

A4: this compound can bind to serum albumin.[1] This binding can have a dual effect. It might sequester this compound, potentially reducing its immediate availability to cells, but it could also protect it from degradation in the medium, leading to a more sustained effect. The exact impact can vary depending on the serum concentration and the specific cell type.

Troubleshooting Guides

Issue 1: this compound Precipitation in Media
Possible Cause Troubleshooting Step Expected Outcome
Low final solvent concentration Ensure the final concentration of DMSO (or other organic solvent) in the cell culture medium is sufficient to maintain this compound solubility, typically between 0.1% and 0.5%. However, always check the solvent tolerance of your specific cell line.This compound remains in solution without visible precipitation.
This compound concentration too high Prepare a fresh, lower concentration of this compound working solution. Determine the optimal concentration for your experiments that balances efficacy with solubility.A clear working solution that does not precipitate when added to the culture medium.
Improper mixing When adding the this compound stock solution to the medium, vortex or pipette mix gently but thoroughly to ensure even dispersion.Homogeneous distribution of this compound in the medium, preventing localized high concentrations and precipitation.
Issue 2: Loss of this compound Bioactivity Over Time
Possible Cause Troubleshooting Step Expected Outcome
Degradation in aqueous medium Prepare fresh this compound-containing media for each experiment and for media changes during long-term assays. Avoid storing pre-mixed media for extended periods.Consistent and reproducible biological effects of this compound across experiments.
pH-mediated degradation Ensure the pH of your cell culture medium is stable and within the optimal range for your cells (typically 7.2-7.4). Use buffered media and monitor the pH, especially after adding acidic or basic compounds.Minimized pH-dependent degradation of this compound, leading to more stable activity.
Oxidative degradation Supplement the cell culture medium with antioxidants. Ascorbic acid (Vitamin C) has been shown to improve the stability of related flavonoids.[3] Start with a low concentration (e.g., 50-100 µM) and optimize for your cell line.Reduced oxidative degradation of this compound, preserving its biological activity for a longer duration.
Photodegradation Protect this compound stock solutions and culture plates from direct light exposure by using amber tubes and covering plates with foil when not in the incubator.Reduced light-induced degradation, ensuring the intended concentration of active this compound is maintained.

Quantitative Data Summary

Table 1: this compound Solubility

Solvent Solubility Reference
Dimethylformamide (DMF)~20 mg/mL[4]
Dimethyl sulfoxide (DMSO)~20 mg/mL
Ethanol~0.1 mg/mL
1:1 solution of DMSO:PBS (pH 7.2)~0.1 mg/mL
WaterSparingly soluble

Table 2: this compound Stability and Pharmacokinetic Parameters

Parameter Value Condition Reference
Half-life (in vivo) 14 minutesIntravenous administration in rats (40 mg/kg)
Half-life (in vivo) 4.94 ± 2.53 hoursIntragastric administration in beagles (5 mg/kg)
Stability in Aqueous Solution Unstable, especially under basic conditionsForced degradation studies
Storage of Aqueous Solution Not recommended for more than one dayProduct information
Storage of Stock Solution (-20°C) ≥ 4 years (as crystalline solid)Product information

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Sterile, anhydrous DMSO

    • Sterile, light-protective microcentrifuge tubes (e.g., amber tubes)

    • Sterile, pre-warmed cell culture medium

  • Procedure for 10 mM Stock Solution:

    • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration (this compound MW: 284.26 g/mol ).

    • Vortex thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in light-protective tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

  • Procedure for Preparing Working Solution in Cell Culture Medium:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

    • Warm the desired volume of cell culture medium to 37°C.

    • Serially dilute the this compound stock solution in the pre-warmed medium to achieve the final desired concentration. Important: Add the this compound stock solution to the medium and mix immediately and thoroughly to prevent precipitation.

    • Use the freshly prepared this compound-containing medium immediately for your experiments.

Protocol 2: Assessing this compound Stability in Cell Culture Medium
  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

    • Sterile culture plates or tubes

    • Incubator (37°C, 5% CO₂)

    • HPLC system with a C18 column and UV detector

    • Acetonitrile (HPLC grade)

    • Formic acid (or other suitable mobile phase modifier)

    • Ultrapure water

  • Procedure:

    • Prepare a working solution of this compound in the cell culture medium at the desired concentration (e.g., 10 µM).

    • Dispense equal volumes of the this compound-containing medium into sterile tubes or wells of a culture plate.

    • Incubate the samples at 37°C in a 5% CO₂ incubator.

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot from the samples.

    • Immediately store the collected aliquots at -80°C until analysis to halt further degradation.

    • For analysis, thaw the samples and precipitate any proteins (if serum was used) by adding a cold organic solvent like acetonitrile, then centrifuge.

    • Analyze the supernatant using a validated HPLC method to quantify the remaining this compound concentration. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

    • Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assay prep_stock Prepare 10 mM this compound stock solution in DMSO prep_working Prepare this compound working solution in cell culture medium (e.g., 10 µM) prep_stock->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate sample Collect aliquots at various time points (0, 2, 4, 8, 12, 24h) incubate->sample store Store samples at -80°C sample->store analyze Quantify this compound concentration by HPLC store->analyze plot Plot concentration vs. time and calculate half-life analyze->plot

Caption: Workflow for determining this compound stability in cell culture media.

degradation_pathway Potential this compound Degradation Pathway cluster_conditions Degradation Conditions This compound This compound (5,7-dihydroxy-8-methoxyflavone) isomer Isomerized Product (e.g., 5,7-dihydroxy-6-methoxyflavone) This compound->isomer Isomerization oxidized Oxidized Products This compound->oxidized Oxidation cleavage Ring Cleavage Products oxidized->cleavage Further Degradation basic_ph Basic pH basic_ph->this compound oxidation Oxidation (O₂) oxidation->this compound light Light light->this compound

Caption: Putative degradation pathways for this compound under cell culture conditions.

troubleshooting_tree Troubleshooting this compound Instability start Inconsistent/Low this compound Activity? check_prep Is the working solution prepared fresh daily? start->check_prep solution_fresh Yes check_prep->solution_fresh Yes solution_not_fresh No check_prep->solution_not_fresh No check_storage Is the stock solution stored properly (-20°C, protected from light)? storage_ok Yes check_storage->storage_ok Yes storage_not_ok No check_storage->storage_not_ok No check_ph Is the medium pH stable? ph_stable Yes check_ph->ph_stable Yes ph_not_stable No check_ph->ph_not_stable No check_light Are cultures protected from light? light_prot Yes check_light->light_prot Yes light_not_prot No check_light->light_not_prot No add_antioxidant Consider adding an antioxidant (e.g., Ascorbic Acid) action_antioxidant Action: Test antioxidant efficacy and optimize concentration. add_antioxidant->action_antioxidant solution_fresh->check_storage action_prep Action: Prepare fresh working solution for each experiment. solution_not_fresh->action_prep storage_ok->check_ph action_storage Action: Aliquot and store stock correctly. Avoid freeze-thaw. storage_not_ok->action_storage ph_stable->check_light action_ph Action: Use buffered medium, monitor and adjust pH. ph_not_stable->action_ph light_prot->add_antioxidant action_light Action: Protect plates and solutions from light. light_not_prot->action_light

Caption: A decision tree for troubleshooting this compound instability in cell culture.

References

Technical Support Center: Overcoming Drug Resistance to Wogonin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Wogonin, particularly concerning drug resistance.

Troubleshooting Guides

This section offers solutions to common problems researchers may face when working with this compound.

Issue 1: this compound fails to induce expected cytotoxicity or apoptosis in cancer cells.

  • Question: We are treating our cancer cell line with this compound, but we are not observing the expected levels of cell death. What could be the reason?

  • Answer: Several factors could contribute to the lack of response to this compound. Here are some potential causes and troubleshooting steps:

    • Cell Line Specificity: The anticancer effects of this compound can be cell-type specific. For instance, its impact on glycolysis, a key energy source for cancer cells, is dependent on the p53 status of the cells. This compound's inhibitory effect on glycolysis is observed in cells with wild-type p53 but not in those with mutated p53[1].

      • Recommendation: Verify the p53 status of your cell line. If it is p53-mutant, this compound's efficacy might be reduced. Consider using cell lines with wild-type p53 to validate this compound's mechanism of action.

    • Drug Concentration and Treatment Duration: The cytotoxic effects of this compound are dose- and time-dependent[2][3].

      • Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.

    • Low Bioavailability: this compound has poor water solubility and low oral bioavailability, which can limit its effective concentration in in vivo and in vitro models[4][5].

      • Recommendation: Consider using drug delivery systems like nanocarriers or liposomes to enhance the bioavailability and cellular uptake of this compound.

Issue 2: Cancer cells develop resistance to this compound after initial successful treatment.

  • Question: Our cancer cells initially responded to this compound, but now they have become resistant. What are the possible mechanisms of resistance and how can we overcome them?

  • Answer: Acquired resistance to this compound can be mediated by several mechanisms. Here are some common resistance pathways and strategies to overcome them:

    • Upregulation of Efflux Pumps: Overexpression of multidrug resistance (MDR) proteins like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1) can actively pump this compound out of the cell, reducing its intracellular concentration.

      • Recommendation: Co-administer this compound with known inhibitors of P-gp or MRP1. This compound itself has been shown to reverse multidrug resistance by inhibiting P-glycoprotein.

    • Activation of Pro-Survival Signaling Pathways: Cancer cells can activate pro-survival pathways to counteract the apoptotic effects of this compound. The PI3K/Akt and STAT3 signaling pathways are often implicated in drug resistance.

      • Recommendation: Combine this compound with inhibitors of the PI3K/Akt or STAT3 pathways to synergistically enhance its anticancer effects.

    • Altered Antioxidant Defense Mechanisms: Increased expression of antioxidant proteins, regulated by the Nrf2 transcription factor, can protect cancer cells from this compound-induced reactive oxygen species (ROS) accumulation.

      • Recommendation: this compound has been shown to inhibit the Nrf2/ARE signaling pathway, thereby reducing the expression of antioxidant enzymes and sensitizing resistant cells. Consider combining this compound with other agents that induce oxidative stress.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of this compound?

    • A1: this compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. It targets several key signaling pathways such as PI3K/Akt, STAT3, Wnt/β-catenin, and MAPK. This compound is also an inhibitor of cyclin-dependent kinase 9 (CDK9), leading to the transcriptional suppression of the anti-apoptotic protein Mcl-1.

  • Q2: Can this compound be used to sensitize cancer cells to other chemotherapeutic drugs?

    • A2: Yes, this compound has been shown to act as a chemosensitizer and can enhance the efficacy of conventional chemotherapeutic agents like cisplatin, doxorubicin, and etoposide. It can reverse multidrug resistance and work synergistically with these drugs.

  • Q3: Is this compound effective against all types of cancer?

    • A3: this compound has demonstrated anticancer activity against a broad spectrum of cancers in preclinical studies, including breast, lung, colorectal, prostate, and liver cancer. However, its efficacy can vary depending on the specific cancer type and the molecular characteristics of the tumor cells, such as their p53 status.

  • Q4: What are the known limitations of using this compound as an anticancer agent?

    • A4: The main limitations of this compound are its poor water solubility and low oral bioavailability, which can hinder its clinical application. Researchers are exploring novel formulations, such as nanocarriers, to overcome these pharmacokinetic challenges.

Quantitative Data Summary

Table 1: Synergistic Effects of this compound with Chemotherapeutic Agents

Cancer Cell LineChemotherapeutic AgentThis compound ConcentrationEffectReference
Head and Neck Cancer (AMC-HN4R, -HN9R)CisplatinNot specifiedSensitized resistant cells to cisplatin in vitro and in vivo.
Human Myelogenous Leukemia (K562/A02)Adriamycin (ADR)Not specifiedReversed multidrug resistance to ADR.
Human Colon Cancer (HCT116)Doxorubicin, Cisplatin, PaclitaxelNot specifiedEnhanced cytotoxicity of chemotherapeutic agents.
TRAIL-resistant cancer cellsTRAIL50 µMSensitized cells to TRAIL-mediated apoptosis.

Detailed Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) and/or other chemotherapeutic agents for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group.

Protocol 2: Western Blot Analysis for Protein Expression

  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MRP1, Nrf2, p-Akt, c-FLIP, TRAIL-R2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Treatment: Treat cells with this compound and/or other agents as required.

  • DCFH-DA Staining: After treatment, incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity of DCF using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity to determine the level of intracellular ROS.

Signaling Pathways and Experimental Workflows

Wogonin_Resistance_Mechanisms cluster_this compound This compound cluster_Resistance Resistance Mechanisms cluster_Overcoming Overcoming Resistance This compound This compound Efflux Efflux Pumps (P-gp, MRP1) Survival Pro-survival Pathways (PI3K/Akt, STAT3) Antioxidant Antioxidant Defense (Nrf2/ARE) InhibitEfflux Inhibit Efflux Pumps Efflux->InhibitEfflux Targeted by This compound itself InhibitSurvival Inhibit Survival Pathways Survival->InhibitSurvival Combine with inhibitors InduceROS Induce ROS Antioxidant->InduceROS Inhibited by This compound

Caption: Mechanisms of this compound resistance and strategies to overcome them.

Nrf2_ARE_Pathway This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt inhibits Nrf2 Nrf2 PI3K_Akt->Nrf2 activates ARE ARE Nrf2->ARE binds to MRP1 MRP1 ARE->MRP1 upregulates Chemoresistance Chemoresistance MRP1->Chemoresistance leads to

Caption: this compound inhibits the Nrf2/ARE pathway to reverse chemoresistance.

TRAIL_Signaling_Pathway This compound This compound cFLIP c-FLIP This compound->cFLIP downregulates TRAIL_R2 TRAIL-R2 This compound->TRAIL_R2 upregulates Caspase8 Caspase-8 cFLIP->Caspase8 inhibits TRAIL_R2->Caspase8 activates Apoptosis Apoptosis Caspase8->Apoptosis induces

Caption: this compound sensitizes cells to TRAIL-induced apoptosis.

Experimental_Workflow start Hypothesis: Cell line is resistant to this compound step1 Dose-response assay (MTT) start->step1 decision1 Is IC50 high? step1->decision1 step2a Investigate resistance mechanisms: - Western blot for efflux pumps (MRP1) - Western blot for survival pathways (p-Akt) - ROS assay decision1->step2a Yes step2b Cell line is sensitive. Proceed with experiments. decision1->step2b No step3 Select combination therapy: - Efflux pump inhibitor - PI3K/Akt inhibitor - ROS-inducing agent step2a->step3 step4 Perform synergistic studies: - Combination index analysis step3->step4 end Overcome resistance and enhance this compound efficacy step4->end

Caption: Workflow for investigating and overcoming this compound resistance.

References

Validation & Comparative

A Comparative Analysis of Wogonin and Other Major Flavonoids from Scutellaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Scutellaria, commonly known as skullcap, is a rich source of bioactive flavonoids with significant therapeutic potential. Among these, wogonin, baicalein, baicalin, and scutellarein have garnered considerable attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide provides a comparative analysis of these four key flavonoids, summarizing their performance with supporting experimental data, detailing relevant experimental protocols, and visualizing key signaling pathways.

Comparative Biological Activities: A Quantitative Overview

The efficacy of this compound, baicalein, baicalin, and scutellarein varies depending on the specific biological activity and the experimental model. The following tables summarize the available quantitative data (IC50 and EC50 values) to facilitate a direct comparison of their potency. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

FlavonoidCell LineCancer TypeIC50 (µM)Reference
This compound DU145Prostate Cancer~100[1]
22Rv1Prostate Cancer~100[1]
SGC-7901Gastric Cancer20-200 (time-dependent)[1]
Baicalein MCF-7Breast Cancer85.07 ± 1.26[2]
RPMI 8226Multiple Myeloma168.5[3]
CEMT-lymphoid Leukemia4.7
Baicalin CCRF-CEMLeukemia~23.9 (10.6 µg/mL)
CA46Burkitt Lymphoma10
KU-1Bladder Cancer~7.6 (3.4 µg/mL)
EJ-1Bladder Cancer~9.8 (4.4 µg/mL)
MBT-2Bladder Cancer~2.1 (0.93 µg/mL)
Scutellarein Hep3BHepatocellular Carcinoma>100

Table 2: Comparative Anti-inflammatory Activity (IC50 values in µM)

FlavonoidParameterCell LineIC50 (µM)Reference
This compound ----
Baicalein IL-6 ProductionTHP-1~325 (88 µg/mL)
Baicalin IL-6 ProductionTHP-1~1290 (578 µg/mL)
TNF-α ProductionRAW 264.7450
NO ProductionRAW 264.726.76
Scutellarein IL-6 ProductionBEAS-2B36.7 ± 11.0
CCL2 ProductionBEAS-2B20.2 ± 5.6
CXCL8 ProductionBEAS-2B13.2 ± 2.3
DPPH Radical ScavengingCell-free20.71 ± 0.66
Hydroxyl Radical ScavengingCell-free31.76 ± 2.53

Table 3: Comparative Neuroprotective Activity (EC50/IC50 values in µM)

FlavonoidParameterModelEC50/IC50 (µM)Reference
This compound Neuroprotection (OGD)PC12 cells4.3 µg/mL (~15.1)
Baicalein Neuroprotection (OGD)PC12 cells-
Baicalin Neuroprotection (OGD)PC12 cells1.2 µg/mL (~2.7)
Scutellarein DPPH Radical ScavengingCell-free16.84
ABTS Radical ScavengingCell-free3.00
Hydroxyl Radical ScavengingCell-free310

Mechanisms of Action: A Focus on Key Signaling Pathways

The therapeutic effects of these flavonoids are largely attributed to their ability to modulate critical intracellular signaling pathways, particularly the NF-κB and MAPK pathways, which are central to inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammatory responses. This compound, baicalein, baicalin, and scutellarein have all been shown to inhibit NF-κB activation, albeit through potentially different mechanisms. Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, COX-2, and iNOS.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main MAPK families are ERK, JNK, and p38. These Scutellaria flavonoids have been demonstrated to differentially modulate MAPK signaling. For instance, scutellarin has been shown to suppress the phosphorylation of JNK and p38 MAPKs. The inhibition of specific MAPK pathways can contribute to the anticancer and anti-inflammatory effects of these compounds.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cellular Receptors cluster_pathways Signaling Pathways cluster_flavonoids Scutellaria Flavonoids cluster_response Cellular Response Stimulus LPS TLR4 TLR4 Stimulus->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) MAPK->Gene_Expression activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Gene_Expression activates Flavonoids This compound Baicalein Baicalin Scutellarein Flavonoids->MAPK Flavonoids->IKK G Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat with Flavonoids Incubate_24h->Treat_Cells Incubate_Treatment Incubate (e.g., 48h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4 hours Add_MTT->Incubate_MTT Add_Detergent Add Detergent to solubilize Incubate_MTT->Add_Detergent Read_Absorbance Read Absorbance (570 nm) Add_Detergent->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Wogonin: A Comparative Analysis of its Anti-Tumor Efficacy in Lung, Colon, and Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the anti-tumor effects of Wogonin, a flavonoid derived from the root of Scutellaria baicalensis, across three distinct cancer cell lines: A549 (non-small cell lung cancer), HCT-116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the differential efficacy and mechanisms of this compound.

Comparative Efficacy of this compound

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[1] Its efficacy, however, varies depending on the cancer type and the specific molecular characteristics of the cell line. This guide focuses on a direct comparison of its effects on A549, HCT-116, and MCF-7 cells, summarizing key quantitative data from multiple studies.

ParameterA549 (Lung Cancer)HCT-116 (Colon Cancer)MCF-7 (Breast Cancer)
IC50 Value ~18.17 µg/mL (at 48h)[2]Not explicitly specified in the provided search results.~85 µM (at 72h)[2]
Cell Viability Reduced to 31% with 50 µM this compound.[3]Dose-dependent inhibition of cell viability (0-100 µM).Dose- and time-dependent decrease in viability.[2]
Apoptosis This compound induces apoptosis.This compound induces apoptosis.This compound induces apoptosis.
Bax/Bcl-2 Ratio This compound treatment leads to an increase in the Bax/Bcl-2 ratio.This compound treatment is associated with the involvement of Bax in apoptosis.This compound treatment leads to an increase in the Bax/Bcl-2 ratio.

Experimental Validation Workflow

The validation of this compound's anti-tumor effects typically follows a standardized experimental workflow designed to assess its impact on cell viability, proliferation, and the induction of apoptosis.

G cluster_0 In Vitro Studies Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Cell Viability Flow Cytometry Flow Cytometry This compound Treatment->Flow Cytometry Apoptosis Assay Western Blot Western Blot This compound Treatment->Western Blot Protein Expression Data Analysis Data Analysis MTT Assay->Data Analysis Flow Cytometry->Data Analysis Western Blot->Data Analysis

Fig. 1: Experimental workflow for validating this compound's anti-tumor effects.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt pathway is a central target, and its inhibition by this compound leads to downstream effects that promote cancer cell death.

G This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates Bcl-2 Bcl-2 Akt->Bcl-2 activates (anti-apoptotic) Bax Bax Akt->Bax inhibits (pro-apoptotic) Apoptosis Apoptosis Bcl-2->Apoptosis inhibits Bax->Apoptosis promotes

Fig. 2: this compound's modulation of the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (A549, HCT-116, or MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Bax and Bcl-2
  • Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Densitometry Analysis: Quantify the band intensities and calculate the Bax/Bcl-2 ratio.

This guide provides a foundational comparison of this compound's anti-tumor effects. Further research is encouraged to explore its therapeutic potential in greater detail.

References

Wogonin's Synergistic Potential with Paclitaxel in Ovarian Cancer: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Emerging preclinical research suggests that wogonin, a flavonoid derived from the root of Scutellaria baicalensis, may enhance the therapeutic efficacy of paclitaxel, a cornerstone chemotherapy for ovarian cancer. This guide provides a comparative analysis of the synergistic effects of this compound and paclitaxel, summarizing key experimental findings and outlining the molecular pathways involved. This information is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

Paclitaxel is a potent mitotic inhibitor widely used in the treatment of ovarian cancer. However, the development of drug resistance remains a significant clinical challenge. Natural compounds that can sensitize cancer cells to conventional chemotherapy are of great interest. This compound has demonstrated anti-cancer properties in various malignancies, including ovarian cancer, by inducing apoptosis and causing cell cycle arrest.[1][2] This guide focuses on the potential of this compound to act synergistically with paclitaxel in ovarian cancer models.

Quantitative Analysis of Synergistic Activity

While direct quantitative data on the synergistic activity of this compound and paclitaxel in ovarian cancer is still emerging, studies on this compound in combination with other chemotherapeutic agents provide a strong rationale for its investigation with paclitaxel. For instance, a study on the combination of two phyto-active chemicals, oridonin and this compound, in ovarian cancer cell lines (A2780 and the paclitaxel-resistant PTX10) and primary patient cultures demonstrated significant synergistic cytotoxicity. The combination indices (CI) in this study ranged from 0.39 to 0.95, indicating a synergistic relationship.[3] A CI value less than 1.0 is indicative of synergy.

This data, although not directly involving paclitaxel, suggests that this compound has the potential to enhance the efficacy of other cytotoxic agents in ovarian cancer, including paclitaxel. Further studies are warranted to specifically quantify the synergy between this compound and paclitaxel in various ovarian cancer cell lines.

Experimental Data Summary

The following tables summarize the effects of this compound on ovarian cancer cells, providing a basis for its potential synergistic action with paclitaxel.

Table 1: In Vitro Efficacy of this compound on Ovarian Cancer Cell Viability
Cell LineThis compound Concentration (µM)Incubation Time (hours)Cell Viability Reduction (%)Citation
Caov-310727%[4]
207212%[4]
507221%
1007236%
1507255%
2007282%
A278010724%
207211%
507219%
1007233%
1507252%
2007279%
Table 2: Effect of this compound on Apoptosis and Cell Cycle in A2780 Ovarian Cancer Cells
TreatmentParameterObservationCitation
This compoundApoptosisIncreased percentage of apoptotic cells.
Cell CycleArrest at the G0/G1 phase.
Protein ExpressionUpregulation of Bax and p53; Downregulation of Bcl-2 and Akt.

Mechanisms of Action and Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, which may also underpin its synergistic potential with paclitaxel.

One of the primary mechanisms is the induction of apoptosis, or programmed cell death. This compound has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway.

Furthermore, this compound influences cell cycle progression. Studies have demonstrated that this compound can induce cell cycle arrest at the G0/G1 phase in A2780 ovarian cancer cells. This is often accompanied by the downregulation of key cell cycle regulatory proteins.

The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, is another target of this compound. Downregulation of Akt has been observed in this compound-treated ovarian cancer cells, contributing to its pro-apoptotic effects.

The diagram below illustrates the proposed signaling pathway through which this compound induces apoptosis in ovarian cancer cells.

G This compound This compound Akt Akt This compound->Akt inhibition Bax Bax This compound->Bax upregulation Bcl2 Bcl-2 Akt->Bcl2 inhibition Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in ovarian cancer cells.

Experimental Protocols

The following are summaries of methodologies used in the cited studies to evaluate the effects of this compound on ovarian cancer cells.

Cell Viability Assay (MTT Assay)
  • Ovarian cancer cells (Caov-3 and A2780) were seeded in 96-well plates at a density of 2×10^5 cells/well and incubated for 12 hours.

  • The cells were then treated with various concentrations of this compound (10, 20, 50, 100, 150, and 200 µM) or DMSO (control) for 72 hours.

  • Following treatment, 20 µL of MTT solution (0.5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The resulting formazan crystals were dissolved in 300 µL of DMSO.

  • The absorbance was measured at a specific wavelength to determine cell viability.

Apoptosis Assay (Hoechst 33342 Staining)
  • A2780 cells were treated with different concentrations of this compound.

  • After treatment, the cells were stained with Hoechst 33342, a fluorescent dye that binds to DNA.

  • The stained cells were observed under a fluorescence microscope.

  • Apoptotic cells were identified by their characteristic condensed and fragmented nuclei, which exhibit bright blue fluorescence.

Western Blot Analysis
  • A2780 cells were treated with this compound.

  • Total protein was extracted from the cells, and protein concentration was determined.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Akt, p53).

  • After washing, the membrane was incubated with a secondary antibody.

  • The protein bands were visualized using a chemiluminescence detection system.

The workflow for a typical Western Blot analysis is depicted below.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Lysis Cell_Lysis Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS_PAGE Protein_Quantification->SDS_PAGE Blotting Blotting SDS_PAGE->Blotting Blocking Blocking Blotting->Blocking Primary_Ab Primary_Ab Blocking->Primary_Ab Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Caption: Standard workflow for Western Blot analysis.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that this compound has significant anti-cancer activity in ovarian cancer cells. Its ability to induce apoptosis and cell cycle arrest, coupled with its modulatory effects on key signaling pathways like PI3K/Akt, provides a solid foundation for investigating its synergistic potential with paclitaxel. While direct quantitative synergy data is currently limited, the existing research justifies further in-depth studies. Future research should focus on determining the optimal concentrations and treatment schedules for the this compound-paclitaxel combination, elucidating the precise molecular mechanisms of their synergistic interaction, and validating these findings in in vivo models of ovarian cancer, including paclitaxel-resistant models. Such studies will be crucial in translating these promising preclinical findings into potential clinical applications for patients with ovarian cancer.

References

A Comparative Analysis of Wogonin and Its Synthetic Analogs: Efficacy in Anticancer, Anti-inflammatory, and Neuroprotective Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Wogonin, a naturally occurring monoflavone extracted from the root of Scutellaria baicalensis, has garnered significant attention for its diverse pharmacological activities. Extensive preclinical studies have demonstrated its potential as an anticancer, anti-inflammatory, and neuroprotective agent.[1][2] This has spurred the development of synthetic analogs aimed at enhancing its therapeutic efficacy, bioavailability, and specificity.[3] This guide provides a comprehensive comparison of the efficacy of this compound and its synthetic analogs, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Anticancer Efficacy: A Quantitative Comparison

This compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[4] Synthetic modifications of the this compound scaffold have been explored to improve its potency against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its analogs, providing a quantitative comparison of their cytotoxic activities.

Table 1: Comparative Anticancer Activity (IC50) of this compound and its Analogs against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
This compound HL-60 (Leukemia)>100
K562 (Leukemia)>100
LNCaP (Prostate)42
PC-3 (Prostate)50
Neobaicalein HL-60 (Leukemia)40.5
K562 (Leukemia)84.8
LNCaP (Prostate)22
PC-3 (Prostate)35
6-Hydroxyflavone HL-60 (Leukemia)>100
K562 (Leukemia)>100
Baicalein HL-60 (Leukemia)59.4
K562 (Leukemia)70.2
LNCaP (Prostate)13
PC-3 (Prostate)25

Note: The data presented is compiled from various sources and experimental conditions may differ.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[5] The following table compares the inhibitory effects of this compound and its 7-O-terpenylated synthetic analogs on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages.

Table 2: Comparative Anti-inflammatory Activity of this compound and its 7-O-Terpenylated Analogs

CompoundConcentration (µM)NO Production Inhibition (%)Reference
This compound 6.25~40%
12.5~60%
25~80%
50~95%
7-O-prenylthis compound 6.25~20%
7-O-geranylthis compound 6.25~30%
7-O-farnesylthis compound 6.25~15%

Note: The data is estimated from graphical representations in the cited literature and experimental conditions should be considered.

Neuroprotective Efficacy: Protecting Neurons from Damage

This compound and its analogs have shown promise in protecting neuronal cells from various insults, including oxygen-glucose deprivation (OGD), a model for ischemic stroke. The following table summarizes the cytoprotective effects of this compound and related flavonoids in an OGD-induced PC12 cell injury model.

Table 3: Comparative Neuroprotective Effects of this compound and its Analogs

CompoundCC50 (µg/mL)Minimum Effective Concentration (MEC) (µg/mL)Reference
This compound 10.610
Baicalein 8.91
Wogonoside 13.71
Baicalin 188.410

CC50: 50% cytotoxic concentration. MEC: Minimum effective concentration for neuroprotection.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound and its analogs are mediated through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate a key signaling pathway involved in this compound's anticancer activity and a typical experimental workflow for its evaluation.

cluster_0 This compound-Induced Apoptosis Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl2 Akt->Bcl2 Phosphorylates (Inactivates Bax inhibition) Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound's pro-apoptotic signaling cascade.

cluster_1 Experimental Workflow: Anticancer Efficacy Cell_Culture Cancer Cell Culture Treatment Treatment with this compound / Analogs Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Western_Blot Western Blot for Apoptotic Proteins (Bax/Bcl-2) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Western_Blot->Data_Analysis

Workflow for assessing anticancer efficacy.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound and its analogs on cancer cell lines and to calculate the IC50 values.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound and synthetic analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or its synthetic analogs for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins (Bax/Bcl-2)

This protocol is used to assess the effect of this compound and its analogs on the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

LPS-Induced Nitric Oxide (NO) Production Assay

This protocol is used to evaluate the anti-inflammatory activity of this compound and its analogs by measuring the inhibition of NO production in macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound and synthetic analogs

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or its analogs for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO production inhibition.

Conclusion

This compound demonstrates significant potential across anticancer, anti-inflammatory, and neuroprotective applications. The development of synthetic analogs has shown promise in enhancing its efficacy, as evidenced by the comparative data presented. However, the available data is often from studies with varying experimental conditions, highlighting the need for standardized, head-to-head comparative studies to fully elucidate the structure-activity relationships and identify the most promising candidates for further development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this exciting field.

References

Wogonin Target Validation: A Comparative Guide Utilizing CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the molecular targets of Wogonin, a natural flavonoid with promising anti-cancer properties, and offers a detailed framework for their validation using CRISPR/Cas9 gene-editing technology. While direct experimental validation of this compound's targets using CRISPR/Cas9 is not yet extensively documented in published literature, this guide synthesizes existing data on this compound's mechanisms of action and provides a robust, evidence-based protocol for such validation studies.

Introduction to this compound and its Putative Targets

This compound, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated significant anti-tumor effects in a variety of cancers.[1] Its therapeutic potential stems from its ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis.[2] Preclinical studies have identified several primary targets and signaling cascades affected by this compound, most notably the PI3K/Akt and JAK/STAT3 pathways, which are frequently dysregulated in cancer.[3][4]

Comparative Analysis of this compound and Alternative Pathway Inhibitors

To objectively evaluate this compound's performance, this section compares its efficacy with other known inhibitors of the PI3K/Akt and STAT3 pathways.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and compare it with other inhibitors targeting the PI3K/Akt and STAT3 pathways.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Reference
SGC-7901Gastric Cancer20-200 (dose-dependent)[5]
BGC-823Gastric Cancer20-200 (dose-dependent)
MKN-45Gastric Cancer20-200 (dose-dependent)
SKOV3Ovarian Cancer>20 (weak effect)
SKOV3/DDP (cisplatin-resistant)Ovarian Cancer>20 (weak effect)
GH3Prolactinoma30-120 (dose-dependent)
MMQProlactinoma50-200 (dose-dependent)

Table 2: Comparison of this compound with Other PI3K/Akt and STAT3 Pathway Inhibitors

CompoundTarget PathwayCancer TypeIC50Reference
This compound PI3K/Akt, STAT3 Various Variable (µM range)
LY294002PI3KOvarian Cancer10 µM (used concentration)
BKM120PI3KNon-Small Cell Lung Cancer0.1 - 1 µM
FLLL32STAT3Pancreatic, Breast Cancer~5 µM
Cpd 23 (Selective STAT3 inhibitor)STAT3Colitis Model25.7 µM
Cpd 46 (Dual STAT1/STAT3 inhibitor)STAT1/STAT3Colitis Model23.7 µM

CRISPR/Cas9-Mediated Target Validation Workflow

The following diagram and protocol outline a comprehensive workflow for validating a putative molecular target of this compound, such as a key component of the PI3K/Akt or STAT3 pathway, using CRISPR/Cas9 technology.

Wogonin_Target_Validation_Workflow cluster_design Phase 1: gRNA Design & Vector Construction cluster_transfection Phase 2: Gene Editing in Cancer Cells cluster_validation Phase 3: Knockout Validation cluster_phenotype Phase 4: Phenotypic Analysis A Identify Target Gene (e.g., AKT1, STAT3) B Design sgRNAs (2-3 per target) A->B C Clone sgRNA into Cas9 Expression Vector B->C D Transfect Cancer Cells with CRISPR Plasmid C->D E Select Transfected Cells (e.g., Puromycin) D->E F Isolate Single-Cell Clones E->F G Genomic DNA Extraction & PCR Amplification F->G I Western Blot to Confirm Protein Knockout F->I H Sanger Sequencing to Confirm Indels G->H J Treat WT and KO Cells with this compound K Cell Viability Assay (MTT/MTS) J->K L Apoptosis Assay (Flow Cytometry) J->L M Western Blot for Downstream Effectors J->M

CRISPR/Cas9 workflow for this compound target validation.

Experimental Protocols

CRISPR/Cas9-Mediated Gene Knockout Protocol

This protocol provides a general framework for generating a gene knockout in a cancer cell line.

  • sgRNA Design and Cloning:

    • Identify the target gene (e.g., AKT1 or STAT3).

    • Design 2-3 single guide RNAs (sgRNAs) targeting an early exon using an online design tool.

    • Synthesize and anneal complementary oligonucleotides for the chosen sgRNA.

    • Clone the annealed oligos into a Cas9 expression vector (e.g., lentiCRISPRv2) that also contains a selection marker like puromycin resistance.

  • Cell Transfection and Selection:

    • Culture the cancer cell line of interest (e.g., SGC-7901) to 70-80% confluency.

    • Transfect the cells with the sgRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000).

    • 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) at a predetermined concentration.

    • Maintain selection until non-transfected control cells are completely eliminated.

  • Single-Cell Cloning and Expansion:

    • Serially dilute the selected cell population into 96-well plates to isolate single cells.

    • Monitor the plates for the growth of individual colonies.

    • Expand the monoclonal colonies into larger culture vessels.

  • Knockout Validation:

    • Genomic DNA Analysis: Extract genomic DNA from each clonal population. Amplify the region surrounding the sgRNA target site by PCR. Sequence the PCR products using Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.

    • Western Blot Analysis: Prepare protein lysates from the wild-type and putative knockout clones. Perform western blotting using an antibody specific for the target protein to confirm the absence of its expression in the knockout clones.

Cell Viability (MTT) Assay Protocol

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed both wild-type and knockout cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Protocol for PI3K/Akt and STAT3 Pathways

This protocol is for detecting the expression and phosphorylation status of key proteins in the PI3K/Akt and STAT3 signaling pathways.

  • Protein Extraction: Lyse the treated and untreated wild-type and knockout cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., Akt, p-Akt, STAT3, p-STAT3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound.

PI3K_Akt_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation This compound This compound This compound->PI3K This compound->Akt

This compound's inhibitory effect on the PI3K/Akt pathway.

JAK_STAT3_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus GeneExpression Target Gene Expression Nucleus->GeneExpression This compound This compound This compound->JAK This compound->STAT3

This compound's inhibitory effect on the JAK/STAT3 pathway.

Conclusion

This compound presents a compelling profile as a multi-targeted anti-cancer agent, primarily through the inhibition of the PI3K/Akt and JAK/STAT3 signaling pathways. While existing research strongly supports these mechanisms, definitive validation through genetic approaches like CRISPR/Cas9 is a critical next step. The experimental framework provided in this guide offers a clear and robust methodology for researchers to unequivocally validate the molecular targets of this compound, thereby strengthening its potential for future clinical development. The comparative data presented also positions this compound as a promising natural alternative to synthetic inhibitors, warranting further investigation into its therapeutic efficacy and safety.

References

Comparative study of Wogonin's effect on normal versus cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Wogonin's Effects on Normal Versus Cancer Cells

Introduction

This compound, a flavonoid compound primarily isolated from the root of Scutellaria baicalensis (Chinese skullcap), has garnered significant attention in oncological research. Emerging evidence suggests that this compound exhibits selective cytotoxicity towards various cancer cells while demonstrating minimal adverse effects on their normal counterparts. This selective action positions this compound as a promising candidate for cancer therapy. This guide provides a comparative overview of this compound's effects on normal versus cancer cells, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Comparative Cytotoxicity

This compound has been shown to inhibit the proliferation of a wide array of cancer cell lines in a dose-dependent manner, while its impact on normal, non-malignant cells is significantly less pronounced. This differential effect is a cornerstone of its therapeutic potential.

Cell LineCell TypeThis compound ConcentrationEffectReference
Cancer Cells
A549 & A427Human Lung Carcinoma50 µMCell viability reduced to 31% and 34%, respectively.[1]
Caov-3 & A2780Human Ovarian Carcinoma200 µMCell viability reduced to 18% and 21%, respectively.[2]
U251 & U87Human Glioma12.5-100 µMDose-dependent induction of cell death.[3]
VariousHuman Breast Cancer50-200 µMTime- and concentration-dependent attenuation of cell growth.[4]
SW480, HCT-116, HT-29Human Colorectal Cancer60 µMCell growth inhibited by 77.5%, 68.4%, and 34.9%, respectively.[5]
Malignant T-cellsLeukemia50-100 µMDose-dependent increase in apoptotic cell death.
Normal Cells
BEAS-2BNormal Human Lung Epithelial50 µMNo significant reduction in cell viability.
Human Primary AstrocytesNormal Human Brain CellsUp to 100 µMIC50 > 100 µM, indicating low toxicity.
CCD-18CoNormal Human Colon Fibroblasts>100 µMNegligible cytotoxic effects (IC50 > 100 µM).
Normal T-lymphocytesNormal Human Blood Cells50-100 µMNo or very low toxicity observed.
HOK, HOF, HEKNormal Human Oral & Skin Cells10-100 µMDid not reduce the viability of normal cells.

Mechanisms of Action: A Dichotomous Role

The selective anticancer activity of this compound is attributed to its differential effects on cellular processes such as apoptosis, cell cycle progression, and key signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a multitude of cancer cell types. This programmed cell death is often mediated through the generation of reactive oxygen species (ROS), which cancer cells are more susceptible to due to their altered metabolic state.

  • In Cancer Cells: Treatment with this compound leads to an increase in ROS, which in turn triggers the intrinsic apoptotic pathway. This is characterized by the activation of caspases (3, 8, and 9), an increased Bax/Bcl-2 ratio, and cleavage of PARP. Studies on malignant hepatoma (HepG2) and T-cells have shown that this compound induces apoptosis through H2O2 generation and subsequent Ca2+ overload.

  • In Normal Cells: this compound does not significantly induce apoptosis in normal cells at concentrations that are cytotoxic to cancer cells. In some cases, this compound has even been reported to protect normal cells, such as thymocytes, from apoptosis induced by other anticancer drugs.

Cell Cycle Arrest

This compound can halt the progression of the cell cycle in cancerous cells, thereby preventing their proliferation.

  • In Cancer Cells: this compound has been observed to induce cell cycle arrest at different phases depending on the cancer type. For example, it causes G2/M phase arrest in ovarian cancer and colorectal cancer cells, and G0/G1 phase arrest in other cancer cell lines.

  • In Normal Cells: The effect of this compound on the cell cycle of normal cells is not as pronounced, and they are generally not arrested at the same concentrations that affect cancer cells.

Modulation of Signaling Pathways

This compound's anticancer effects are also a result of its ability to modulate various intracellular signaling pathways that are often dysregulated in cancer.

  • In Cancer Cells: this compound has been shown to inhibit several key oncogenic pathways, including PI3K/Akt, STAT3, and Wnt/β-catenin. It also acts as an inhibitor of cyclin-dependent kinase 9 (CDK9), which leads to the downregulation of the anti-apoptotic protein Mcl-1. In malignant T-cells, this compound's pro-apoptotic effect is mediated through the activation of the PLCγ1-Ca2+ pathway.

  • In Normal Cells: Normal cells, with their properly regulated signaling networks, are less susceptible to the modulatory effects of this compound at therapeutic concentrations. For instance, the PLCγ1-Ca2+ pathway is not persistently activated in normal T-cells upon this compound treatment.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., Caov-3, A2780) in 96-well plates at a density of 2×10^5 cells per well and incubate at 37°C for 12 hours.

  • Treatment: Incubate the cells with varying concentrations of this compound (e.g., 10, 20, 50, 100, 150, and 200 µM) or a vehicle control (DMSO) for a specified period, typically 72 hours.

  • MTT Addition: Add 20 µL of a 0.5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 300 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) using an enzyme-linked immunoassay reader. Cell viability is calculated as a percentage relative to the control group.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)
  • Cell Treatment: Treat cells (e.g., A427) with desired concentrations of this compound (e.g., 25, 30, and 50 µM) for 72 hours.

  • Harvesting: Harvest the cells and wash them with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer to a density of 2x10^5 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) solutions to the cell suspension and incubate for 20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells (e.g., A2780) in 60 mm plates at a density of 2.5×10^5 cells per well. Treat with this compound (e.g., 100, 150, and 200 μM) for 72 hours.

  • Harvesting and Fixation: Trypsinize the cells, wash with PBS, and fix in 70% ethanol overnight.

  • RNase Treatment: Treat the cells with a 20 μg/mL solution of RNase A.

  • Staining: Stain the cells with a 10 μg/mL solution of propidium iodide (PI) at 37°C for 3 hours.

  • Analysis: Analyze the DNA content and cell cycle distribution by flow cytometry.

Visualizing the Mechanisms

The following diagrams illustrate the differential signaling pathways affected by this compound in cancer cells and a typical experimental workflow.

Wogonin_Signaling_Pathway cluster_cancer Cancer Cell cluster_normal Normal Cell Wogonin_cancer This compound ROS ↑ ROS Wogonin_cancer->ROS CDK9 CDK9 Wogonin_cancer->CDK9 inhibits PI3K_Akt PI3K/Akt Pathway Wogonin_cancer->PI3K_Akt inhibits PLCg1_Ca2 PLCγ1/Ca2+ Pathway Wogonin_cancer->PLCg1_Ca2 activates CellCycleArrest Cell Cycle Arrest Wogonin_cancer->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis Mcl1 ↓ Mcl-1 CDK9->Mcl1 PI3K_Akt->Apoptosis PLCg1_Ca2->Apoptosis Mcl1->Apoptosis Wogonin_normal This compound Homeostasis Cellular Homeostasis Maintained Wogonin_normal->Homeostasis Minimal Effect

Caption: Differential effects of this compound on signaling pathways in cancer versus normal cells.

Experimental_Workflow start Start: Cell Culture (Cancer vs. Normal) treatment This compound Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot) treatment->pathway data_analysis Data Analysis & Comparison viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis pathway->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for comparing this compound's effects.

Conclusion

The collective evidence strongly indicates that this compound exhibits preferential cytotoxicity against cancer cells while largely sparing normal cells. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways, underscores its potential as a selective anticancer agent. The differential response between malignant and non-malignant cells appears to be rooted in the inherent metabolic and signaling differences between these cell types, particularly their varying sensitivity to oxidative stress. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in cancer treatment.

References

Wogonin: A Natural Flavonoid's Anti-Inflammatory Profile Compared to Standard NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of wogonin, a natural flavonoid, against commonly used non-steroidal anti-inflammatory drugs (NSAIDs), including indomethacin, diclofenac, and celecoxib. The information is compiled from preclinical studies to assist in the evaluation of this compound as a potential anti-inflammatory agent.

In Vitro Anti-Inflammatory Activity

This compound exhibits its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting key enzymes and signaling pathways involved in the inflammatory cascade. A significant aspect of its action is the inhibition of cyclooxygenase (COX) enzymes and the reduction of nitric oxide (NO) production.

Cyclooxygenase (COX) Inhibition

This compound has been shown to inhibit COX-2, the inducible isoform of the cyclooxygenase enzyme that plays a crucial role in inflammatory prostaglandin synthesis[1][2][3]. The 50% inhibitory concentration (IC50) for this compound's COX-2 inhibition has been reported, alongside values for well-known NSAIDs. However, it is crucial to note that these values are often determined in different experimental systems, which can influence the results.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Experimental System
This compound-46Homogenate of aspirin-pretreated RAW 264.7 cells[1]
Diclofenac0.0760.026Human peripheral monocytes[4]
Indomethacin0.00900.31Human peripheral monocytes
Celecoxib826.8Human peripheral monocytes

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental methodologies.

Nitric Oxide (NO) Production Inhibition

This compound effectively suppresses the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). One study reported an IC50 value of 31 µM for the inhibition of NO production in LPS-induced RAW 264.7 cells.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the acute anti-inflammatory effects of various compounds. The percentage of edema inhibition is a key parameter for comparison. Below is a compilation of data from various studies. It is important to consider that dosages and time points of measurement can vary between studies, impacting direct comparisons.

CompoundDose (mg/kg)Time Point (hours)Edema Inhibition (%)
This compound253~40% (estimated from graphical data)
503~55% (estimated from graphical data)
1003~70% (estimated from graphical data)
Indomethacin10354
10454
10533
Diclofenac5356.17
20371.82
Celecoxib306Significant reduction in edema (quantitative % not provided)
503Significant reduction in paw edema
505Significant reduction in paw edema

Mechanistic Insights: Modulation of Signaling Pathways

This compound's anti-inflammatory effects are underpinned by its ability to modulate key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.

NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the activation of NF-κB, a critical transcription factor in the inflammatory process. It achieves this by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory genes.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits NF-kB_n NF-kB NF-kB->NF-kB_n Translocation This compound This compound This compound->IKK Inhibits Gene Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NF-kB_n->Gene Expression Promotes

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

This compound also modulates the MAPK signaling pathway, which is involved in the production of inflammatory mediators. It has been shown to inhibit the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK, thereby suppressing the downstream inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK p38, ERK, JNK MAPKK->MAPK Phosphorylates Transcription Factors AP-1, etc. MAPK->Transcription Factors Activates This compound This compound This compound->MAPK Inhibits Phosphorylation Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Gene Expression Promotes

Caption: this compound's inhibitory action on the MAPK pathway.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used. They are acclimatized for at least one week before the experiment.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in sterile saline is administered into the right hind paw of the rats.

  • Drug Administration: Test compounds (this compound or NSAIDs) or the vehicle (control) are administered orally or intraperitoneally, usually 30-60 minutes before the carrageenan injection.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Acclimatization Animal Acclimatization (Rats, 1 week) Grouping Grouping of Animals Animal_Acclimatization->Grouping Baseline_Measurement Baseline Paw Volume Measurement (Plethysmometer) Grouping->Baseline_Measurement Drug_Admin Drug Administration (this compound/NSAID/Vehicle) Baseline_Measurement->Drug_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Admin->Carrageenan_Injection Time_Points Paw Volume Measurement at Time Intervals (e.g., 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Time_Points Data_Analysis Data Analysis Time_Points->Data_Analysis Calculation Calculation of % Edema Inhibition Data_Analysis->Calculation

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

In Vitro Inhibition of Nitric Oxide (NO) Production

This assay evaluates the effect of compounds on NO production in macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound or NSAIDs) for a specific period (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.

  • Incubation: The plates are incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540-550 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated (LPS-stimulated) control wells.

Conclusion

This compound demonstrates significant anti-inflammatory properties in both in vitro and in vivo preclinical models. Its mechanisms of action, involving the inhibition of COX-2, iNOS, and the modulation of NF-κB and MAPK signaling pathways, are comparable to those of established NSAIDs. While direct comparative studies are limited, the available data suggests that this compound possesses potent anti-inflammatory effects. Further well-controlled comparative studies are warranted to fully elucidate its therapeutic potential relative to standard NSAIDs for the development of novel anti-inflammatory drugs.

References

Replicating In Vitro Efficacy of Wogonin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of published in vitro data on the anticancer efficacy of Wogonin. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways affected by this flavonoid.

This compound, a flavonoid isolated from the root of Scutellaria baicalensis, has demonstrated significant anticancer properties across a variety of cancer cell lines in numerous preclinical studies. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways. This guide aims to provide the necessary information to replicate and build upon these published findings.

Quantitative Data Summary

The efficacy of this compound varies across different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values obtained from various studies. The following tables summarize the reported IC50 values and the effects of this compound on apoptosis and the cell cycle.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Citation
Breast CancerMCF-750-200[1]
Breast CancerMDA-MB-23150-200[1]
Ovarian CancerA2780200[2]
Lung CancerA549~35 (at 72h)
Lung CancerA427~30 (at 72h)
Colorectal CancerHCT116Not specified
LeukemiaHL-600-100
Gastric CancerSGC-790120-200
Gastric CancerBGC-82320-200
Gastric CancerMKN-4520-200
ProlactinomaGH30-120
ProlactinomaMMQNot specified

Table 2: Effects of this compound on Apoptosis and Cell Cycle

Cell LineConcentration (µM)Effect on ApoptosisEffect on Cell CycleCitation
A42725, 30, 50Increased percentage of apoptotic cellsNot specified
HCT116Not specifiedInduces apoptosisG1 phase arrest
SW-48020, 40, 60Not specifiedIncreased G1 phase (65.1%, 70.1%, 81.5% respectively)
SGC-7901Not specifiedInduces apoptosisG0/G1 arrest
BGC-823Not specifiedInduces apoptosisG0/G1 arrest
HeLa30, 60, 90Not specifiedG1 phase arrest
K562Not specifiedNot specifiedInduces cell cycle arrest
SiHa, CaSkiNot specifiedInduces apoptosisNot specified

Key Experimental Protocols

To facilitate the replication of published findings, detailed protocols for three key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effect of this compound on cancer cells.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • This compound-treated and control cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time and concentrations.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing this compound's Mechanism of Action

To illustrate the cellular pathways and experimental processes involved in this compound's anticancer activity, the following diagrams have been generated using Graphviz.

Wogonin_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits pAkt p-Akt (Inactive) This compound->pAkt Prevents Phosphorylation Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Wogonin_Wnt_Beta_Catenin_Pathway cluster_nucleus Nucleus This compound This compound Wnt Wnt This compound->Wnt Decreases expression DegradationComplex Degradation Complex This compound->DegradationComplex Activates TCFLef TCF/Lef This compound->TCFLef Inhibits activity Wnt->DegradationComplex Inhibits BetaCatenin β-catenin DegradationComplex->BetaCatenin Promotes degradation Nucleus Nucleus BetaCatenin->Nucleus Translocation GeneTranscription Target Gene Transcription TCFLef->GeneTranscription Activates

Caption: this compound deregulates the Wnt/β-catenin signaling pathway.

Experimental_Workflow CellCulture Cancer Cell Culture WogoninTreatment This compound Treatment CellCulture->WogoninTreatment CellViability Cell Viability (MTT Assay) WogoninTreatment->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) WogoninTreatment->ApoptosisAssay CellCycle Cell Cycle Analysis (PI Staining) WogoninTreatment->CellCycle WesternBlot Western Blot (Protein Expression) WogoninTreatment->WesternBlot

Caption: General experimental workflow for in vitro this compound efficacy studies.

References

Head-to-Head Comparison of Wogonin Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Wogonin, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated significant potential as an anti-inflammatory and anti-cancer agent.[1][2][3][4] However, its clinical translation is hampered by poor water solubility and low oral bioavailability.[1] To overcome these limitations, various drug delivery systems have been developed to enhance its therapeutic efficacy. This guide provides a head-to-head comparison of different this compound delivery systems, supported by experimental data, to aid researchers and drug development professionals in selecting the optimal formulation strategy.

Performance Data of this compound Delivery Systems

The following tables summarize the physicochemical properties, in vitro performance, and in vivo pharmacokinetics of various this compound delivery systems based on published experimental data.

Table 1: Physicochemical Characterization

Delivery SystemParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Solid Lipid Nanoparticles (W-SLNs) 104.83-28.7Not ReportedNot Reported
Glycyrrhetinic Acid-Modified Liposomes (GA-WG-Lip) Not ReportedNot ReportedHighNot Reported
This compound Liposomes (WG-Lip) Not ReportedNot ReportedHighNot Reported
Magnetic Nanoparticles (this compound-MNPs) Not ReportedNot ReportedNot ReportedNot Reported
Solid Dispersion (this compound-SD) Not ApplicableNot ApplicableNot ApplicableNot Applicable

Table 2: In Vitro Performance

Delivery SystemCell LineCytotoxicity (IC50)Cellular UptakeKey FindingsReference
Solid Lipid Nanoparticles (W-SLNs) MCF-7 (Breast Cancer)Sustained cytotoxicity up to 72h12.8 ± 2.1 ng/µg (at 8h)Enhanced and sustained cytotoxicity compared to free this compound.
Glycyrrhetinic Acid-Modified Liposomes (GA-WG-Lip) Not Reported1.46 times higher than WG-LipGreatest uptakeEnhanced cellular uptake and cytotoxicity.
Magnetic Nanoparticles (this compound-MNPs) Raji (B-cell lymphoma)Enhanced cell inhibitionNot ReportedIncreased apoptosis and cell cycle arrest at G0/G1 phase compared to free this compound.

Table 3: In Vivo Pharmacokinetics

Delivery System/FormulationAnimal ModelAdministration RouteBioavailability (%)CmaxTmaxAUCReference
Crude this compound Beagle DogsIntragastric (i.g.)0.59 ± 0.352.5 ± 1.1 µg/L0.7 ± 0.3 h7.1 ± 2.0 µg·h/L
This compound Solid Dispersion (SD) Beagle DogsIntragastric (i.g.)4.0 (approx. 7-fold increase)7.9 ± 3.3 µg/L0.3 ± 0.2 h21.0 ± 3.2 µg·h/L
This compound Arginine Solution Beagle DogsIntragastric (i.g.)3.65 ± 2.6012.3 ± 3.3 ng/mLNot Reported17.8 ± 70.4 µg/L*h
Crude this compound RatsIntragastric (i.g.)1.10300 ng/mL28 minNot Reported

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound delivery systems.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (W-SLNs)

W-SLNs are fabricated using a hot-melted evaporation technique.

  • Lipid Screening: The solubility of this compound in various solid lipids (e.g., stearic acid, glycerol monostearate) is determined to select the lipid matrix with the highest solubilizing capacity.

  • Preparation of Organic Phase: this compound and the selected lipid (e.g., stearic acid) are dissolved in an organic solvent.

  • Emulsification: The organic phase is added to a hot aqueous solution containing a surfactant under continuous stirring to form an oil-in-water emulsion.

  • Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure.

  • Nanoparticle Formation: The resulting aqueous dispersion is cooled down, leading to the precipitation of the lipid and the formation of solid lipid nanoparticles encapsulating this compound.

  • Purification: The W-SLN dispersion is purified to remove any unencapsulated drug and excess surfactant.

In Vitro Drug Release Study

The in vitro release of this compound from the delivery systems is evaluated using a dialysis method.

  • A known amount of the this compound formulation is placed in a dialysis bag.

  • The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing 2.0 wt% BSA to mimic biological conditions) at 37°C with constant stirring.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.

  • The concentration of this compound in the collected samples is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Cellular Uptake Studies

Quantitative cellular uptake of this compound from different formulations is assessed in a relevant cancer cell line (e.g., MCF-7).

  • Cells are seeded in culture plates and allowed to adhere overnight.

  • The cells are then incubated with free this compound, blank nanoparticles, and this compound-loaded nanoparticles at a specific concentration for different time points (e.g., 2, 4, 8 hours).

  • After incubation, the cells are washed with cold PBS to remove any non-internalized nanoparticles.

  • The cells are lysed, and the intracellular concentration of this compound is quantified using a validated analytical method.

Cell Viability Assay

The cytotoxicity of the this compound formulations is determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cancer cells are seeded in 96-well plates and incubated overnight.

  • The cells are treated with various concentrations of free this compound, blank delivery systems, and this compound-loaded delivery systems for specific durations (e.g., 24, 48, 72 hours).

  • After the treatment period, the MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by this compound and a general experimental workflow for evaluating its delivery systems.

Wogonin_Signaling_Pathways cluster_this compound This compound cluster_Pathways Signaling Pathways cluster_Cellular_Effects Cellular Effects This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt Wnt_beta_catenin Wnt/β-catenin This compound->Wnt_beta_catenin JAK_STAT JAK/STAT This compound->JAK_STAT MAPK MAPK This compound->MAPK NF_kB NF-κB This compound->NF_kB Metastasis ↓ Metastasis This compound->Metastasis Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis Cell_Cycle_Arrest ↑ Cell Cycle Arrest Wnt_beta_catenin->Cell_Cycle_Arrest JAK_STAT->Apoptosis MAPK->Apoptosis Angiogenesis ↓ Angiogenesis NF_kB->Angiogenesis

Caption: Key signaling pathways modulated by this compound leading to its anti-cancer effects.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Start: this compound Delivery System Development formulation Formulation & Optimization (e.g., SLNs, Liposomes, MNPs) start->formulation physicochem Physicochemical Characterization (Size, Zeta, EE%, DL%) formulation->physicochem invitro In Vitro Evaluation physicochem->invitro invivo In Vivo Evaluation invitro->invivo release Drug Release Profile uptake Cellular Uptake cytotoxicity Cytotoxicity Assay end End: Data Analysis & Conclusion invivo->end pk Pharmacokinetics (Bioavailability, Cmax, Tmax) efficacy Anti-tumor Efficacy

Caption: General experimental workflow for the evaluation of this compound delivery systems.

References

Wogonin's Efficacy in Drug-Sensitive vs. Drug-Resistant Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of preclinical evidence suggests that wogonin, a flavonoid derived from the root of Scutellaria baicalensis, exhibits significant anti-cancer properties and, crucially, can re-sensitize drug-resistant cancer cells to conventional chemotherapeutic agents. This guide provides a comparative analysis of this compound's activity in drug-sensitive and drug-resistant cancer cell lines, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.

Abstract

Drug resistance remains a formidable obstacle in cancer therapy. This compound has emerged as a promising natural compound that not only induces apoptosis and inhibits proliferation in various cancer cells but also reverses multidrug resistance (MDR). This is achieved through multiple mechanisms, including the inhibition of drug efflux pumps and the modulation of key cellular signaling pathways that are often dysregulated in resistant tumors. This guide synthesizes findings from studies on ovarian, breast, and leukemia cancer cell lines to highlight the differential effects and mechanisms of this compound in chemosensitive and chemoresistant contexts.

Data Presentation: this compound's Impact on Chemosensitivity

The efficacy of this compound in overcoming drug resistance is quantified by its ability to lower the half-maximal inhibitory concentration (IC50) of chemotherapeutic drugs in resistant cells.

Table 1: this compound's Effect on Cisplatin IC50 in Ovarian Cancer Cell Lines

Cell LineTypeCisplatin IC50 (µg/mL)Cisplatin IC50 with 20 µM this compound (µg/mL)
SKOV3Cisplatin-Sensitive7.7Not Reported
SKOV3/DDPCisplatin-Resistant26.811.2
OV2008Cisplatin-Sensitive9.8Not Reported
C13*Cisplatin-Resistant29.613.9

Data sourced from Xing et al., 2019.[1][2]

Table 2: Effect of this compound on Doxorubicin-Resistant Breast Cancer Cells

Cell LineTreatmentEffect
MCF-7This compoundInhibits proliferation in a dose- and time-dependent manner.[3]
MCF-7/DOXThis compoundReverses doxorubicin resistance by down-regulating the Nrf2-mediated cellular defense response.[4]
Bcap-37, MCF-7This compound in combination with DoxorubicinIncreases doxorubicin sensitivity through regulation of the IGF-1R/AKT signaling pathway.[1]

Table 3: this compound's Activity in Drug-Resistant Leukemia Cells

Cell LineTypeEffect of this compound
K562/A02Adriamycin-ResistantReverses multi-drug resistance by inhibiting the functional activity and expression of MRP1 at both protein and mRNA levels, mediated by the Nrf2/ARE signaling pathway.
K562Imatinib-ResistantInduces cell cycle arrest and erythroid differentiation.
K562, KU812Imatinib-Resistant (in co-culture with BMSCs)Reverses resistance to imatinib.

Key Experimental Findings and Signaling Pathways

This compound's ability to counteract drug resistance is primarily attributed to its influence on two key signaling pathways: PI3K/Akt and Nrf2.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and resistance to apoptosis. In many resistant cancer cells, this pathway is constitutively active, promoting cell survival despite chemotherapy.

This compound has been shown to inhibit the phosphorylation of Akt, thereby downregulating the PI3K/Akt pathway. This inhibition leads to decreased expression of anti-apoptotic proteins like Bcl-2 and survivin, and increased levels of pro-apoptotic proteins, ultimately sensitizing resistant cells to chemotherapeutic agents like cisplatin.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits pAkt p-Akt This compound->pAkt inhibits phosphorylation Akt Akt PI3K->Akt activates Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis inhibits CellSurvival Cell Survival & Resistance pAkt->CellSurvival promotes

Caption: this compound inhibits the PI3K/Akt signaling pathway.

The Nrf2-ARE Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification genes, contributing to chemoresistance. In resistant cells, Nrf2 is often overexpressed, leading to the upregulation of drug efflux pumps like Multidrug Resistance-Associated Protein 1 (MRP1).

This compound has been demonstrated to downregulate Nrf2 expression and its binding to the Antioxidant Response Element (ARE). This leads to a decrease in MRP1 expression, reducing the efflux of chemotherapeutic drugs and thereby reversing multidrug resistance in cells like the adriamycin-resistant K562/A02 leukemia cells.

Nrf2_ARE_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 inhibits MRP1 MRP1 (Drug Efflux Pump) This compound->MRP1 downregulates ARE ARE Nrf2->ARE binds to ARE->MRP1 promotes transcription ChemoDrug Chemotherapeutic Drug MRP1->ChemoDrug effluxes Cell Resistant Cancer Cell ChemoDrug->Cell accumulates in

Caption: this compound downregulates the Nrf2-ARE pathway.

Experimental Protocols

The following are synthesized protocols for key experiments used to evaluate the activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A 1. Seed cells in 96-well plates B 2. Treat with this compound and/or chemotherapeutic drug A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent (e.g., 5 mg/mL) C->D E 5. Incubate for 4 hours (formation of formazan) D->E F 6. Solubilize formazan (e.g., with DMSO) E->F G 7. Measure absorbance (e.g., at 570 nm) F->G

Caption: Workflow for a typical MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

  • Treatment: Treat cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow A 1. Treat cells with This compound +/- Chemo Drug B 2. Harvest and wash cells with PBS A->B C 3. Resuspend in 1X Binding Buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark for 15 min D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Steps:

  • Cell Treatment: Culture and treat cells with the desired compounds for the specified duration.

  • Harvesting: Collect both adherent and floating cells, wash twice with cold PBS, and centrifuge.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Detailed Steps:

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-MRP1, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensity using image analysis software and normalize to a loading control like β-actin.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, particularly in the context of drug resistance. Its ability to re-sensitize resistant cancer cells to standard chemotherapies by targeting crucial survival pathways like PI3K/Akt and Nrf2 warrants further investigation. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic utility of this compound and develop novel combination strategies to overcome chemoresistance in cancer.

References

Validating Molecular Docking Predictions for Wogonin's Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of computational predictions and experimental data for the molecular targets of Wogonin, a promising natural flavonoid in drug discovery.

In the realm of drug discovery, computational methods such as molecular docking are invaluable for predicting the interactions between small molecules and their protein targets. However, these in silico predictions necessitate rigorous experimental validation to confirm their biological relevance. This guide provides a comprehensive comparison of the predicted and experimentally validated molecular targets of this compound, a flavonoid derived from the root of Scutellaria baicalensis. We present quantitative data from various validation studies, detailed experimental protocols, and visual representations of key pathways and workflows to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's mechanism of action.

Quantitative Analysis of this compound's Validated Molecular Targets

The following table summarizes the key molecular targets of this compound that have been predicted by molecular docking and subsequently validated through various experimental assays. The table includes quantitative data such as IC50 and Ki values, which represent the concentration of this compound required to inhibit the target's activity by 50% and the inhibition constant, respectively.

Target ProteinPrediction MethodValidation Experiment(s)Quantitative DataReference(s)
Cyclin-Dependent Kinase 9 (CDK9) Molecular DockingIn vitro kinase assayIC50: ~200 nM[1]
Cytochrome P450 1A2 (CYP1A2) Molecular DockingIn vitro enzyme inhibition assayKi: 0.24 µM (competitive inhibitor)[2]
Cytochrome P450 2C19 (CYP2C19) Not specifiedIn vitro enzyme inhibition assayIC50: 101.10 µM (weak inhibitor)[2]
Glycogen Synthase Kinase-3 beta (GSK-3β) Molecular DockingWestern Blot, Co-immunoprecipitation, Surface Plasmon ResonanceEffective concentration: 10, 20 µM in cells[3]
PI3K/Akt Signaling Pathway Network Pharmacology, Molecular DockingWestern BlotEffective concentration: Downregulation of p-PI3K and p-Akt at various concentrations in different cell lines[4]
JAK/STAT3 Signaling Pathway Transcriptomic AnalysisWestern BlotInhibition of STAT3 phosphorylation
Hypoxia-inducible factor-1α (HIF-1α) Network Pharmacology, Molecular DockingWestern BlotDecreased HIF-1α levels

Comparison of Target Prediction and Validation Methodologies

The identification of this compound's molecular targets often begins with computational screening, which is then followed by a series of experimental validations. This integrated approach leverages the speed of in silico methods and the accuracy of in vitro and in vivo experiments.

MethodologyDescriptionAdvantagesLimitations
Molecular Docking A computational technique that predicts the preferred orientation of a ligand when bound to a receptor.Fast, cost-effective, provides insights into binding modes.Can produce false positives, does not account for dynamic nature of proteins, scoring functions can be inaccurate.
Network Pharmacology An approach that combines pharmacology with network biology to understand drug action from a systems perspective.Provides a holistic view of drug-target interactions, can identify novel targets and pathways.Relies on existing databases which may be incomplete, predictions require experimental validation.
In Vitro Enzyme/Kinase Assays Biochemical assays that measure the direct inhibitory effect of a compound on a purified enzyme or kinase.Provides direct evidence of target engagement, allows for determination of IC50 and Ki values.Does not always reflect the cellular context, may not be suitable for all targets.
Cell-Based Assays (e.g., MTT, Western Blot) Experiments conducted on living cells to assess the effect of a compound on cellular processes and protein expression.Provides information on the biological activity in a more relevant context, can confirm downstream effects of target inhibition.Can be influenced by off-target effects, may not directly prove target engagement.
Surface Plasmon Resonance (SPR) A label-free technique to measure biomolecular interactions in real-time.Provides quantitative data on binding affinity (Kd), association/dissociation rates.Requires specialized equipment, protein immobilization can affect its activity.

Experimental Protocols for Key Validation Assays

Detailed methodologies are crucial for the reproducibility and verification of experimental findings. Below are the protocols for some of the key experiments used to validate the molecular targets of this compound.

MTT Cell Proliferation Assay

This assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) and a vehicle control (DMSO) for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Apoptosis and Signaling Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways following treatment with this compound.

  • Cell Lysis: Treat cells with this compound at desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.

In Vitro CDK9 Kinase Assay

This assay directly measures the inhibitory effect of this compound on the activity of the CDK9 enzyme.

  • Reaction Setup: In a microplate, combine recombinant active CDK9/cyclin T1 enzyme, a specific substrate peptide, and varying concentrations of this compound in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactive [33P]-ATP, fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay), or antibody-based detection of the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

CYP1A2 Enzyme Inhibition Assay

This assay determines the inhibitory potential of this compound on the metabolic activity of the CYP1A2 enzyme.

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (as a source of CYP1A2), a specific CYP1A2 substrate (e.g., phenacetin), and different concentrations of this compound in a phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding an NADPH-generating system.

  • Incubation: Incubate the reaction at 37°C for a specific time.

  • Reaction Termination: Stop the reaction by adding a solvent like ice-cold acetonitrile.

  • Analysis: Analyze the formation of the metabolite from the substrate using LC-MS/MS.

  • Data Analysis: Determine the IC50 and Ki values for this compound's inhibition of CYP1A2 activity.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations were created using the DOT language in Graphviz.

G cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation cluster_outcome Outcome mol_dock Molecular Docking enzyme_assay Enzyme/Kinase Assay mol_dock->enzyme_assay spr Surface Plasmon Resonance mol_dock->spr net_pharm Network Pharmacology net_pharm->enzyme_assay mtt MTT Assay (Proliferation) enzyme_assay->mtt spr->mtt wb Western Blot (Protein Expression) mtt->wb fcm Flow Cytometry (Cell Cycle) mtt->fcm validated_target Validated Target wb->validated_target fcm->validated_target

Caption: Experimental workflow for validating molecular docking predictions.

G cluster_pi3k PI3K/Akt Pathway cluster_jak_stat JAK/STAT Pathway cluster_cell_processes Cellular Processes This compound This compound PI3K PI3K This compound->PI3K inhibits JAK JAK This compound->JAK inhibits Apoptosis Apoptosis This compound->Apoptosis induces CellCycle Cell Cycle Arrest This compound->CellCycle induces Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation promotes STAT3 STAT3 JAK->STAT3 STAT3->Proliferation promotes

Caption: Key signaling pathways modulated by this compound.

Conclusion

The validation of molecular docking predictions through rigorous experimental assays is a critical step in modern drug discovery. The case of this compound demonstrates a successful synergy between computational and experimental approaches. The initial in silico predictions of this compound's targets, such as CDK9 and components of the PI3K/Akt and JAK/STAT pathways, have been largely substantiated by in vitro and cell-based experiments. This integrated strategy not only confirms the predicted mechanisms of action but also provides a solid foundation for the further development of this compound as a potential therapeutic agent. The data and protocols presented in this guide aim to facilitate future research into this compound and other natural compounds, ultimately accelerating the translation of promising molecules from the lab to the clinic.

References

Wogonin's Impact on Cancer Cells: A Comparative Transcriptomic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of potential anticancer compounds is paramount. Wogonin, a flavonoid derived from the medicinal herb Scutellaria baicalensis, has demonstrated significant antitumor activity across various cancer types. This guide provides a comparative overview of the transcriptomic changes induced by this compound in cancer cells, supported by experimental data and detailed methodologies.

Quantitative Transcriptomic Data Summary

Table 1: Differentially Expressed Genes in Key Signaling Pathways Following this compound Treatment

Signaling PathwayGeneCancer Cell Line(s)Effect of this compoundReference(s)
PI3K/Akt Akt (p-Akt)Pancreatic, Gastric, Breast, LungDownregulation[1][2]
Bcl-2PancreaticDownregulation[1]
BADPancreaticUpregulation[1]
c-MycLungDownregulation[2]
JAK/STAT STAT3GastricDownregulation
Wnt/β-catenin Cyclin D1BreastDownregulation
CDK9 Mcl-1VariousDownregulation

Table 2: this compound's Effect on Apoptosis-Related Gene Expression

GeneCancer Cell Line(s)Effect of this compoundReference(s)
BaxBreastUpregulation
PARPBreastUpregulation of cleavage
Caspase-3BreastUpregulation of cleavage
c-FLIPVariousDownregulation
TRAIL-R2VariousUpregulation

Table 3: this compound's Effect on Cell Cycle-Related Gene Expression

GeneCancer Cell Line(s)Effect of this compoundReference(s)
p21Chronic Myeloid LeukemiaUpregulation
Cyclin D1BreastDownregulation
CDK1GastricDownregulation
Cyclin B1BreastDownregulation

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical signaling pathways. The following diagrams illustrate the key interactions and the points of intervention by this compound.

PI3K_Akt_Pathway This compound This compound Akt Akt (p-Akt) This compound->Akt inhibition PI3K PI3K PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 BAD BAD Akt->BAD cMyc c-Myc Akt->cMyc Apoptosis Apoptosis Bcl2->Apoptosis BAD->Apoptosis Proliferation Cell Proliferation cMyc->Proliferation JAK_STAT_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 inhibition JAK JAK JAK->STAT3 Gene_Expression Target Gene Expression STAT3->Gene_Expression Proliferation Proliferation & Survival Gene_Expression->Proliferation Wnt_Beta_Catenin_Pathway This compound This compound Beta_Catenin β-catenin This compound->Beta_Catenin degradation Wnt Wnt Wnt->Beta_Catenin stabilization TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 Cell_Cycle Cell Cycle Progression CyclinD1->Cell_Cycle Experimental_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Cell_Culture Cancer Cell Culture Wogonin_Treatment This compound Treatment Cell_Culture->Wogonin_Treatment RNA_Extraction RNA Extraction & QC Wogonin_Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC Raw Read QC Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Enrichment Functional Enrichment Analysis DEG_Analysis->Enrichment

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Wogonin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of wogonin, a naturally occurring flavonoid. While some safety data sheets (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to treat it as a hazardous chemical until more comprehensive toxicological and environmental fate data becomes available.[1][2]

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with care. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3] All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

This compound Waste Classification and Segregation

As a precautionary measure, this compound waste should be managed as hazardous chemical waste.[4] This necessitates proper segregation from general laboratory trash and other waste streams.

Key Segregation Practices:

  • Separate Waste Streams: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid vs. Liquid: Keep solid this compound waste separate from liquid waste solutions containing this compound.

  • Avoid Incompatibles: Store this compound waste away from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent any potential reactions.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. Plastic containers are often preferred for their durability.

    • Ensure the container can be securely sealed to prevent spills or the release of vapors.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste."

    • The label must include the full chemical name, "this compound," and its CAS number (632-85-9).

    • Indicate the approximate concentration and quantity of the waste.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA within the laboratory.

    • The SAA should be located at or near the point of waste generation and away from general lab traffic.

    • It is crucial to inspect the SAA weekly for any signs of leakage from the containers.

  • Requesting Waste Pickup:

    • Once the waste container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS department or equivalent safety office.

    • Do not attempt to dispose of this compound waste down the drain or in the regular trash.

  • Final Disposal:

    • Your institution's EHS department will coordinate with a licensed hazardous waste disposal company for the final transportation and disposal of the this compound waste in compliance with all federal, state, and local regulations.

Disposal of Empty this compound Containers

Empty containers that once held this compound should also be managed carefully.

  • Triple Rinsing: If the container held an acute hazardous waste, it must be triple-rinsed with a suitable solvent capable of removing the residue. The rinsate must be collected and disposed of as hazardous waste.

  • Defacing Labels: All hazardous chemical labels must be defaced or removed from the empty container.

  • Final Disposal of Container: Once properly rinsed and defaced, the container can typically be disposed of as regular trash. However, always confirm this with your institution's specific guidelines.

Quantitative Data Summary

For quick reference, the following table summarizes key identifiers and properties of this compound relevant to its handling and disposal.

PropertyValue
CAS Number 632-85-9
Molecular Formula C₁₆H₁₂O₅
Appearance Crystalline solid
Solubility in DMSO ≥20 mg/mL
Solubility in Ethanol ~0.1 mg/mL

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Wogonin_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs Environmental Health & Safety (EHS) cluster_disposal Licensed Disposal Facility A This compound Waste Generation B Segregate Waste (Solid vs. Liquid, Incompatibles) A->B C Select & Label Waste Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Request Waste Pickup from EHS D->E F EHS Collects Waste E->F G Final Disposal F->G

Caption: Workflow for the safe disposal of this compound waste.

This comprehensive approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact, aligning with the best practices of laboratory safety and chemical handling. Always consult your institution's specific waste management policies and procedures.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Wogonin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of Wogonin, a bioactive flavonoid compound. Adherence to these guidelines is mandatory to ensure the safety of all researchers and maintain the integrity of experimental outcomes. While this compound's toxicological profile is not fully characterized, it should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when working with this compound in its powdered form or in solution. The following table summarizes the required PPE for various tasks.

TaskRequired Personal Protective Equipment
Handling Solid this compound (Weighing, Aliquoting) - Primary: Nitrile gloves (double-gloving recommended), Lab coat, Safety glasses with side shields - Secondary: N95 respirator (or equivalent) to prevent inhalation of fine particles.
Preparing this compound Solutions - Primary: Nitrile gloves, Lab coat, Chemical splash goggles - Secondary: Work within a certified chemical fume hood.
General Laboratory Operations with this compound Solutions - Primary: Nitrile gloves, Lab coat, Safety glasses.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize exposure and prevent contamination. The following diagram outlines the procedural steps for handling this compound within a laboratory setting.

WogoninHandlingWorkflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Receive and Log this compound b Don Personal Protective Equipment (PPE) a->b c Prepare Designated Work Area in Fume Hood b->c d Weigh Solid this compound c->d e Prepare Stock Solution d->e f Perform Experiment e->f g Decontaminate Work Surfaces f->g h Dispose of Contaminated Waste g->h i Remove and Dispose of PPE h->i j Wash Hands Thoroughly i->j

This compound Handling and Disposal Workflow

Experimental Protocols: Safe Handling Procedures

Weighing Solid this compound:

  • Don all required PPE as specified in the table above.

  • Designate a specific area within a chemical fume hood for handling solid this compound.

  • To minimize the dispersion of the powder, tare a lidded container on a balance located outside the fume hood.

  • Inside the fume hood, carefully transfer the desired amount of this compound powder into the pre-tared container and securely close the lid.

  • Return the closed container to the balance to obtain the final weight.

  • Clean any spills within the fume hood immediately using a damp cloth.

Preparing this compound Solutions:

  • All preparation of this compound solutions must be conducted within a certified chemical fume hood.[1]

  • Wear appropriate PPE, including chemical splash goggles.

  • Slowly add the weighed this compound powder to the desired solvent to avoid splashing.

  • Cap the container and mix gently until the solid is fully dissolved.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with local regulations.

  • Solid this compound Waste: Collect any waste powder and contaminated consumables (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid this compound Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Contaminated PPE: Dispose of used gloves and other disposable PPE in the designated hazardous waste stream.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of chemical waste.

References

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